molecular formula C7H10N2O4 B1681429 (S)-Ampa CAS No. 83643-88-3

(S)-Ampa

カタログ番号: B1681429
CAS番号: 83643-88-3
分子量: 186.17 g/mol
InChIキー: UUDAMDVQRQNNHZ-YFKPBYRVSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AMPA is a specific agonist for the AMPA receptor.

特性

IUPAC Name

(2S)-2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4/c1-3-4(6(10)9-13-3)2-5(8)7(11)12/h5H,2,8H2,1H3,(H,9,10)(H,11,12)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDAMDVQRQNNHZ-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NO1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)NO1)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701003614
Record name 3-(3-Hydroxy-5-methyl-1,2-oxazol-4-yl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701003614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83643-88-3
Record name S-AMPA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83643-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AMPA, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083643883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-AMPA
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02057
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-(3-Hydroxy-5-methyl-1,2-oxazol-4-yl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701003614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMPA, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9280SC28GD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(S)-AMPA mechanism of action in neurons

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action of (S)-AMPA in Neurons

Executive Summary

This compound (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) is the biologically active S-enantiomer of AMPA and a potent, selective agonist for the AMPA-type ionotropic glutamate receptor (AMPAR).[1][2] AMPARs are fundamental to mediating the majority of fast excitatory synaptic transmission throughout the central nervous system (CNS).[3][4][5] The binding of this compound to these receptors induces a rapid influx of cations, leading to neuronal depolarization. This action is critical for basal neurotransmission and is a cornerstone of synaptic plasticity phenomena such as Long-Term Potentiation (LTP) and Long-Term Depression (LTD), which are cellular correlates of learning and memory. This document provides a comprehensive overview of the molecular mechanisms of this compound, detailing its interaction with the AMPA receptor, the subsequent signaling cascades, and the experimental methodologies used for its study.

AMPA Receptor: Structure and Function

AMPARs are tetrameric protein complexes assembled from a combination of four core subunits: GluA1, GluA2, GluA3, and GluA4. These subunits combine to form a central ion channel. The majority of native AMPARs are heterotetramers, commonly composed of GluA1/GluA2 or GluA2/GluA3 combinations. The specific subunit composition of the receptor dictates its functional properties, including ion permeability, gating kinetics, and trafficking.

Each subunit features a modular architecture comprising:

  • Amino-Terminal Domain (ATD): Involved in receptor assembly and modulation.

  • Ligand-Binding Domain (LBD): Forms the binding pocket for agonists like glutamate and this compound.

  • Transmembrane Domain (TMD): Forms the ion pore and channel gate.

  • C-Terminal Domain (CTD): An intracellular region that interacts with numerous scaffolding and signaling proteins to regulate receptor trafficking and localization.

A critical determinant of AMPAR function is the GluA2 subunit . A post-transcriptional RNA editing event at the Q/R site within the TMD of GluA2 replaces a glutamine (Q) with an arginine (R). The presence of an edited GluA2(R) subunit renders the receptor impermeable to Ca2+ ions. Receptors lacking the GluA2 subunit are permeable to both Na+ and Ca2+, allowing them to directly influence intracellular calcium signaling.

Furthermore, AMPAR function is finely tuned by a host of auxiliary subunits , such as Transmembrane AMPAR Regulatory Proteins (TARPs), which modulate receptor trafficking, gating, and pharmacology.

This compound: Core Mechanism of Action

Ionotropic Mechanism: Binding and Channel Gating

The primary mechanism of this compound is ionotropic. As a structural analog of glutamate, it binds to the ligand-binding domain (LBD) located at the interface between two subunits. Agonist binding requires at least two of the four available sites to be occupied to trigger a conformational change that rapidly opens the integral ion channel.

This channel opening allows for a significant influx of cations, primarily Na+, down their electrochemical gradient. In GluA2-lacking receptors, Ca2+ also permeates the channel. This influx of positive charge causes a rapid depolarization of the postsynaptic membrane, generating an Excitatory Postsynaptic Potential (EPSP). If the depolarization reaches the threshold, it will trigger an action potential, propagating the nerve signal. The entire process of activation and deactivation is very rapid, accounting for the fast nature of AMPAR-mediated transmission.

A key characteristic of AMPARs is desensitization , a process where the channel closes despite the continued presence of the bound agonist. This intrinsic property limits the duration of the ionic current and prevents over-excitation.

Metabotropic and Downstream Signaling

Beyond its direct ion channel function, AMPAR activation can initiate downstream signaling cascades, some of which are independent of ion flux and are thus considered "metabotropic."

  • Synaptic Plasticity (LTP & LTD): AMPARs are central to synaptic plasticity.

    • Long-Term Potentiation (LTP): High-frequency stimulation leads to strong postsynaptic depolarization, which relieves the Mg2+ block of NMDA receptors (NMDARs). The subsequent Ca2+ influx through NMDARs activates signaling cascades involving Ca2+/calmodulin-dependent kinase II (CaMKII) and Protein Kinase A (PKA). These kinases phosphorylate AMPAR subunits (e.g., Ser845 on GluA1) and associated proteins, promoting the trafficking and insertion of additional AMPARs (particularly GluA1-containing ones) into the postsynaptic membrane. This increases the number of functional receptors at the synapse, strengthening its response to glutamate.

    • Long-Term Depression (LTD): Lower-frequency stimulation leads to a more modest, prolonged increase in Ca2+, which preferentially activates protein phosphatases. These enzymes dephosphorylate AMPARs and their interacting proteins, triggering the clathrin-dependent endocytosis and removal of AMPARs from the synapse, thus weakening it.

  • Other Signaling Pathways: AMPAR activation is linked to other crucial intracellular pathways, including the upregulation of Brain-Derived Neurotrophic Factor (BDNF) and the activation of its TrkB receptor, as well as the mammalian Target of Rapamycin (mTOR) pathway, both of which are vital for cell growth, survival, and protein synthesis.

Quantitative Data

The following table summarizes key quantitative parameters related to the action of this compound.

ParameterValueContextSource(s)
EC50 3.5 µMEffective concentration for 50% maximal response.
EC50 (Neuronal Cell Death) 3 µMConcentration inducing 50% cell death after 24h exposure.
Typical Experimental Concentration 1 - 100 µMConcentration range used to evoke depolarizing currents in vitro.
Quantal Conductance (AMPA) 0.22 - 0.42 nSEstimated conductance of the postsynaptic membrane in response to a single vesicle of glutamate.
Active Channels per Quantal Event 25 - 50Estimated number of AMPA channels opened by a single quantal event.

Experimental Protocols

Protocol: Whole-Cell Voltage Clamp Recording of this compound-Evoked Currents

This method directly measures the ion flow through AMPA receptors in response to this compound application in neurons.

Objective: To quantify the depolarizing current induced by this compound on a single neuron.

Methodology:

  • Preparation: Prepare acute brain slices (e.g., from rat hippocampus) and maintain them in artificial cerebrospinal fluid (aCSF).

  • Cell Identification: Identify a target neuron (e.g., a CA1 pyramidal neuron) under a microscope with differential interference contrast optics.

  • Patching: Using a glass micropipette filled with an internal solution, form a high-resistance gigaseal with the cell membrane. Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

  • Voltage Clamp: Clamp the neuron's membrane potential at a holding potential of -60 mV using a patch-clamp amplifier.

  • Pharmacological Isolation: Continuously perfuse the slice with aCSF containing antagonists for other receptors to isolate AMPAR currents. This typically includes a GABAA receptor antagonist (e.g., 20 µM Gabazine or 50 µM Picrotoxin) and an NMDAR antagonist. Tetrodotoxin (TTX, 1 µM) can be added to block action potentials and record miniature EPSCs.

  • Agonist Application: Apply this compound (e.g., 10 µM) directly to the recording chamber via the perfusion system.

  • Data Acquisition: Record the resulting inward current, which represents the flow of positive ions into the cell through AMPA receptors.

  • Confirmation of Specificity: After washing out the this compound, repeat the application in the presence of a specific AMPA receptor antagonist (e.g., 20 µM NBQX). The absence of an inward current confirms that the initial response was mediated by AMPA receptors.

Protocol: Radioligand Binding Assay

This biochemical assay is used to study the binding affinity of ligands like this compound to their receptors in tissue homogenates.

Objective: To determine the binding characteristics (e.g., Kd, Bmax) of this compound to AMPA receptors.

Methodology:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat cerebral cortex) in a suitable buffer and perform differential centrifugation to isolate a membrane fraction rich in synaptic proteins.

  • Binding Reaction: Incubate the prepared brain membranes with a radiolabeled form of the agonist, such as --INVALID-LINK---AMPA. Perform incubations across a range of radioligand concentrations.

  • Competition Assay: To determine the affinity of unlabeled this compound, perform parallel incubations with a fixed concentration of radioligand and increasing concentrations of unlabeled this compound.

  • Determination of Non-Specific Binding: In a separate set of tubes, add a high concentration of a non-radioactive agonist (e.g., unlabeled glutamate) to saturate all specific binding sites. The remaining radioactivity represents non-specific binding.

  • Separation: Rapidly separate the bound radioligand from the free (unbound) radioligand by vacuum filtration through glass fiber filters. The membranes and bound ligand are trapped on the filter.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to get specific binding. Analyze the data using Scatchard or non-linear regression analysis to calculate the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Visualizations

G cluster_0 Extracellular Space cluster_1 Postsynaptic Membrane cluster_2 Intracellular Space s_ampa This compound AMPAR AMPA Receptor (Closed) s_ampa->AMPAR Binds AMPAR_open AMPA Receptor (Open) AMPAR->AMPAR_open Conformational Change Depolarization Membrane Depolarization (EPSP) AMPAR_open->Depolarization Na+ / Ca2+ Influx

Caption: Ionotropic signaling pathway of this compound.

G cluster_0 Synaptic Cleft cluster_1 Postsynaptic Membrane cluster_2 Intracellular Space Glutamate High-Frequency Glutamate Release NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca_influx Ca²+ Influx NMDAR->Ca_influx Mg²+ block removed AMPAR_syn Synaptic AMPAR CaMKII CaMKII Activation Ca_influx->CaMKII Insertion Exocytosis & Membrane Insertion CaMKII->Insertion Phosphorylation Cascade AMPAR_vesicle Intracellular AMPAR Vesicle AMPAR_vesicle->Insertion Insertion->AMPAR_syn Strengthens Synapse

Caption: AMPA receptor trafficking during LTP.

G A Prepare Brain Slice & Identify Neuron B Achieve Whole-Cell Patch Clamp Configuration A->B C Voltage Clamp at -60 mV B->C D Perfuse with Antagonists (e.g., Gabazine) C->D E Apply this compound (10 µM) D->E F Record Inward Current E->F G Washout F->G H Apply AMPAR Antagonist (e.g., NBQX) G->H I Re-apply this compound H->I J Confirm No Current (Specificity Check) I->J

Caption: Workflow for whole-cell voltage clamp experiment.

References

(S)-AMPA versus Glutamate: A Technical Guide to Potency at AMPA Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the relative potencies of the endogenous neurotransmitter, glutamate, and the synthetic agonist, (S)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid ((S)-AMPA), at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs). This document details quantitative potency data, outlines key experimental methodologies for determining these values, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Potency Comparison: this compound vs. Glutamate

The potency of an agonist at a receptor is a critical parameter in neuroscience research and drug development. It is typically quantified by the half-maximal effective concentration (EC50) in functional assays and the inhibition constant (Ki) in binding assays. A lower EC50 or Ki value indicates higher potency. The following tables summarize the reported potencies for this compound and glutamate at various AMPA receptor subunit compositions.

Table 1: Potency (EC50) of this compound and Glutamate at Homomeric and Heteromeric AMPA Receptors Determined by Electrophysiology

AgonistReceptor SubunitExpression SystemEC50 (µM)Reference(s)
This compound GluA1 (flop)Xenopus oocytes12[1]
Cultured Cortical NeuronsRat17[2]
Cultured Spinal Cord NeuronsRat11[2]
Generic3.5[3]
L-Glutamate GluA13.4–22[4]
GluA2HEK293 cells296 (with 100 µM CTZ)
GluA31-18 (neuronal) / 3-10 (recombinant)
GluA4
GluR1(Q)flipXenopus oocytes37.2
GluR1(Q)flip + γ2Xenopus oocytes6.0
GluR1(Q)flip + γ3Xenopus oocytes5.3

Note: CTZ (cyclothiazide) is a positive allosteric modulator that reduces desensitization.

Table 2: Inhibition Constants (Ki) of this compound and Glutamate Determined by Radioligand Binding Assays

LigandRadioligandPreparationKi (nM)Reference(s)
This compound --INVALID-LINK---AMPARat brain synaptic membranes> this compound
L-Glutamate --INVALID-LINK---AMPARat brain synaptic membranes> L-Glutamate

Experimental Protocols

The determination of agonist potency at AMPA receptors relies on precise and well-controlled experimental procedures. The following sections provide detailed methodologies for the key experiments cited in this guide.

Whole-Cell Patch-Clamp Electrophysiology

This technique measures the ion flow through AMPA receptors in response to agonist application, allowing for the determination of functional potency (EC50).

Methodology:

  • Cell Preparation:

    • HEK293 cells or Xenopus oocytes are transiently or stably transfected with cDNAs encoding the desired AMPA receptor subunits (e.g., GluA1, GluA2).

    • Alternatively, primary neuronal cultures (e.g., cortical or hippocampal neurons) can be used to study native receptors.

    • Cells are plated on coverslips for recording.

  • Recording Solutions:

    • External (extracellular) solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH. For recordings isolating AMPAR currents, antagonists for other glutamate receptors (e.g., APV for NMDA receptors) and GABA receptors (e.g., picrotoxin) are often included.

    • Internal (pipette) solution (in mM): 135 CsF, 33 CsOH, 2 MgCl2, 1 CaCl2, 11 EGTA, 10 HEPES, pH adjusted to 7.4 with CsOH. Cesium is used to block potassium channels.

  • Recording Procedure:

    • A glass micropipette with a tip resistance of 3-7 MΩ is filled with the internal solution and positioned onto a single cell.

    • A high-resistance seal (GΩ seal) is formed between the pipette tip and the cell membrane.

    • The cell membrane under the pipette is ruptured by gentle suction to achieve the whole-cell configuration.

    • The cell is voltage-clamped at a holding potential of -60 to -70 mV to record inward currents mediated by AMPA receptors.

  • Agonist Application:

    • Agonists (this compound or glutamate) are prepared in the external solution at various concentrations.

    • A rapid solution exchange system, such as a piezoelectric-driven perfusion system, is used to apply the agonist-containing solution to the cell for a defined duration (e.g., 100-500 ms).

  • Data Acquisition and Analysis:

    • Current responses are recorded using a patch-clamp amplifier and digitized.

    • The peak amplitude of the current at each agonist concentration is measured.

    • A dose-response curve is generated by plotting the normalized peak current against the logarithm of the agonist concentration.

    • The EC50 value and Hill coefficient are determined by fitting the data with the Hill equation.

Radioligand Binding Assay

This method directly measures the binding of a radiolabeled ligand to the receptor, providing information on binding affinity (Ki).

Methodology:

  • Membrane Preparation:

    • Rat brains are dissected and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged to pellet the membranes containing the AMPA receptors.

    • The membrane pellet is washed and resuspended in the assay buffer.

  • Binding Assay:

    • The assay is performed in a multi-well plate.

    • To each well, the following are added:

      • The prepared membrane suspension.

      • A fixed concentration of the radioligand (e.g., --INVALID-LINK---AMPA).

      • Varying concentrations of the unlabeled competing ligand (this compound or glutamate).

    • The plate is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification and Analysis:

    • The amount of radioactivity retained on the filters is measured using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and subtracted from the total binding to obtain specific binding.

    • Competition curves are generated by plotting the percentage of specific binding against the logarithm of the competitor concentration.

    • The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) is determined.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Fluorescence-Based Assays

Fluorescence-based techniques offer a high-throughput method to assess AMPA receptor function.

Methodology:

  • Cell Preparation:

    • HEK293 cells are co-transfected with the desired AMPA receptor subunits and a fluorescent indicator, such as a genetically encoded calcium indicator (e.g., GCaMP) or a voltage-sensitive dye.

  • Assay Procedure:

    • Cells are plated in a multi-well plate.

    • The cells are loaded with the fluorescent dye if it is not genetically encoded.

    • A baseline fluorescence reading is taken.

    • Varying concentrations of the agonist (this compound or glutamate) are added to the wells.

    • The change in fluorescence, which corresponds to ion influx and membrane depolarization, is measured over time using a fluorescence plate reader or a high-content imaging system.

  • Data Analysis:

    • The peak fluorescence change at each agonist concentration is determined.

    • A dose-response curve is constructed, and the EC50 value is calculated as described for the electrophysiology experiments.

Signaling Pathways and Experimental Workflows

AMPA Receptor Signaling Pathways

Activation of AMPA receptors by agonists like glutamate or this compound initiates several downstream signaling cascades.

AMPA_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol AMPAR AMPA Receptor Lyn Lyn Kinase AMPAR->Lyn Activates (Ion-flux independent) Na_Ca Na+ / Ca2+ Influx AMPAR->Na_Ca Opens Channel MAPK_pathway MAPK Pathway (ERK, p38) Lyn->MAPK_pathway Glutamate Glutamate / this compound Glutamate->AMPAR Binds Depolarization Depolarization Na_Ca->Depolarization CaMKII CaMKII Depolarization->CaMKII Activates Trafficking Receptor Trafficking (LTP/LTD) CaMKII->Trafficking Phosphorylates BDNF BDNF Expression MAPK_pathway->BDNF Increases

Caption: AMPA Receptor Signaling Pathways.

The canonical pathway involves ion influx, leading to depolarization and activation of downstream effectors like CaMKII, which plays a crucial role in synaptic plasticity. A non-canonical, metabotropic pathway involves the activation of the Src-family kinase Lyn, leading to the activation of the MAPK pathway and changes in gene expression, such as that of Brain-Derived Neurotrophic Factor (BDNF).

AMPA Receptor Trafficking

The number of AMPA receptors at the synapse is tightly regulated through a dynamic process of trafficking, which is fundamental to long-term potentiation (LTP) and long-term depression (LTD).

AMPA_Trafficking cluster_membrane Postsynaptic Membrane cluster_cytosol Cytosol Synaptic_AMPAR Synaptic AMPAR Extrasynaptic_AMPAR Extrasynaptic AMPAR Synaptic_AMPAR->Extrasynaptic_AMPAR Lateral Diffusion Extrasynaptic_AMPAR->Synaptic_AMPAR Lateral Diffusion Recycling_Endosome Recycling Endosome Extrasynaptic_AMPAR->Recycling_Endosome Endocytosis (LTD) Recycling_Endosome->Extrasynaptic_AMPAR Exocytosis (LTP) Lysosome Lysosome Recycling_Endosome->Lysosome Degradation

Caption: AMPA Receptor Trafficking Pathways.

During LTP, AMPA receptors are inserted into the extrasynaptic membrane and then move laterally to the synapse. Conversely, during LTD, receptors are removed from the synapse via lateral diffusion and subsequent endocytosis.

Experimental Workflow: Electrophysiology

The following diagram illustrates the key steps in determining agonist potency using whole-cell patch-clamp electrophysiology.

Electrophysiology_Workflow Start Start Cell_Prep Cell Preparation (Transfection/Culture) Start->Cell_Prep Patching Whole-Cell Patching Cell_Prep->Patching Agonist_App Agonist Application (Dose-Response) Patching->Agonist_App Recording Current Recording Agonist_App->Recording Analysis Data Analysis (EC50 Calculation) Recording->Analysis End End Analysis->End

Caption: Electrophysiology Workflow.

Experimental Workflow: Radioligand Binding

This diagram outlines the process for determining ligand binding affinity using a radioligand binding assay.

Binding_Assay_Workflow Start Start Membrane_Prep Membrane Preparation Start->Membrane_Prep Incubation Incubation (Radioligand + Competitor) Membrane_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (Ki Calculation) Counting->Analysis End End Analysis->End

Caption: Radioligand Binding Workflow.

References

An In-depth Technical Guide to the Discovery and Synthesis of (S)-AMPA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid, commonly known as (S)-AMPA, is a potent and selective agonist of the AMPA receptor, a key player in fast excitatory neurotransmission in the central nervous system. Its discovery and synthesis have been pivotal in advancing our understanding of glutamatergic signaling and its role in synaptic plasticity, learning, and memory. This technical guide provides a comprehensive overview of the discovery of this compound, detailed experimental protocols for its synthesis and chiral resolution, and an exploration of the signaling pathways it modulates. Quantitative data are presented in structured tables for clear comparison, and key experimental and signaling workflows are visualized using diagrams in the DOT language.

Discovery and Significance

The AMPA receptor, a subtype of ionotropic glutamate receptors, was initially named the "quisqualate receptor".[1] Its current name is derived from the synthetic agonist, AMPA, which was developed by Tage Honore and his colleagues at the Royal Danish School of Pharmacy in Copenhagen.[1] It was discovered that the (S)-enantiomer of AMPA is the biologically active form, acting as a potent and selective agonist for the AMPA receptor.[2] This discovery provided researchers with a crucial pharmacological tool to selectively activate AMPA receptors and dissect their physiological roles, distinguishing them from other glutamate receptors like the NMDA and kainate receptors. This compound's ability to induce rapid depolarization of neurons has made it instrumental in studying the mechanisms of excitatory synaptic transmission and plasticity.[3]

Synthesis of this compound

The synthesis of enantiomerically pure this compound can be achieved through several methods, including the resolution of a racemic mixture or through asymmetric synthesis. The choice of method often depends on factors such as scale, cost, and desired enantiomeric purity.

Synthesis of Racemic AMPA

A common route to racemic AMPA involves the construction of the isoxazole ring followed by the introduction of the amino acid side chain. A general synthetic scheme is outlined below.

G cluster_0 Synthesis of Racemic AMPA Start Ethyl Acetoacetate Step1 Hydroxylamine (Isoxazole formation) Start->Step1 1 Step2 Bromination (e.g., NBS) Step1->Step2 2 Step3 Reaction with Diethyl Acetamidomalonate Step2->Step3 3 Step4 Hydrolysis and Decarboxylation Step3->Step4 4 End Racemic AMPA Step4->End 5

A generalized workflow for the synthesis of racemic AMPA.
Chiral Resolution of Racemic AMPA

Resolution of the racemic mixture is a widely used method to obtain the desired (S)-enantiomer.

Enzymatic kinetic resolution offers a highly selective method for separating enantiomers. One established method utilizes an aminoacylase to selectively hydrolyze the N-acetylated derivative of one enantiomer.

Experimental Protocol: Enzymatic Resolution of (±)-N-Acetyl-AMPA

  • N-Acetylation of Racemic AMPA: Racemic AMPA is first N-acetylated using acetic anhydride in a suitable buffer (e.g., aqueous sodium bicarbonate) to yield (±)-N-acetyl-AMPA.

  • Enzymatic Hydrolysis: The crude (±)-N-acetyl-AMPA is dissolved in an aqueous buffer (e.g., phosphate buffer, pH 7.5). Immobilized aminoacylase (from Aspergillus oryzae) is added to the solution. The mixture is incubated at a controlled temperature (e.g., 37°C) with gentle stirring.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as HPLC to determine the extent of hydrolysis. The reaction is stopped when approximately 50% of the starting material is consumed.

  • Separation: The enzyme is removed by filtration. The reaction mixture, now containing this compound and unreacted (R)-N-acetyl-AMPA, is acidified (e.g., with HCl to pH ~2).

  • Extraction: The (R)-N-acetyl-AMPA is extracted from the aqueous solution using an organic solvent (e.g., ethyl acetate).

  • Isolation of this compound: The aqueous layer containing the desired this compound is then neutralized and the product is isolated, often by crystallization or ion-exchange chromatography.

G cluster_1 Enzymatic Resolution Workflow Racemic_AMPA Racemic AMPA N_Acetylation N-Acetylation Racemic_AMPA->N_Acetylation Racemic_N_Acetyl_AMPA (±)-N-Acetyl-AMPA N_Acetylation->Racemic_N_Acetyl_AMPA Enzymatic_Hydrolysis Aminoacylase Racemic_N_Acetyl_AMPA->Enzymatic_Hydrolysis Mixture This compound + (R)-N-Acetyl-AMPA Enzymatic_Hydrolysis->Mixture Separation Acidification & Extraction Mixture->Separation S_AMPA This compound Separation->S_AMPA R_N_Acetyl_AMPA (R)-N-Acetyl-AMPA Separation->R_N_Acetyl_AMPA

Workflow for the enzymatic kinetic resolution of racemic AMPA.

This classical method involves the reaction of the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.

Experimental Protocol: Diastereomeric Salt Resolution using (R)-(-)-1-Phenylethylamine

  • Salt Formation: Racemic AMPA is dissolved in a suitable solvent, such as methanol or ethanol. An equimolar amount of a chiral resolving agent, for example, (R)-(-)-1-phenylethylamine, is added to the solution. The mixture is heated to ensure complete dissolution.[1]

  • Crystallization: The solution is allowed to cool slowly to room temperature, and then optionally cooled further in an ice bath to induce crystallization. The diastereomeric salt of this compound with (R)-(-)-1-phenylethylamine preferentially crystallizes out of the solution due to its lower solubility.

  • Isolation of Diastereomeric Salt: The crystals are collected by filtration and washed with a small amount of cold solvent.

  • Liberation of this compound: The purified diastereomeric salt is dissolved in water, and the pH is adjusted with a strong acid (e.g., HCl) to protonate the amine of AMPA and deprotonate the resolving agent.

  • Removal of Resolving Agent: The chiral resolving agent is removed by extraction with an organic solvent.

  • Isolation of this compound: The aqueous solution containing this compound is then purified, for instance, by ion-exchange chromatography or crystallization, to yield the final product.

G cluster_2 Diastereomeric Salt Resolution Workflow Racemic_AMPA Racemic AMPA Salt_Formation Add (R)-(-)-1-Phenylethylamine Racemic_AMPA->Salt_Formation Diastereomeric_Salts Mixture of Diastereomeric Salts (this compound·(R)-amine and (R)-AMPA·(R)-amine) Salt_Formation->Diastereomeric_Salts Crystallization Fractional Crystallization Diastereomeric_Salts->Crystallization Separated_Salts Insoluble Salt (this compound·(R)-amine) + Soluble Salt ((R)-AMPA·(R)-amine) Crystallization->Separated_Salts Liberation Acidification Separated_Salts->Liberation S_AMPA This compound Liberation->S_AMPA

Workflow for diastereomeric salt resolution.
Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired enantiomer, thus avoiding the loss of 50% of the material inherent in resolution methods. This can be achieved using chiral auxiliaries, chiral catalysts, or chiral reagents.

Experimental Protocol: Asymmetric Synthesis using a Chiral Auxiliary

A common strategy involves the use of a chiral auxiliary, such as an Evans oxazolidinone, to direct the stereoselective alkylation of a glycine enolate equivalent.

  • Attachment of Chiral Auxiliary: The chiral auxiliary, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with bromoacetyl bromide to form the corresponding N-bromoacetyl derivative.

  • Formation of the Isoxazole Moiety: A suitable precursor for the 5-methylisoxazole-4-yl group is prepared separately.

  • Diastereoselective Alkylation: The N-bromoacetyl oxazolidinone is treated with a strong base (e.g., sodium hexamethyldisilazide) to form a sodium enolate. This enolate then reacts with a brominated derivative of the 3-hydroxy-5-methylisoxazole in a diastereoselective manner.

  • Cleavage of the Auxiliary: The chiral auxiliary is cleaved from the product, for example, by hydrolysis with lithium hydroxide, to yield the desired this compound. The chiral auxiliary can often be recovered and reused.

G cluster_3 Asymmetric Synthesis Workflow Chiral_Auxiliary Chiral Auxiliary (e.g., Evans Oxazolidinone) Acylation Acylation with Bromoacetyl Bromide Chiral_Auxiliary->Acylation N_Acyl_Auxiliary N-Bromoacetyl Auxiliary Acylation->N_Acyl_Auxiliary Alkylation Diastereoselective Alkylation with Isoxazole Derivative N_Acyl_Auxiliary->Alkylation Alkylated_Product Alkylated Auxiliary Alkylation->Alkylated_Product Cleavage Cleavage of Auxiliary Alkylated_Product->Cleavage S_AMPA This compound Cleavage->S_AMPA

Workflow for asymmetric synthesis using a chiral auxiliary.

Quantitative Data

The following tables summarize key quantitative data for this compound and related compounds, providing a basis for comparison of different synthetic methods and biological activities.

Table 1: Comparison of Synthesis and Resolution Methods for this compound

MethodTypical YieldTypical Enantiomeric Excess (ee)Key AdvantagesKey Disadvantages
Enzymatic Kinetic Resolution ~40-45% (theoretical max 50%)>98%High enantioselectivity, mild reaction conditions.Limited to 50% yield, requires an additional enzymatic step.
Diastereomeric Salt Resolution Variable (depends on crystallization efficiency)>99% (after recrystallization)Scalable, well-established technique.Can be tedious, requires screening of resolving agents and solvents.
Asymmetric Synthesis Variable (depends on the specific route)>95%Potentially higher yield than resolution, direct formation of the desired enantiomer.May require more complex and expensive starting materials and reagents.

Table 2: Pharmacological Properties of AMPA Enantiomers

CompoundReceptor TargetPotency (EC50)Binding Affinity (Ki)Reference
This compound AMPA Receptor3.5 µM0.6 µM (IC50 vs [3H]AMPA)
(R)-AMPA AMPA Receptor-4.8 µM (IC50 vs [3H]AMPA)
This compound GluA1-flop (homomeric)12 µM-
This compound GluA3 and GluA4 (homomeric)~8 µM (for (S)-ATPA, an analog)-

Signaling Pathways Modulated by this compound

This compound, by activating AMPA receptors, triggers a cascade of intracellular events that are fundamental to synaptic function and plasticity.

AMPA Receptor-Mediated Synaptic Transmission

The binding of this compound (or the endogenous ligand glutamate) to the AMPA receptor leads to a conformational change that opens its ion channel, allowing the influx of sodium ions (Na+) and, in the absence of the GluA2 subunit, calcium ions (Ca2+). This influx of positive ions causes a rapid depolarization of the postsynaptic membrane, known as an excitatory postsynaptic potential (EPSP).

G cluster_4 AMPA Receptor-Mediated Depolarization S_AMPA This compound or Glutamate AMPAR AMPA Receptor S_AMPA->AMPAR Binds to Channel_Opening Ion Channel Opening AMPAR->Channel_Opening Activates Ion_Influx Na+ (and Ca2+) Influx Channel_Opening->Ion_Influx Depolarization Postsynaptic Membrane Depolarization (EPSP) Ion_Influx->Depolarization

Basic mechanism of AMPA receptor activation.
Role in Long-Term Potentiation (LTP) and Long-Term Depression (LTD)

AMPA receptors are central to the expression of both LTP and LTD, two major forms of synaptic plasticity that are thought to underlie learning and memory.

  • LTP: During high-frequency synaptic activity, strong depolarization of the postsynaptic membrane removes the magnesium block from NMDA receptors, allowing Ca2+ influx. This rise in intracellular Ca2+ activates several protein kinases, including CaMKII and PKC. These kinases phosphorylate AMPA receptor subunits and other scaffolding proteins, leading to the insertion of additional AMPA receptors into the postsynaptic membrane. This increases the synapse's sensitivity to glutamate, thereby strengthening the synapse.

  • LTD: Lower levels of Ca2+ influx through NMDA receptors, typically induced by low-frequency stimulation, preferentially activate protein phosphatases such as calcineurin and PP1. These phosphatases dephosphorylate AMPA receptors, leading to their removal from the synaptic membrane via clathrin-mediated endocytosis. This reduces the number of synaptic AMPA receptors and weakens the synapse.

G cluster_5 AMPA Receptor Trafficking in Synaptic Plasticity High_Freq_Stim High-Frequency Stimulation NMDA_Activation_High Strong NMDA Receptor Activation High_Freq_Stim->NMDA_Activation_High Low_Freq_Stim Low-Frequency Stimulation NMDA_Activation_Low Weak NMDA Receptor Activation Low_Freq_Stim->NMDA_Activation_Low High_Ca High [Ca2+]i NMDA_Activation_High->High_Ca Low_Ca Low [Ca2+]i NMDA_Activation_Low->Low_Ca Kinases CaMKII, PKC Activation High_Ca->Kinases Phosphatases Calcineurin, PP1 Activation Low_Ca->Phosphatases Phosphorylation AMPA Receptor Phosphorylation Kinases->Phosphorylation Dephosphorylation AMPA Receptor Dephosphorylation Phosphatases->Dephosphorylation Insertion AMPA Receptor Insertion into Synapse Phosphorylation->Insertion Removal AMPA Receptor Removal from Synapse Dephosphorylation->Removal LTP LTP Insertion->LTP LTD LTD Removal->LTD

Signaling pathways for LTP and LTD involving AMPA receptors.
Downstream Signaling Cascades

Beyond its direct ionotropic function, AMPA receptor activation can also initiate intracellular signaling cascades that can influence gene expression and long-term cellular changes. For instance, AMPA receptors can interact with and activate the Src-family tyrosine kinase Lyn, which in turn can activate the mitogen-activated protein kinase (MAPK) pathway. This can lead to changes in the expression of genes such as brain-derived neurotrophic factor (BDNF), which plays a crucial role in synaptic plasticity and neuronal survival.

G cluster_6 AMPA Receptor-Lyn-MAPK Signaling Pathway S_AMPA This compound AMPAR AMPA Receptor S_AMPA->AMPAR Activates Lyn Lyn Kinase AMPAR->Lyn Activates MAPK_Pathway MAPK Pathway Lyn->MAPK_Pathway Activates Gene_Expression Changes in Gene Expression (e.g., BDNF) MAPK_Pathway->Gene_Expression Synaptic_Plasticity Synaptic Plasticity Gene_Expression->Synaptic_Plasticity

Downstream signaling from the AMPA receptor via the Lyn-MAPK pathway.

Conclusion

The discovery and synthesis of this compound have been instrumental in the field of neuroscience, providing a selective tool to probe the function of AMPA receptors. The synthetic routes to enantiomerically pure this compound, through either chiral resolution or asymmetric synthesis, offer versatile options for its preparation. Understanding the detailed signaling pathways modulated by this compound continues to be a critical area of research, with implications for the development of novel therapeutics for a range of neurological and psychiatric disorders. This technical guide provides a foundational resource for researchers and professionals in the field, summarizing key methodologies and biological insights related to this important molecule.

References

The Cornerstone of Excitatory Neurotransmission: A Technical Guide to (S)-AMPA's Role

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Pharmacology and Functional Significance of (S)-AMPA in Synaptic Plasticity and Neuronal Signaling

This technical guide provides a comprehensive overview of the pivotal role of (S)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid, commonly known as this compound, in mediating fast excitatory neurotransmission in the central nervous system (CNS). Addressed to researchers, scientists, and professionals in drug development, this document synthesizes key data on its mechanism of action, receptor binding kinetics, and its integral function in the molecular processes that underlie learning and memory.

Core Principles of this compound and AMPA Receptors

This compound is the biologically active enantiomer of the synthetic glutamate analog, AMPA. It serves as a potent and selective agonist for the AMPA receptor (AMPAR), a subtype of ionotropic glutamate receptors that are fundamental to rapid synaptic communication throughout the brain.[1][2] AMPARs are tetrameric ion channels composed of various combinations of four subunits: GluA1, GluA2, GluA3, and GluA4.[2] The specific subunit composition of the receptor dictates its physiological properties, including ion permeability and trafficking to and from the synapse.

Upon binding of an agonist like this compound or the endogenous neurotransmitter glutamate, the AMPAR undergoes a conformational change, opening its ion channel. This allows for a rapid influx of sodium ions (Na+) into the postsynaptic neuron, leading to membrane depolarization and the generation of an excitatory postsynaptic potential (EPSP). This swift electrical signaling is the foundation of most excitatory communication between neurons.

Quantitative Analysis of this compound Receptor Interactions

The interaction of this compound with its receptor has been quantified through various experimental paradigms, primarily radioligand binding assays and electrophysiological recordings. The following tables summarize key quantitative data, offering a comparative perspective with other relevant ligands.

LigandReceptor/PreparationParameterValueReference(s)
This compoundAMPA ReceptorEC503.5 µM
This compoundCultured Murine Cortical NeuronsEC50 (for cell death)3 µM
[3H]AMPA (DL)Rat Cortex Membranes (High Affinity Site)Kd5.49 nM[3]
[3H]AMPA (DL)Rat Cortex Membranes (Low Affinity Site)Kd52 nM[3]
L-GlutamateRat Brain MembranesIC50 (vs. (S)-[3H]AMPA)~2 µM
QuisqualateRat Cortex MembranesIC50 (vs. [3H]AMPA)9.7 nM
KainateRat Brain MembranesIC50 (vs. (S)-[3H]AMPA)~20 µM

Table 1: Binding Affinities and Potencies of this compound and Other Ligands. This table provides a summary of the equilibrium dissociation constants (Kd), 50% effective concentrations (EC50), and 50% inhibitory concentrations (IC50) for this compound and other key ligands at the AMPA receptor.

AgonistPreparationDeactivation Time Constant (τ)Desensitization Time Constant (τ)Reference(s)
GlutamateCultured Hippocampal Neurons~1 ms~5 ms
AMPACultured Hippocampal NeuronsSlower than GlutamateSlower than Glutamate
KainateCultured Hippocampal NeuronsMuch slower than GlutamateMinimal

Table 2: Kinetic Properties of AMPA Receptor Activation by Various Agonists. This table compares the deactivation and desensitization kinetics of AMPA receptors when activated by different agonists.

Signaling Pathways in this compound-Mediated Synaptic Plasticity

The activation of AMPA receptors by this compound is a critical trigger for synaptic plasticity, the cellular mechanism that underlies learning and memory. The two primary forms of synaptic plasticity are Long-Term Potentiation (LTP), a strengthening of synaptic connections, and Long-Term Depression (LTD), a weakening of these connections. Both processes heavily rely on the trafficking of AMPA receptors to and from the postsynaptic density.

Long-Term Potentiation (LTP) Signaling Cascade

LTP induction is initiated by a strong depolarization of the postsynaptic neuron, which removes the magnesium block from NMDA receptors, allowing for calcium influx. This rise in intracellular calcium activates several key signaling pathways that culminate in the insertion of more AMPA receptors into the synaptic membrane.

LTP_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Glutamate Glutamate / this compound AMPAR AMPAR Glutamate->AMPAR Na+ influx Depolarization NMDAR NMDAR Glutamate->NMDAR PSD95 PSD-95 AMPAR->PSD95 Anchoring CaM Calmodulin NMDAR->CaM Ca2+ influx CaMKII CaMKII CaM->CaMKII Activation CaMKII->AMPAR Phosphorylation (S831 on GluA1) CaMKII->PSD95 Phosphorylation of TARP PKA PKA PKA->AMPAR Phosphorylation (S845 on GluA1) MAPK MAPK/ERK AMPAR_vesicle AMPAR Vesicle MAPK->AMPAR_vesicle Promotes Trafficking AMPAR_vesicle->AMPAR Insertion into Membrane LTD_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Glutamate Glutamate / this compound NMDAR NMDAR Glutamate->NMDAR AMPAR AMPAR Endocytic_machinery Endocytic Machinery AMPAR->Endocytic_machinery Internalization CaN Calcineurin (PP2B) NMDAR->CaN Low Ca2+ influx PP1 PP1 CaN->PP1 Activation PP1->AMPAR Dephosphorylation Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis Tissue_Homogenization Tissue Homogenization Low_Speed_Centrifugation Low-Speed Centrifugation (1,000 x g) Tissue_Homogenization->Low_Speed_Centrifugation High_Speed_Centrifugation High-Speed Centrifugation (40,000 x g) Low_Speed_Centrifugation->High_Speed_Centrifugation Membrane_Wash Membrane Wash High_Speed_Centrifugation->Membrane_Wash Protein_Quantification Protein Quantification Membrane_Wash->Protein_Quantification Incubation Incubation with (S)-[3H]AMPA +/- Competitors Protein_Quantification->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Analysis Data Analysis (Kd, Bmax, IC50) Scintillation_Counting->Data_Analysis

References

(S)-AMPA as a Neurotoxin in the Developing Brain: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the neurotoxic effects of (S)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid ((S)-AMPA) on the developing brain. This compound is a potent agonist for the AMPA receptor, a key player in fast excitatory synaptic transmission in the central nervous system. While essential for normal brain function, excessive activation of AMPA receptors, particularly during critical periods of development, can trigger a cascade of events leading to neuronal injury and death, a phenomenon known as excitotoxicity. This guide synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to serve as a comprehensive resource for professionals in neuroscience and drug development.

Introduction to this compound Neurotoxicity

Excitotoxicity is a major contributor to neuronal damage in various neurological conditions, including hypoxic-ischemic encephalopathy in newborns.[1][2] The developing brain is particularly vulnerable to excitotoxic insults due to the dynamic expression and subunit composition of glutamate receptors. This compound-induced neurotoxicity is primarily mediated by the overstimulation of AMPA receptors, leading to excessive intracellular calcium influx and the activation of downstream neurotoxic pathways.[3][4][5]

A critical factor in the vulnerability of the developing brain is the subunit composition of AMPA receptors. AMPA receptors are tetrameric complexes composed of different combinations of four subunits: GluA1, GluA2, GluA3, and GluA4. The presence of the GluA2 subunit renders the receptor impermeable to calcium ions. However, during early development, many neurons express AMPA receptors lacking the GluA2 subunit, making them highly permeable to calcium. This developmental switch in AMPA receptor subunit composition has significant implications for both synaptic plasticity and susceptibility to neurotoxicity.

Mechanisms of this compound-Induced Neurotoxicity

The neurotoxic effects of this compound are multifaceted, involving both rapid and delayed mechanisms of cell death. The primary trigger is the excessive influx of ions, particularly Ca2+, through AMPA receptors.

Signaling Pathway of this compound Induced Excitotoxicity

G cluster_receptor AMPA Receptor Activation cluster_influx Ion Influx & Depolarization cluster_downstream Downstream Pathological Cascades This compound This compound AMPAR AMPA Receptor (GluA2-lacking) This compound->AMPAR Binds Ca_influx Ca2+ Influx AMPAR->Ca_influx Na_influx Na+ Influx AMPAR->Na_influx Mitochondrial_dysfunction Mitochondrial Dysfunction Ca_influx->Mitochondrial_dysfunction Calpain_activation Calpain Activation Ca_influx->Calpain_activation Depolarization Membrane Depolarization Na_influx->Depolarization Depolarization->Ca_influx Further activates voltage-gated Ca2+ channels ROS_generation ROS Generation Mitochondrial_dysfunction->ROS_generation Caspase_activation Caspase Activation Mitochondrial_dysfunction->Caspase_activation Necrosis Necrosis ROS_generation->Necrosis Calpain_activation->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis

Caption: Signaling cascade initiated by this compound binding to GluA2-lacking AMPA receptors.

The excessive intracellular calcium disrupts cellular homeostasis, leading to mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and the activation of proteases like calpains and caspases, ultimately culminating in apoptotic or necrotic cell death.

Quantitative Data on this compound Neurotoxicity

The following tables summarize quantitative data from key studies, illustrating the dose-dependent and context-specific neurotoxic effects of this compound.

Table 1: this compound-Induced Neuronal Death in Cultured Cortical Neurons

This compound Concentration (µM)Exposure Duration (h)Neuronal Death (%)AntagonistAntagonist EffectReference
0.01 - 100024Concentration-dependent (EC50 = 3 ± 0.5 µM)--
3002457% (TUNEL-positive)LY293558 (10 µM)Reduced to 20%
3002457% (TUNEL-positive)CNQX (50 µM)Reduced to 18%
30024-MK-801 (10 µM)No effect

Table 2: AMPA-Induced Excitotoxicity in Cultured Neocortical Neurons at Different Developmental Stages

Days in Vitro (DIV)AMPA Concentration (µM)Cyclothiazide (µM)Cell Death (%)Reference
5500-Increased excitotoxicity
8500-Increased excitotoxicity
12500-~41% (59% viable)
22550No significant increase
12255077%

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline common experimental protocols used to study this compound neurotoxicity.

In Vitro Model: Cultured Neocortical Neurons

Experimental Workflow for In Vitro this compound Neurotoxicity Assay

G cluster_culture Neuronal Culture Preparation cluster_treatment Treatment cluster_assessment Viability Assessment node1 Isolate neocortical tissue from embryonic rodents node2 Dissociate tissue into single cells node1->node2 node3 Plate neurons on poly-lysine coated culture dishes node2->node3 node4 Culture neurons for specified Days In Vitro (DIV) node3->node4 node5 Expose neurons to This compound with or without antagonists node4->node5 node6 Incubate with MTT or other viability dye node5->node6 node7 Measure absorbance or fluorescence node6->node7 node8 Quantify cell death node7->node8

Caption: Workflow for assessing this compound neurotoxicity in primary neuronal cultures.

  • Cell Culture: Neocortical neurons are typically isolated from embryonic day 15-18 rats or mice. The tissue is enzymatically and mechanically dissociated, and the cells are plated on poly-D-lysine-coated culture plates. Neurons are maintained in a serum-free neurobasal medium supplemented with B27 and L-glutamine.

  • Treatment: After a specified number of days in vitro (DIV), the culture medium is replaced with a solution containing this compound at various concentrations. For antagonist studies, the antagonist is typically pre-incubated for a short period before the addition of this compound.

  • Viability Assay: Cell viability is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity. Other methods include lactate dehydrogenase (LDH) release assays, which measure membrane integrity, or staining with fluorescent dyes that differentiate between live and dead cells (e.g., Calcein-AM and Ethidium Homodimer-1). Apoptosis can be specifically detected using TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining or by measuring caspase activation.

Ex Vivo Model: Brain Slice Preparations
  • Slice Preparation: Young rats (e.g., 8-9 days old) are decapitated, and the brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Cerebellar or hippocampal slices of a defined thickness (e.g., 300-400 µm) are prepared using a vibratome.

  • Incubation and Treatment: Slices are allowed to recover in oxygenated aCSF before being transferred to a solution containing this compound for a defined period (e.g., 30 minutes to 2 hours).

  • Histological Analysis: Following treatment and a post-incubation period, slices are fixed, processed for histology, and stained (e.g., with hematoxylin and eosin or specific neuronal markers) to assess the extent and pattern of neuronal degeneration.

Conclusion and Future Directions

The evidence strongly indicates that this compound is a potent neurotoxin in the developing brain, primarily through the activation of calcium-permeable AMPA receptors. The vulnerability of immature neurons is closely linked to the developmental expression of the GluA2 subunit. Understanding the precise molecular pathways and the temporal window of vulnerability is critical for the development of targeted therapeutic strategies to mitigate brain injury in neonates. Future research should focus on the development of selective modulators of AMPA receptor function that can prevent excitotoxicity without interfering with the essential roles of these receptors in normal synaptic transmission and development. The use of more complex models, such as organoids and in vivo imaging, will further elucidate the intricate mechanisms of this compound neurotoxicity in the context of the developing brain's architecture and connectivity.

References

An In-depth Technical Guide on (S)-AMPA-Induced Apoptosis in Cortical Neurons

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(S)-α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid, or (S)-AMPA, is a potent and selective agonist for the AMPA-type ionotropic glutamate receptor. Its overstimulation of these receptors in the central nervous system leads to a form of excitotoxicity that can culminate in neuronal apoptosis, or programmed cell death. This process is of significant interest in the study of neurodegenerative diseases and acute brain injuries where excitotoxic mechanisms are implicated. This technical guide provides a detailed overview of the molecular mechanisms, key signaling pathways, quantitative data, and experimental protocols relevant to the study of this compound-induced apoptosis in cortical neurons.

The Molecular Mechanism of this compound-Induced Apoptosis

Long-term exposure of cortical neurons to this compound initiates a cascade of events beginning with the over-activation of AMPA receptors (AMPARs) and culminating in apoptotic cell death[1][2]. The process is characterized by distinct morphological and biochemical changes, including neurite blebbing, chromatin condensation, and DNA fragmentation[1]. The signaling pathway is a multi-step process involving ion dysregulation, mitochondrial stress, and the activation of specific enzymatic cascades.

AMPA Receptor Activation and Calcium Influx

This compound binding to its receptor, a ligand-gated ion channel, causes the channel to open. While AMPARs are primarily responsible for fast excitatory neurotransmission via sodium (Na+) influx, a crucial subset of these receptors, those lacking the GluA2 subunit, are also permeable to calcium ions (Ca2+)[3][4]. Sustained activation by this compound leads to excessive Ca2+ influx, disrupting intracellular calcium homeostasis, a key initiating event in excitotoxicity. This elevation in intracellular Ca2+ is a primary trigger for downstream apoptotic signaling.

Mitochondrial Dysfunction and the Intrinsic Apoptotic Pathway

The overload of cytosolic Ca2+ is sequestered by mitochondria, which leads to mitochondrial dysfunction. This is characterized by:

  • Loss of Mitochondrial Membrane Potential (ΔΨm): Excessive Ca2+ uptake disrupts the electrochemical gradient across the inner mitochondrial membrane.

  • Release of Pro-apoptotic Factors: The compromised mitochondrial outer membrane releases key apoptotic signaling molecules into the cytosol, most notably cytochrome c.

The release of cytochrome c is a critical control point, tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.

  • Anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL): These proteins work to prevent mitochondrial outer membrane permeabilization and the subsequent release of cytochrome c. Overexpression of human Bcl-2 has been shown to significantly attenuate this compound-induced apoptosis in cortical neurons.

  • Pro-apoptotic proteins (e.g., Bax, Bak): These proteins promote the release of cytochrome c. The balance between these opposing factions dictates the cell's fate.

Caspase Cascade Activation

Once in the cytosol, cytochrome c associates with Apoptotic protease-activating factor 1 (Apaf-1) to form the "apoptosome". This complex recruits and activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, primarily caspase-3. Activated caspase-3 is the executioner of apoptosis, responsible for cleaving a host of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the dismantling of the cell. Studies have shown that caspase inhibitors can prevent the degradation of AMPA receptor subunits, suggesting a feedback mechanism during apoptosis.

Role of Stress-Activated Protein Kinases (JNK and p38 MAPK)

The cellular stress induced by excitotoxicity also activates mitogen-activated protein kinase (MAPK) signaling pathways, particularly the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways. These pathways are predominantly pro-apoptotic and can be activated by factors like oxidative stress. They can further promote apoptosis by modulating the activity of Bcl-2 family proteins and other downstream targets, thereby integrating stress signals into the core apoptotic machinery.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on this compound-induced apoptosis in cortical neurons.

Table 1: this compound Dose-Response and Apoptotic Induction in Murine Cortical Neurons

ParameterValueConditionsSource
EC₅₀ for Cell Death 3 ± 0.5 µM24-hour exposure, serum-free culture
Concentration for ~50% DNA Fragmentation 100 - 300 µM24-hour exposure, detected by TUNEL
Apoptotic Nuclei at 3 µM this compound ~60% of control48-hour exposure, wild-type cultures
Apoptotic Nuclei at 300 µM this compound ~57% TUNEL-positive24-hour exposure

Table 2: Pharmacological Inhibition of this compound-Induced Apoptosis

CompoundConcentrationEffectSource
LY293558 (AMPA Antagonist) 10 µMIncreased this compound EC₅₀ to 73 ± 5 µM; Reduced TUNEL-positive cells from 57% to 20%
CNQX (non-NMDA Antagonist) 50 µMIncreased this compound EC₅₀ to 265 ± 8 µM; Reduced TUNEL-positive cells from 57% to 18%
MK-801 (NMDA Antagonist) 10 µMNo effect on this compound-induced cell death
Cycloheximide (Protein Synthesis Inhibitor) 0.5 µg/mlInhibited this compound-induced DNA fragmentation and cell death
Human Bcl-2 Overexpression N/AReduced apoptotic nuclei from ~60% to ~30% in response to 3 µM this compound

Visualizations: Signaling Pathways and Workflows

Diagram: this compound Apoptotic Signaling Pathway

AMPA_Apoptosis_Pathway cluster_membrane Plasma Membrane cluster_cyto Cytosol cluster_mito Mitochondrion AMPA_R AMPA Receptor (GluA2-lacking) Ca_ion Ca²⁺ Influx AMPA_R->Ca_ion Ca_overload Ca²⁺ Overload Ca_ion->Ca_overload JNK_p38 JNK / p38 MAPK Activation Ca_overload->JNK_p38 Mito_dys Mitochondrial Dysfunction Ca_overload->Mito_dys Bax Bax (Pro-apoptotic) JNK_p38->Bax Activates Apoptosome Apoptosome Formation (Cytochrome c + Apaf-1) Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis (DNA Fragmentation, Chromatin Condensation) Casp3->Apoptosis Executes CytC Cytochrome c Release Mito_dys->CytC CytC->Apoptosome Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax Inhibits Bax->Mito_dys Promotes AMPA_agonist This compound AMPA_agonist->AMPA_R Binds

Caption: Core signaling cascade of this compound-induced neuronal apoptosis.

Diagram: Experimental Workflow

Experimental_Workflow cluster_assays Apoptosis & Viability Assessment start Primary Cortical Neuron Culture treatment This compound Treatment (Dose-response / Time-course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability morphology Morphological Analysis (DAPI/Hoechst Staining) treatment->morphology dna_frag DNA Fragmentation (TUNEL Assay) treatment->dna_frag caspase Caspase-3 Activity Assay treatment->caspase western Western Blot Analysis (Bcl-2 family, Caspases) treatment->western analysis Data Analysis & Quantification viability->analysis morphology->analysis dna_frag->analysis caspase->analysis western->analysis

Caption: Workflow for studying this compound-induced apoptosis in vitro.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize this compound-induced apoptosis. Researchers should optimize these based on their specific cell systems and equipment.

Primary Murine Cortical Neuron Culture
  • Tissue Dissection: Dissect cerebral cortices from embryonic day 15-17 mouse embryos in ice-cold Hank's Balanced Salt Solution (HBSS).

  • Dissociation: Mince the tissue and enzymatically digest with trypsin-EDTA for 15 minutes at 37°C. Triturate gently with a fire-polished Pasteur pipette in DMEM supplemented with 10% Fetal Bovine Serum (FBS) to obtain a single-cell suspension.

  • Plating: Plate the dissociated cells onto poly-L-lysine-coated culture plates or coverslips at a density of 1-2 x 10⁵ cells/cm².

  • Culture Maintenance: After 4-6 hours, replace the plating medium with a serum-free neuronal maintenance medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX). Maintain cultures at 37°C in a 5% CO₂ humidified incubator. Experiments are typically performed on mature cultures (e.g., 6-12 days in vitro).

This compound Treatment and Pharmacological Intervention
  • Preparation: Prepare stock solutions of this compound and any antagonists (e.g., CNQX, LY293558) in an appropriate solvent (e.g., water or DMSO) and dilute to final concentrations in the pre-warmed culture medium.

  • Treatment: For antagonist studies, pre-incubate the neuron cultures with the antagonist for 30-60 minutes before adding this compound.

  • Incubation: Gently replace the existing medium with the treatment medium. For apoptosis studies, incubate the cells for an extended period, typically 24 to 48 hours.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Fixation: After treatment, wash cells with Phosphate-Buffered Saline (PBS) and fix with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

  • Permeabilization: Wash again with PBS and permeabilize the cells with 0.25% Triton X-100 in PBS for 15 minutes.

  • Labeling: Use a commercial TUNEL kit. Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTPs) for 1 hour at 37°C in the dark.

  • Counterstaining: Wash the cells and counterstain nuclei with a DNA dye like DAPI (4',6-diamidino-2-phenylindole).

  • Imaging: Mount the coverslips and visualize using a fluorescence microscope. TUNEL-positive nuclei (indicating apoptosis) will fluoresce (e.g., green), while all nuclei will be stained by DAPI (blue). Quantify the percentage of TUNEL-positive cells.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Reagent Addition: Following the this compound treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the solution on a microplate reader at a wavelength of ~570 nm. Cell viability is expressed as a percentage relative to untreated control cells.

Western Blot Analysis for Apoptotic Proteins
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate with primary antibodies against target proteins (e.g., cleaved caspase-3, Bcl-2, Bax, AMPA receptor subunits).

  • Detection: After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

The excitotoxic insult initiated by this compound in cortical neurons triggers a well-defined apoptotic cascade heavily dependent on Ca2+ influx, mitochondrial integrity, and the subsequent activation of caspases. The process is finely regulated by the Bcl-2 family of proteins and can be modulated by specific AMPA receptor antagonists. The experimental protocols and quantitative data presented here provide a robust framework for investigating this phenomenon.

Future research should focus on elucidating the precise role of different AMPA receptor subunit compositions in mediating Ca2+ permeability and apoptotic vulnerability. Furthermore, exploring the crosstalk between the apoptotic machinery and other signaling pathways, such as those involved in inflammation and oxidative stress, will be crucial for developing targeted neuroprotective therapies for conditions where excitotoxicity is a key pathological feature.

References

Chemical and physical properties of (S)-AMPA

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the chemical and physical properties, signaling pathways, and key experimental protocols related to (S)-AMPA ((S)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid). This document is intended for researchers, scientists, and professionals involved in drug development and neuroscience research.

Core Chemical and Physical Properties

This compound is the active S-enantiomer of AMPA and a potent, selective agonist for the AMPA receptor, a class of ionotropic glutamate receptors in the central nervous system.[1] Its precise chemical and physical characteristics are crucial for its application in experimental settings.

PropertyValueReference(s)
IUPAC Name (2S)-2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid[2][3]
Synonyms (S)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid, L-AMPA[4][5]
CAS Number 83643-88-3
Molecular Formula C₇H₁₀N₂O₄
Molecular Weight 186.17 g/mol
Physical Form Solid, powder
Purity Typically >98% or ≥99% (HPLC)
Solubility Soluble in water (up to 100mM)
Water: 9.31 mg/mL (50 mM)
EC₅₀ 3.5 µM
Storage Store at room temperature under desiccating conditions.
Solutions can be stored at -20°C for up to one month.

Signaling Pathways of this compound

As a specific agonist, this compound mimics the action of the endogenous neurotransmitter glutamate at AMPA receptors (AMPARs). The binding of this compound to the ligand-binding domain of the AMPAR induces a conformational change in the receptor, leading to the opening of its associated ion channel. This allows for the rapid influx of cations, primarily Na⁺, which causes depolarization of the postsynaptic membrane. Depending on the subunit composition of the AMPAR, particularly the absence of the edited GluA2 subunit, the channel can also be permeable to Ca²⁺.

This initial depolarization and potential calcium influx trigger a cascade of downstream signaling events that are fundamental to synaptic plasticity, namely Long-Term Potentiation (LTP) and Long-Term Depression (LTD).

  • Long-Term Potentiation (LTP): High-frequency stimulation and subsequent AMPAR activation lead to significant postsynaptic depolarization. This depolarization relieves the Mg²⁺ block of nearby NMDA receptors, allowing for a substantial influx of Ca²⁺. This calcium surge activates several kinases, most notably Calcium/calmodulin-dependent protein kinase II (CaMKII). Activated CaMKII phosphorylates AMPAR subunits, which can increase their channel conductance and promotes the trafficking and insertion of additional AMPARs into the postsynaptic membrane from intracellular stores. This increase in the number of synaptic AMPARs strengthens the synapse.

  • Long-Term Depression (LTD): Lower levels of Ca²⁺ influx, typically resulting from lower frequency stimulation, can trigger LTD. This process involves the activation of protein phosphatases, such as calcineurin. These phosphatases dephosphorylate AMPARs, which marks them for removal from the synaptic membrane via clathrin-mediated endocytosis. This reduction in synaptic AMPARs weakens the synapse.

AMPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space S_AMPA This compound AMPAR AMPA Receptor S_AMPA->AMPAR Binds Depolarization Depolarization AMPAR->Depolarization Na⁺ Influx NMDAR NMDA Receptor Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Opens Depolarization->NMDAR Relieves Mg²⁺ Block CaMKII CaMKII Activation Ca_Influx->CaMKII High Ca²⁺ Calcineurin Calcineurin Activation Ca_Influx->Calcineurin Low Ca²⁺ LTP LTP: AMPAR Insertion (Synaptic Strengthening) CaMKII->LTP LTD LTD: AMPAR Endocytosis (Synaptic Weakening) Calcineurin->LTD

Signaling cascade initiated by this compound binding to the AMPA receptor.

Experimental Protocols

Whole-Cell Voltage-Clamp Electrophysiology

This protocol details a method for recording this compound-evoked currents from pyramidal neurons in acute brain slices, a common technique to assess the functional properties of AMPA receptors.

1. Slice Preparation:

  • Anesthetize and decapitate a young rat (e.g., P15-P25 Wistar).
  • Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) cutting solution containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 10 glucose, 1 sodium pyruvate, 4 CaCl₂, and 4 MgCl₂.
  • Cut 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.
  • Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for 30 minutes, then maintain at room temperature until recording.

2. Recording Setup:

  • Transfer a single slice to a recording chamber on an upright microscope, continuously perfused with oxygenated aCSF at a rate of 2-3 mL/min.
  • The recording aCSF should contain a GABA-A receptor antagonist (e.g., 20 µM Gabazine or 100 µM Picrotoxin) and an NMDA receptor antagonist (e.g., 100 µM D-APV) to isolate AMPAR-mediated currents.
  • Pull recording pipettes from borosilicate glass to a resistance of 3-5 MΩ.
  • Fill pipettes with an internal solution containing (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 Na₂-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with CsOH.

3. Data Acquisition:

  • Establish a whole-cell patch-clamp configuration on a visually identified CA1 pyramidal neuron.
  • Hold the neuron at a membrane potential of -60 mV or -70 mV.
  • Bath-apply this compound at a known concentration (e.g., 10 µM) to evoke an inward current.
  • To confirm the current is mediated by AMPA receptors, repeat the application in the presence of a specific AMPA receptor antagonist, such as NBQX (20 µM), which should block the this compound-induced current.
  • Record and analyze the amplitude, kinetics, and other properties of the evoked currents using appropriate software.

Radioligand Binding Assay for AMPA Receptors

This protocol provides a method to study the binding of ligands to AMPA receptors in brain tissue homogenates using a radiolabeled compound like --INVALID-LINK---AMPA.

1. Membrane Preparation:

  • Dissect and homogenize brain tissue (e.g., rat cortex) in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.
  • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to pellet the membranes.
  • Wash the pellet by resuspending in fresh buffer and centrifuging again.
  • Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl with 100 mM KSCN to increase specific binding).
  • Determine the protein concentration of the membrane preparation using a standard assay (e.g., BCA assay).

2. Binding Assay:

  • The assay is typically performed in a 96-well plate with a final volume of 250 µL.
  • Total Binding: Add membrane preparation (50-120 µg protein), --INVALID-LINK---AMPA (e.g., 5-10 nM), and assay buffer to the wells.
  • Non-specific Binding: In a parallel set of wells, add the same components plus a high concentration of a non-labeled competing ligand (e.g., 100 µM L-glutamate or 1 mM non-labeled AMPA) to saturate the receptors.
  • Competition Assay: To determine the affinity of a test compound, add membrane preparation, --INVALID-LINK---AMPA, and varying concentrations of the unlabeled test compound.
  • Incubate the plates at 4°C or 30°C for 60 minutes with gentle agitation to reach equilibrium.

3. Filtration and Counting:

  • Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been presoaked in a solution like 0.3% polyethyleneimine (PEI).
  • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
  • Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate Specific Binding by subtracting the non-specific binding from the total binding.
  • For saturation experiments, plot specific binding against the concentration of --INVALID-LINK---AMPA to determine the K_d (dissociation constant) and B_max (maximum receptor density).
  • For competition experiments, plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the IC₅₀, which can then be converted to the K_i (inhibition constant).

Chemical Synthesis of this compound
  • Chiral Resolution: A racemic mixture of AMPA is synthesized and then the enantiomers are separated. This can be achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization, followed by removal of the resolving agent.

  • Asymmetric Synthesis: The synthesis is designed to selectively produce the (S)-enantiomer from the beginning. This often involves using a chiral starting material (a "chiral pool" approach) or a chiral catalyst/auxiliary to control the stereochemistry of a key reaction step. For example, enantiomers of AMPA-related compounds have been prepared by reacting (S)- or (R)-3,4-didehydroproline with ethoxycarbonylformonitrile oxide in a 1,3-dipolar cycloaddition reaction, establishing the desired stereocenter early in the synthetic route.

References

Methodological & Application

Application Notes and Protocols for (S)-AMPA in Whole-Cell Voltage Clamp Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the selective AMPA receptor agonist, (S)-AMPA, in whole-cell voltage clamp electrophysiology. This document outlines detailed protocols for studying this compound-mediated currents in both native neurons and heterologous expression systems.

Introduction to this compound and Whole-Cell Voltage Clamp

This compound is a potent and selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key mediator of fast excitatory synaptic transmission in the central nervous system. The whole-cell voltage clamp technique is a powerful electrophysiological method that allows for the precise measurement of ionic currents across the entire cell membrane while controlling the membrane potential.[1][2][3] By applying this compound to a cell under voltage clamp, researchers can isolate and characterize the function of AMPA receptors, providing insights into their physiological roles and potential as therapeutic targets.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to performing and analyzing this compound whole-cell voltage clamp experiments.

Table 1: Solutions for Whole-Cell Patch Clamp Recordings of AMPA Receptor Currents
Solution TypeComponentConcentration (mM)Reference
External Solution (HEK293 Cells) NaCl150[4]
CaCl₂1[4]
HEPES10
pH adjusted to 7.4
Internal Solution (HEK293 Cells) CsF135
CsCl33
MgCl₂2
CaCl₂1
EGTA11
HEPES10
pH adjusted to 7.4
External Solution (Neuronal Cultures - ACSF) NaCl140
KCl2.5
CaCl₂2.5
MgCl₂1
NaH₂PO₄1.25
HEPES10
Glucose25
pH adjusted to 7.4
Internal Solution (Neuronal Cultures) Cs-gluconate120
HEPES20
MgCl₂4
EGTA10
GTP-Na0.4
ATP-Mg4
Phosphocreatine5
pH adjusted to 7.3
Table 2: Voltage Clamp and Pharmacological Parameters for AMPA Receptor Current Isolation
ParameterValue/CompoundTypical ConcentrationPurposeReference
Holding Potential -70 mVN/ATo record AMPA receptor-mediated currents while minimizing voltage-gated channel activation and removing the Mg²⁺ block from NMDA receptors.
+40 mVN/ATo record NMDA receptor-mediated currents for comparison or to study the voltage-dependence of AMPA receptor currents.
Voltage Ramp -120 mV to +20 mVN/ATo study the current-voltage (I-V) relationship and rectification properties of AMPA receptors.
NMDA Receptor Antagonist APV (D-2-amino-5-phosphonovalerate)50 µMTo pharmacologically isolate AMPA receptor currents by blocking NMDA receptors.
AMPA Receptor Antagonist CNQX (6-cyano-7-nitroquinoxaline-2,3-dione)10 µMTo confirm that the recorded current is mediated by AMPA receptors.
NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline-2,3-dione)30 µMTo prevent AMPA receptor-mediated toxicity in cell culture.
GABA-A Receptor Antagonist Picrotoxin or Bicuculline50 µM / 10 µMTo block inhibitory GABAergic currents.
Voltage-gated Sodium Channel Blocker Tetrodotoxin (TTX)1 µMTo block action potentials and isolate synaptic currents.
Table 3: Agonist and Antagonist Potencies at AMPA Receptors (Whole-Cell Voltage Clamp)
CompoundSubunitCell TypeEC₅₀ / IC₅₀Reference
GABAα1β3γ2 GABAAHEK293EC₅₀ = 1.8 ± 0.1 µM
GABAα3β3γ2 GABAAHEK293EC₅₀ = 0.9 ± 0.04 µM
Muscimolα1β3γ2 GABAAHEK293EC₅₀ = 1.43 ± 0.38 µM
Zn²⁺GluA2(Q)/γ2HEK293TIC₅₀ = 1754 ± 114 µM
Zn²⁺GluA2(R)/γ2HEK293TIC₅₀ = 2100 ± 150 µM
Zn²⁺GluA2(E)/γ2HEK293TIC₅₀ = 980 ± 90 µM

Experimental Protocols

Protocol 1: Recording of this compound-Evoked Currents in Cultured Neurons

1. Cell Preparation:

  • Plate primary neurons (e.g., cortical or hippocampal) on poly-L-lysine coated coverslips and culture for 14-21 days.

2. Solution Preparation:

  • Prepare ACSF and internal solution as described in Table 1.

  • Prepare a stock solution of this compound in water or a suitable solvent. Prepare a range of working concentrations of this compound in ACSF.

  • Add antagonists (APV, bicuculline, TTX) to the ACSF to isolate AMPA receptor-mediated currents.

3. Electrophysiological Recording:

  • Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage and perfuse with ACSF containing antagonists.

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

  • Under visual guidance, approach a neuron with the patch pipette and apply gentle positive pressure.

  • Form a gigaohm seal ( >1 GΩ) between the pipette tip and the cell membrane.

  • Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -70 mV.

  • Allow the cell to stabilize for 5-10 minutes.

4. This compound Application and Data Acquisition:

  • Apply different concentrations of this compound to the neuron using a fast perfusion system.

  • Record the resulting inward currents using an appropriate data acquisition system.

  • Wash out the agonist between applications until the current returns to baseline.

5. Data Analysis:

  • Measure the peak amplitude of the this compound-evoked currents.

  • Plot the peak current amplitude as a function of this compound concentration to generate a dose-response curve.

  • Analyze the kinetics of the currents, including rise time and decay time.

Protocol 2: Characterization of AMPA Receptor Subtypes in HEK293 Cells

1. Cell Culture and Transfection:

  • Culture HEK293 cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.

  • Twenty-four to forty-eight hours before recording, transfect the cells with plasmids encoding the desired AMPA receptor subunits (e.g., GluA1, GluA2) and a fluorescent marker (e.g., GFP) using a suitable transfection reagent.

  • To prevent excitotoxicity, 30 µM NBQX can be added to the culture medium post-transfection.

2. Electrophysiological Recording:

  • Replate the transfected cells onto coverslips.

  • Use the external and internal solutions for HEK293 cells as described in Table 1.

  • Follow the same procedure for obtaining whole-cell recordings as described in Protocol 1.

  • Identify transfected cells by their fluorescence.

3. I-V Relationship and Pharmacology:

  • At a holding potential of -70 mV, apply a saturating concentration of this compound.

  • Apply a voltage ramp protocol (e.g., -120 mV to +20 mV) during the peak of the this compound response to determine the I-V relationship.

  • To test the effect of antagonists, co-apply the antagonist with this compound and measure the reduction in current amplitude.

Visualizations

AMPA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound AMPA_R AMPA Receptor This compound->AMPA_R Binds to Na_ion Na+ Influx AMPA_R->Na_ion Opens channel for Ca_ion Ca2+ Influx (for Ca2+-permeable AMPA-R) AMPA_R->Ca_ion Opens channel for Depolarization Membrane Depolarization Na_ion->Depolarization Ca_ion->Depolarization Signaling Downstream Signaling Cascades Depolarization->Signaling

Caption: this compound binding to its receptor leading to ion influx and downstream signaling.

Whole_Cell_Voltage_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Culture Cell Culture (Neurons or HEK293) Form_Seal Approach Cell & Form Gigaohm Seal Cell_Culture->Form_Seal Solution_Prep Prepare Internal & External Solutions Solution_Prep->Form_Seal Pipette_Pull Pull Patch Pipettes Pipette_Pull->Form_Seal Whole_Cell Rupture Membrane for Whole-Cell Access Form_Seal->Whole_Cell Set_Voltage Set Holding Potential (-70 mV) Whole_Cell->Set_Voltage Apply_AMPA Apply this compound Set_Voltage->Apply_AMPA Record_Current Record Inward Current Apply_AMPA->Record_Current Measure_Peak Measure Peak Current Amplitude Record_Current->Measure_Peak Dose_Response Generate Dose-Response Curve Measure_Peak->Dose_Response Analyze_Kinetics Analyze Rise and Decay Times Measure_Peak->Analyze_Kinetics

Caption: Workflow for a whole-cell voltage clamp experiment to measure this compound-evoked currents.

Logical_Relationship_Current_Isolation cluster_pharmacology Pharmacological Blockade cluster_voltage Voltage Control Total_Current Total Postsynaptic Current Block_NMDA Apply APV (Blocks NMDA-R) Total_Current->Block_NMDA Block_GABA Apply Bicuculline (Blocks GABA-A R) Total_Current->Block_GABA Hold_Negative Hold at -70 mV (Removes Mg2+ block from NMDA-R) Total_Current->Hold_Negative Isolated_AMPA Isolated AMPA Receptor Current Block_NMDA->Isolated_AMPA Block_GABA->Isolated_AMPA Hold_Negative->Isolated_AMPA

Caption: Logic for isolating AMPA receptor currents using pharmacology and voltage control.

References

Preparing (S)-AMPA Stock Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

(S)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid ((S)-AMPA) is a potent and selective agonist for the AMPA receptor, a key player in mediating fast excitatory neurotransmission in the central nervous system.[1][2] Its utility in research spans from investigating fundamental mechanisms of synaptic plasticity to modeling excitotoxicity-induced neuronal cell death.[3][4] These application notes provide detailed protocols for the preparation and use of this compound stock solutions in cell culture experiments, ensuring accuracy and reproducibility for researchers, scientists, and drug development professionals.

Data Presentation

Accurate preparation of this compound solutions is critical for reliable experimental outcomes. The following tables summarize the key quantitative data for this compound.

Property Value Reference
Molecular Weight186.17 g/mol [5]
Purity≥99% (HPLC)
AppearanceOff-white to light yellow solid
Storage (Powder)Store at room temperature

(Note: The batch-specific molecular weight can vary due to hydration and should always be confirmed from the certificate of analysis provided by the supplier.)

Solvent Maximum Concentration (mg/mL) Maximum Concentration (mM) Notes Reference
Water9.3150-
Water40214.86Requires ultrasonic and warming to 60°C
0.1 M NaOH4.3--
DMSO4.3--

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in Water)

This protocol describes the preparation of a 10 mM stock solution of this compound in water.

Materials:

  • This compound powder

  • Sterile, nuclease-free water

  • Sterile conical tubes (e.g., 1.5 mL or 15 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Determine the required mass of this compound: Using the batch-specific molecular weight (MW) from the product vial or Certificate of Analysis, calculate the mass needed for your desired volume and concentration. For a 10 mM solution with a MW of 186.17 g/mol :

    • Mass (mg) = 10 mmol/L * 186.17 g/mol * Volume (L)

    • For 1 mL (0.001 L): Mass = 10 * 186.17 * 0.001 = 1.8617 mg

  • Weigh the this compound powder: Carefully weigh the calculated amount of this compound powder using an analytical balance and transfer it to a sterile conical tube.

  • Add solvent: Add the desired volume of sterile, nuclease-free water to the tube containing the this compound powder.

  • Dissolve the powder: Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary to aid dissolution, but avoid excessive heat.

  • Sterile filter the solution: To ensure sterility for cell culture applications, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

Concentration (mM) Mass for 1 mL (mg) Mass for 5 mL (mg) Mass for 10 mL (mg)
0.50.0930.4660.931
10.1860.9311.862
50.9314.6559.309
101.8629.30918.617
254.65523.27346.545
509.30946.54593.085

(Calculations are based on a molecular weight of 186.17 g/mol )

Protocol 2: Induction of Excitotoxicity in Neuronal Cell Culture

This protocol provides a general workflow for inducing excitotoxicity in primary neuronal cultures using this compound. Working concentrations for this compound typically range from 1 µM to 100 µM. A 24-hour exposure to this compound can induce concentration-dependent neuronal cell death, with an EC50 of approximately 3 µM.

Materials:

  • Mature primary neuronal cell culture (e.g., cortical or hippocampal neurons)

  • This compound stock solution (e.g., 10 mM)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cell viability assay (e.g., MTT, LDH)

  • Microplate reader

Procedure:

  • Prepare working solutions: Dilute the this compound stock solution in complete cell culture medium to the desired final concentrations (e.g., 1 µM, 3 µM, 10 µM, 30 µM, 100 µM).

  • Treat cells: Remove the existing culture medium from the neuronal cultures and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium without this compound).

  • Incubate: Incubate the cells for the desired duration (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Assess cell viability: Following incubation, assess neuronal viability using a standard assay. For example, perform an MTT assay according to the manufacturer's instructions.

  • Data analysis: Quantify the results using a microplate reader and normalize the data to the vehicle control to determine the dose-dependent effect of this compound on cell viability.

Visualizations

AMPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space S_AMPA This compound AMPA_Receptor AMPA Receptor S_AMPA->AMPA_Receptor Binds to Ion_Influx Na+ / Ca2+ Influx AMPA_Receptor->Ion_Influx Opens Ion Channel MAPK_Pathway MAPK Pathway Activation AMPA_Receptor->MAPK_Pathway Metabotropic Signaling Depolarization Membrane Depolarization Ion_Influx->Depolarization Excitotoxicity Excitotoxicity Ion_Influx->Excitotoxicity Excessive Influx Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Depolarization->Synaptic_Plasticity MAPK_Pathway->Synaptic_Plasticity

Caption: this compound Signaling Pathway.

Experimental_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution (Protocol 1) Start->Prepare_Stock Culture_Cells Culture Primary Neurons Start->Culture_Cells Prepare_Working Prepare Working Solutions Prepare_Stock->Prepare_Working Culture_Cells->Prepare_Working Treat_Cells Treat Cells with this compound Prepare_Working->Treat_Cells Incubate Incubate (e.g., 24 hours) Treat_Cells->Incubate Assess_Viability Assess Cell Viability Incubate->Assess_Viability Analyze_Data Analyze and Interpret Data Assess_Viability->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for Inducing Depolarizing Currents with (S)-AMPA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid, commonly known as (S)-AMPA, is a potent and selective agonist for the AMPA receptor (AMPAR), a key player in mediating fast excitatory neurotransmission in the central nervous system.[1] As the active enantiomer of AMPA, this compound is an invaluable tool for studying the physiological and pathological roles of AMPA receptors, including their involvement in synaptic plasticity, learning, and memory, as well as in neurological disorders.[1][2] These application notes provide detailed information on the concentrations of this compound required to induce depolarizing currents in neurons and comprehensive protocols for their measurement using whole-cell patch-clamp electrophysiology.

Data Presentation: this compound Concentrations and Efficacy

The following tables summarize the effective concentrations of this compound and related compounds for activating AMPA receptors. This data is critical for designing experiments to elicit specific levels of neuronal depolarization.

Compound Parameter Value Preparation Reference
This compoundEC₅₀3.5 µM[3]
This compoundEC₅₀3 µMInducing neuronal cell death (24-hour exposure)[2]
AMPAEC₅₀66.2 µMSteady-state currents with 100 µM cyclothiazide
AMPAEC₅₀17 µMCultured rat cortical neurons
AMPAEC₅₀11 µMCultured rat spinal cord neurons
GlutamateEC₅₀296 µMSteady-state currents with 100 µM cyclothiazide

Table 1: EC₅₀ Values for AMPA Receptor Agonists. This table provides the half-maximal effective concentration (EC₅₀) for this compound, AMPA, and the endogenous ligand glutamate, offering a comparative view of their potencies.

Compound Concentration Effect Cell Type/Preparation Reference
This compound1 µMAttenuation of CGRP releaseRat dorsal horn
This compound0.01-1000 µMConcentration-dependent neuronal cell deathCultured murine cortical neurons
AMPA10 µMBlockade of excitatory postsynaptic currents (EPSCs) by CNQX

Table 2: Experimentally Used Concentrations of this compound and AMPA. This table details specific concentrations of this compound and AMPA used in various experimental contexts and their observed effects.

Signaling Pathways and Experimental Workflow

AMPA Receptor Signaling Pathway

Activation of AMPA receptors by this compound leads to the influx of sodium ions, causing depolarization of the neuronal membrane. This initial depolarization can trigger a cascade of downstream events, including the activation of voltage-gated calcium channels and NMDA receptors, which are crucial for various forms of synaptic plasticity like long-term potentiation (LTP) and long-term depression (LTD).

AMPA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound AMPAR AMPA Receptor This compound->AMPAR Binds to Depolarization Depolarization AMPAR->Depolarization Na+ Influx NMDAR NMDA Receptor (Mg2+ block) Ca_Influx Ca2+ Influx NMDAR->Ca_Influx VGCC Voltage-Gated Ca2+ Channel VGCC->Ca_Influx Depolarization->NMDAR Removes Mg2+ block Depolarization->VGCC Activates Downstream Downstream Signaling (e.g., CaMKII, PKC) Ca_Influx->Downstream Activates

Caption: AMPA Receptor Signaling Pathway Leading to Depolarization.

Experimental Workflow for Measuring this compound-Induced Currents

The following diagram outlines the key steps involved in a typical whole-cell patch-clamp experiment designed to measure depolarizing currents induced by this compound.

Experimental_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis A1 Prepare Artificial Cerebrospinal Fluid (aCSF) B1 Obtain Whole-Cell Patch-Clamp Configuration A1->B1 A2 Prepare Intracellular Solution A2->B1 A3 Prepare this compound Stock Solution B4 Apply this compound via Perfusion System A3->B4 A4 Prepare Brain Slices or Neuronal Culture A4->B1 B2 Set Amplifier to Voltage-Clamp Mode B1->B2 B3 Hold Cell at a Hyperpolarized Potential (e.g., -70 mV) B2->B3 B3->B4 B5 Record Inward Depolarizing Current B4->B5 C1 Measure Peak Amplitude and Kinetics of the Current B5->C1 C2 Construct Dose-Response Curve C1->C2 C3 Calculate EC50 C2->C3

Caption: Experimental Workflow for this compound Current Measurement.

Experimental Protocols

Preparation of Solutions

1. Artificial Cerebrospinal Fluid (aCSF) For recording from brain slices, a typical aCSF solution should be prepared and continuously bubbled with 95% O₂ / 5% CO₂.

Component Concentration (mM)
NaCl119
KCl2.5
MgSO₄1.3
CaCl₂2.5
NaH₂PO₄1
NaHCO₃26.2
Glucose11

Table 3: Composition of Artificial Cerebrospinal Fluid (aCSF).

2. Intracellular Solution The composition of the intracellular solution for the patch pipette is crucial for maintaining cell health and recording stability.

Component Concentration (mM)
Potassium Gluconate120
HEPES40
MgCl₂5
Na₂ATP2
NaGTP0.3

Table 4: Composition of Intracellular Solution. Adjust pH to 7.2 with KOH.

3. This compound Stock Solution this compound is soluble in water. Prepare a high-concentration stock solution (e.g., 10-50 mM) in deionized water. Store aliquots at -20°C or -80°C. For experiments, dilute the stock solution to the desired final concentration in aCSF immediately before application.

Whole-Cell Patch-Clamp Protocol for Measuring this compound-Induced Currents

This protocol is adapted for recording from neurons in brain slices but can be modified for cultured neurons.

1. Slice Preparation and Incubation a. Anesthetize the animal and rapidly dissect the brain into ice-cold, oxygenated aCSF. b. Cut brain slices (e.g., 300 µm thick) using a vibratome. c. Transfer slices to an incubation chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature until recording.

2. Patch-Clamp Recording a. Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF. b. Visualize neurons using infrared differential interference contrast (IR-DIC) microscopy. c. Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 4-6 MΩ when filled with intracellular solution. d. Approach a neuron with the patch pipette while applying positive pressure. e. Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal). f. Apply gentle suction to rupture the membrane and establish the whole-cell configuration.

3. Data Acquisition a. Switch the amplifier to voltage-clamp mode. b. Hold the neuron at a hyperpolarized membrane potential (e.g., -70 mV) to maximize the driving force for Na⁺ influx and isolate AMPA receptor-mediated currents. c. Establish a stable baseline recording for several minutes. d. Apply this compound at the desired concentration through the perfusion system. The application should be rapid to ensure a clear onset of the response. e. Record the inward current induced by this compound. f. After the response reaches a peak or steady-state, wash out the this compound with aCSF to allow the current to return to baseline.

4. Data Analysis a. Measure the peak amplitude of the inward current. b. Analyze the kinetics of the current, including the rise time and decay time constant. c. To determine the EC₅₀, apply a range of this compound concentrations and plot the normalized peak current amplitude against the logarithm of the agonist concentration. Fit the data with a sigmoidal dose-response curve.

Concluding Remarks

This document provides a comprehensive guide for utilizing this compound to induce and measure depolarizing currents in neuronal preparations. The provided data tables, signaling pathway diagrams, and detailed experimental protocols are intended to facilitate the design and execution of robust and reproducible experiments. Careful attention to solution preparation, slice quality, and patch-clamp technique is paramount for obtaining high-quality data. These tools and methodologies will aid researchers in further elucidating the complex roles of AMPA receptors in neuronal function and disease.

References

Application of (S)-AMPA in Rat Hippocampal Brain Slices: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for utilizing (S)-AMPA, a potent agonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, in rat hippocampal brain slice preparations. This guide covers detailed methodologies for slice preparation, electrophysiological recording, and data analysis, supported by quantitative data and visual diagrams of signaling pathways and experimental workflows.

This compound is a crucial pharmacological tool for investigating the physiological and pathological roles of AMPA receptors, which are central to fast excitatory synaptic transmission and synaptic plasticity in the central nervous system. The rat hippocampal brain slice is a well-established ex vivo model that preserves the intricate neuronal circuitry of the hippocampus, making it an ideal system for studying the effects of compounds like this compound on synaptic function, including long-term potentiation (LTP), a cellular correlate of learning and memory.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the application of AMPA receptor agonists in rat hippocampal preparations. While specific dose-response data for this compound in slices is limited in publicly available literature, the provided data for AMPA serves as a strong starting point for experimental design.

ParameterValueBrain PreparationCell TypeReference
EC50 for AMPA-evoked currents 45 µMPrimary Hippocampal NeuronsNot specified[1]
Concentration for evoking whole-cell currents 2.5 µMHippocampal SlicesCA1 Pyramidal Neurons[2]
AMPA-evoked current amplitude increase post-LTP ~75%Acute Hippocampal SlicesCA1 Pyramidal Neurons[3]
Number of AMPA receptors per synapse (CA1) <3 to 140Rat HippocampusCA1 Pyramidal Spines[4]

Experimental Protocols

Preparation of Acute Rat Hippocampal Slices

This protocol describes the preparation of acute transverse hippocampal slices suitable for electrophysiological recordings.

Materials and Reagents:

  • Animal: Male Sprague-Dawley or Wistar rat (postnatal day 15-30)

  • Anesthetic: Isoflurane or similar approved anesthetic

  • Dissection Tools: Surgical scissors, forceps, spatula (sterilized)

  • Vibrating Microtome (Vibratome)

  • Solutions:

    • Ice-cold Cutting Solution (NMDG-based, protective): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl2, 10 mM MgSO4. pH 7.3-7.4, osmolarity 300-310 mOsm/L. Continuously bubbled with 95% O2 / 5% CO2 (carbogen).

    • Artificial Cerebrospinal Fluid (aCSF) for Incubation and Recording: 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 26 mM NaHCO3, 2 mM CaCl2, 2 mM MgSO4, 10 mM D-glucose. pH 7.4, osmolarity ~310 mOsm/L. Continuously bubbled with carbogen.

Procedure:

  • Anesthetize the rat according to approved institutional animal care protocols.

  • Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, carbogenated cutting solution.

  • Isolate the hippocampus on a chilled dissection platform.

  • Mount the hippocampus onto the vibratome stage.

  • Cut 300-400 µm thick transverse slices in the ice-cold cutting solution.

  • Transfer the slices to an incubation chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.

  • After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF for at least 1 hour before starting experiments.

Electrophysiological Recording of this compound-Evoked Responses

This protocol outlines the whole-cell patch-clamp recording of this compound-evoked currents in CA1 pyramidal neurons.

Materials and Reagents:

  • Prepared Hippocampal Slices

  • Patch-clamp setup: Microscope, micromanipulators, amplifier, data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Internal Solution (Cesium-based for voltage-clamp): 135 mM CsMeSO3, 8 mM NaCl, 10 mM HEPES, 0.5 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP, 5 mM QX-314. pH 7.2-7.3, osmolarity ~290 mOsm/L.

  • This compound stock solution: Prepare a high-concentration stock solution in water or a suitable solvent.

  • Pharmacological agents: Tetrodotoxin (TTX) to block voltage-gated sodium channels, picrotoxin to block GABAA receptors, and AP5 to block NMDA receptors.

Procedure:

  • Transfer a hippocampal slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 mL/min.

  • Identify CA1 pyramidal neurons using infrared differential interference contrast (IR-DIC) microscopy.

  • Establish a whole-cell patch-clamp configuration.

  • Voltage-clamp the neuron at a holding potential of -70 mV.

  • Apply this compound at the desired concentrations via the perfusion system or a local application system. Start with a concentration in the low micromolar range (e.g., 1-10 µM) based on the available data for AMPA.

  • Record the inward currents evoked by this compound application.

  • To construct a dose-response curve, apply a range of this compound concentrations and measure the peak or steady-state current for each concentration.

Induction of Long-Term Potentiation (LTP)

This protocol describes a typical high-frequency stimulation (HFS) protocol to induce LTP at the Schaffer collateral-CA1 synapse. The effect of this compound can be tested on the induction or expression of this form of synaptic plasticity.

Procedure:

  • Place a stimulating electrode in the stratum radiatum to activate Schaffer collateral fibers and a recording electrode in the CA1 pyramidal cell layer to record field excitatory postsynaptic potentials (fEPSPs).

  • Establish a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz).

  • Apply this compound at a desired concentration before LTP induction to investigate its effect on priming the synapse for plasticity, or after induction to study its impact on LTP expression.

  • Induce LTP using a high-frequency stimulation (HFS) protocol, such as one train of 100 Hz for 1 second.

  • Continue recording fEPSPs at the baseline frequency for at least 60 minutes to monitor the potentiation of the synaptic response.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the application of this compound in hippocampal slices.

AMPA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound AMPA_R AMPA Receptor This compound->AMPA_R Binds Na_Ca_influx Na+ / Ca2+ Influx AMPA_R->Na_Ca_influx Opens Channel NMDA_R NMDA Receptor CaMKII CaMKII Activation NMDA_R->CaMKII Ca2+ influx activates Depolarization Depolarization Na_Ca_influx->Depolarization Depolarization->NMDA_R Removes Mg2+ block AMPAR_trafficking AMPAR Trafficking to Synapse CaMKII->AMPAR_trafficking Phosphorylates AMPAR subunits PKA PKA Activation PKA->AMPAR_trafficking Phosphorylates AMPAR subunits LTP Long-Term Potentiation AMPAR_trafficking->LTP Increases synaptic strength Electrophysiology_Workflow cluster_preparation Slice Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Animal_Anesthesia Anesthetize Rat Brain_Dissection Dissect Brain Animal_Anesthesia->Brain_Dissection Hippocampus_Isolation Isolate Hippocampus Brain_Dissection->Hippocampus_Isolation Slicing Slice with Vibratome (300-400 µm) Hippocampus_Isolation->Slicing Incubation Incubate Slices in aCSF (>1 hour) Slicing->Incubation Slice_Transfer Transfer Slice to Recording Chamber Incubation->Slice_Transfer Cell_Patch Patch CA1 Pyramidal Neuron Slice_Transfer->Cell_Patch Baseline_Recording Record Baseline Synaptic Activity Cell_Patch->Baseline_Recording AMPA_Application This compound Application Baseline_Recording->AMPA_Application LTP_Induction Induce LTP (HFS) AMPA_Application->LTP_Induction Measure_Currents Measure Evoked Currents (Amplitude, Kinetics) AMPA_Application->Measure_Currents Post_LTP_Recording Record Post-LTP Activity LTP_Induction->Post_LTP_Recording Analyze_Plasticity Analyze Synaptic Potentiation Post_LTP_Recording->Analyze_Plasticity Dose_Response Construct Dose-Response Curve Measure_Currents->Dose_Response

References

Application Notes and Protocols for In-Vivo Microdialysis Studies Using (S)-AMPA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid, commonly known as (S)-AMPA, is a potent and selective agonist for the AMPA receptor, a key player in mediating fast excitatory neurotransmission in the central nervous system (CNS).[1] In-vivo microdialysis is a powerful technique used to measure the levels of endogenous substances, such as neurotransmitters, in the extracellular fluid of living animals.[2][3] The administration of this compound during in-vivo microdialysis studies allows researchers to investigate the downstream effects of AMPA receptor activation on various neurotransmitter systems. These studies are crucial for understanding the role of AMPA receptors in physiological and pathological processes, and for the development of novel therapeutics targeting this receptor system.

This document provides detailed application notes and protocols for utilizing this compound in in-vivo microdialysis experiments, aimed at professionals in research and drug development.

Mechanism of Action of this compound

This compound selectively binds to and activates AMPA receptors, which are ionotropic glutamate receptors.[1] Upon agonist binding, the receptor's integral ion channel opens, leading to an influx of sodium (Na+) and, in the case of calcium-permeable AMPA receptors, calcium (Ca2+) ions into the postsynaptic neuron. This influx of positive ions causes a rapid depolarization of the neuronal membrane, triggering an excitatory postsynaptic potential (EPSP). This fundamental process underlies fast synaptic transmission and is integral to synaptic plasticity, the cellular mechanism believed to underpin learning and memory.[1]

Applications in In-Vivo Microdialysis

The use of this compound in conjunction with in-vivo microdialysis allows for the real-time assessment of how AMPA receptor activation modulates the release of other neurotransmitters. Key applications include:

  • Investigating Glutamatergic System Dynamics: Studying the impact of direct AMPA receptor stimulation on the broader glutamate system.

  • Modulation of Dopaminergic Pathways: Assessing the influence of AMPA receptor activation on dopamine release in brain regions such as the striatum.

  • Interaction with other Neurotransmitter Systems: Examining the effects on other neurotransmitters like D-serine, an important co-agonist at NMDA receptors.

  • Elucidating Drug Mechanisms: Understanding how novel compounds that target the glutamatergic system affect neurotransmitter release in response to AMPA receptor stimulation.

Data Presentation

The following tables summarize quantitative data from in-vivo microdialysis studies involving the administration of this compound or AMPA.

Table 1: Effect of this compound on Extracellular D-Serine Levels in the Medial Prefrontal Cortex of Freely Moving Rats

This compound Concentration (µM)Peak Change in D-Serine Levels (% of Baseline)
10~ -15%
30~ -25%
100~ -40%
500~ -50%

Data adapted from a study investigating the modulation of extracellular d-serine by calcium-permeable AMPA receptors. The study found a significant and concentration-dependent reduction in d-serine levels upon intra-cortical infusion of this compound.

Table 2: Effect of AMPA Perfusion on Striatal Extracellular Dopamine in Freely Moving Rats

TreatmentPeak Change in Dopamine Levels (% of Baseline)
1.0 mM AMPASignificant Increase
1.0 mM AMPA + 5 µM TTX3.9-fold increase from TTX-reduced baseline

Data adapted from a study on the modulation of dopamine release by AMPA receptors in the striatum. Perfusion with AMPA increased extracellular dopamine. This effect was also observed in the presence of tetrodotoxin (TTX), a voltage-gated sodium channel blocker, suggesting a direct effect on dopamine terminals.

Experimental Protocols

This section provides a detailed methodology for conducting in-vivo microdialysis experiments with this compound. This protocol is a composite based on established methodologies and should be adapted to specific experimental needs.

Animal Model and Surgery
  • Animal Model: Adult male Sprague-Dawley rats (250-300 g) are commonly used.

  • Stereotaxic Surgery:

    • Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine mixture).

    • Place the animal in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small hole in the skull above the target brain region. The following coordinates from Paxinos and Watson's "The Rat Brain in Stereotaxic Coordinates" can be used as a reference:

      • Medial Prefrontal Cortex (mPFC): AP: +3.2 mm, ML: ±0.6 mm, DV: -2.5 mm from bregma.

      • Dorsal Striatum (Caudate Putamen): AP: +1.0 mm, ML: ±2.5 mm, DV: -3.5 mm from bregma.

    • Implant a guide cannula (e.g., CMA 12) to the desired depth.

    • Secure the guide cannula to the skull using dental cement and anchor screws.

    • Administer post-operative analgesics and allow the animal to recover for at least 5-7 days before the microdialysis experiment.

In-Vivo Microdialysis Procedure
  • Probe Insertion: On the day of the experiment, gently insert a microdialysis probe (e.g., CMA 12, 2 mm membrane) through the guide cannula into the target brain region.

  • Perfusion:

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1-2 µL/min using a microinfusion pump.

    • aCSF Composition (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl2, 1.0 MgCl2, buffered to pH 7.4.

  • Equilibration: Allow the system to equilibrate for at least 2 hours before collecting baseline samples.

  • Sample Collection:

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials.

    • For neurotransmitter analysis, vials should contain a small amount of antioxidant solution (e.g., perchloric acid) to prevent degradation.

  • Baseline: Collect at least three stable baseline samples before this compound administration.

This compound Administration
  • This compound Solution: Dissolve this compound in aCSF to the desired concentrations (e.g., 10, 30, 100, 500 µM). Prepare fresh on the day of the experiment.

  • Administration: Administer the this compound solution through the microdialysis probe via reverse dialysis. This is achieved by switching the perfusion fluid from aCSF to the this compound-containing aCSF for a defined period (e.g., 20-60 minutes).

  • Post-Administration Sampling: Continue collecting dialysate samples for at least 2-3 hours after the this compound administration period to monitor the return to baseline.

Sample Analysis
  • Instrumentation: Use a high-performance liquid chromatography (HPLC) system with an appropriate detector. For catecholamines like dopamine, electrochemical detection (EC) is highly sensitive. For amino acids like D-serine, fluorometric detection following derivatization is commonly used.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: The composition of the mobile phase will depend on the specific analytes of interest and should be optimized accordingly.

  • Data Analysis:

    • Quantify the concentration of the analyte in each dialysate sample.

    • Express the results as a percentage of the average baseline concentration.

    • Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine the significance of any changes observed.

Visualizations

Signaling Pathway of this compound

AMPA_Signaling cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space S-AMPA S-AMPA AMPA_R AMPA Receptor S-AMPA->AMPA_R Binds to Glutamate Glutamate Glutamate->AMPA_R Endogenous Agonist Na_Influx Na+ Influx AMPA_R->Na_Influx Opens Channel Ca_Influx Ca2+ Influx (for Ca2+-permeable AMPARs) AMPA_R->Ca_Influx Opens Channel Depolarization Membrane Depolarization Na_Influx->Depolarization Ca_Influx->Depolarization CaMKII CaMKII Activation Ca_Influx->CaMKII PKC PKC Activation Ca_Influx->PKC Downstream Downstream Signaling Cascades Depolarization->Downstream LTP LTP Induction CaMKII->LTP PKC->LTP

Caption: Signaling pathway of this compound at the postsynaptic terminal.

Experimental Workflow for In-Vivo Microdialysis

Microdialysis_Workflow cluster_preparation Preparation cluster_experiment Experiment Day cluster_analysis Analysis Surgery Stereotaxic Surgery & Guide Cannula Implantation Recovery Animal Recovery (5-7 days) Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Equilibration System Equilibration (~2 hours) Probe_Insertion->Equilibration Baseline Baseline Sample Collection (at least 3 samples) Equilibration->Baseline S_AMPA_Admin This compound Administration (via reverse dialysis) Baseline->S_AMPA_Admin Post_Admin Post-Administration Sample Collection S_AMPA_Admin->Post_Admin HPLC HPLC Analysis (EC or Fluorometric Detection) Post_Admin->HPLC Data_Analysis Data Quantification & Statistical Analysis HPLC->Data_Analysis

Caption: Experimental workflow for this compound in-vivo microdialysis.

Logical Relationship of AMPA Receptor Activation and Neurotransmitter Modulation

Logical_Relationship S_AMPA This compound AMPA_R AMPA Receptor Activation (e.g., in Striatum) S_AMPA->AMPA_R Activates Dopamine_Release Increased Dopamine Release AMPA_R->Dopamine_Release Leads to D_Serine_Release Decreased D-Serine Release (in mPFC) AMPA_R->D_Serine_Release Leads to NBQX NBQX (AMPA Antagonist) NBQX->AMPA_R Blocks

Caption: Logical relationship of AMPA receptor activation and neurotransmitter modulation.

References

Application Notes and Protocols for (S)-AMPA Electrophysiology Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for setting up an electrophysiology rig and conducting experiments to characterize the effects of (S)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid ((S)-AMPA) on AMPA receptors.

Introduction

This compound is the active enantiomer of AMPA and a potent selective agonist for the AMPA receptor, a key player in fast excitatory neurotransmission in the central nervous system. Accurate characterization of this compound-evoked currents is crucial for understanding synaptic transmission and for the development of novel therapeutics targeting the glutamatergic system. This document outlines the necessary equipment, solutions, and protocols for reliable whole-cell patch-clamp recordings of this compound-mediated currents.

Electrophysiology Rig Setup for this compound Experiments

A stable and low-noise electrophysiology rig is essential for high-quality recordings of fast-activating AMPA receptor currents. The setup should be housed within a Faraday cage on an anti-vibration table to minimize electrical and mechanical noise.

Core Components:

  • Inverted Microscope: With DIC optics for cell visualization.

  • Micromanipulators: For precise positioning of the recording pipette and perfusion system.

  • Patch-Clamp Amplifier: A high-quality amplifier such as the Axopatch 200B or MultiClamp 700B is recommended.

  • Data Acquisition System: A digitizer like the Digidata 1550A is used to convert analog signals to digital.

  • Data Acquisition and Analysis Software: pCLAMP or AxoGraph software for protocol execution and data analysis.

  • Fast Perfusion System: Critical for rapid application of this compound to capture the fast kinetics of AMPA receptors. A multi-barrel perfusion system with a fast-step solution switcher is ideal.

  • Pipette Puller: For fabricating borosilicate glass micropipettes with a resistance of 3-7 MΩ.

  • Grounding and Shielding: Proper grounding of all components is crucial to minimize electrical noise.

Experimental Protocols

Preparation of Solutions

Accurate composition of internal and external solutions is critical for maintaining cell health and isolating AMPA receptor currents. All solutions should be prepared with high-purity water and filtered before use.

Solution Component Internal Solution (in mM) External Solution (ACSF) (in mM) References
Cs-Gluconate or K-Gluconate120-135-[1]
CsCl or KCl5-202.5-3[1][2]
MgCl₂1-41-2[1]
CaCl₂0.5-12-2.5
HEPES1010
EGTA5-11-
Mg-ATP4-5-
Na-GTP0.3-0.4-
NaCl-126-150
NaH₂PO₄-1.25
NaHCO₃-26.4
Glucose-10
pH7.2-7.4 (with CsOH or KOH)7.4 (with NaOH)
Osmolarity~290 mOsm~310 mOsm
This compound Stock Solution Preparation

This compound is soluble in water. Prepare a stock solution of 10-50 mM in high-purity water. The stock solution can be stored at -20°C. On the day of the experiment, dilute the stock solution to the desired final concentrations in the external solution.

Whole-Cell Patch-Clamp Protocol
  • Cell Preparation: Prepare acute brain slices or cultured neurons according to standard laboratory protocols.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.

  • Obtaining a Gigaseal: Under visual guidance, approach a healthy neuron with the patch pipette while applying positive pressure. Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).

  • Achieving Whole-Cell Configuration: After establishing a stable gigaseal, apply a brief pulse of negative pressure to rupture the cell membrane and achieve the whole-cell configuration.

  • Recording Baseline: Allow the cell to stabilize for 5-10 minutes before recording baseline activity.

  • This compound Application: Use a fast perfusion system to apply this compound at the desired concentration. Ensure the perfusion outlet is positioned close to the recorded cell to allow for rapid solution exchange.

  • Data Acquisition: Record currents in voltage-clamp mode, holding the cell at -60 mV or -70 mV to minimize the contribution of voltage-gated channels. Acquire data at a sampling rate of 10-20 kHz and filter at 2-5 kHz.

Data Presentation

Quantitative Data for this compound Evoked Currents

The following table summarizes typical quantitative data obtained from this compound application in whole-cell patch-clamp experiments.

Parameter Value Notes References
EC₅₀ 3.5 µMThe half-maximal effective concentration for this compound.
Typical Concentration Range 1 - 100 µMEffective concentrations for evoking measurable currents.
Current Amplitude VariableDependent on cell type, receptor expression levels, and this compound concentration. Can range from tens to hundreds of picoamperes.
Rise Time (10-90%) ~0.5 - 2.0 msDependent on the speed of agonist application and intrinsic receptor kinetics.
Decay Time Constant (τ) ~1 - 10 msReflects receptor desensitization and deactivation kinetics. Can often be fit with a single or double exponential function.

Signaling Pathways and Experimental Workflow

This compound Signaling Pathway

This compound binding to the AMPA receptor primarily leads to the influx of Na⁺ and, in the case of Ca²⁺-permeable AMPA receptors, Ca²⁺. This ion flux is the primary signaling event, leading to membrane depolarization. Downstream signaling can be both ion flux-dependent and independent. Flux-independent signaling can involve the activation of G-proteins and subsequent kinase cascades.

AMPA_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular AMPA_R This compound Receptor Ion_Influx Na+/Ca²+ Influx AMPA_R->Ion_Influx Channel Opening S_AMPA This compound S_AMPA->AMPA_R Binding Depolarization Membrane Depolarization Ion_Influx->Depolarization PKA PKA Activation Ion_Influx->PKA Ca²+ Dependent MAPK MAPK Activation Ion_Influx->MAPK Ca²+ Dependent Downstream Downstream Cellular Effects Depolarization->Downstream PKA->Downstream MAPK->Downstream

Caption: this compound signaling cascade.

Experimental Workflow

The following diagram illustrates the typical workflow for an this compound electrophysiology experiment.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_results Results Prep_Solutions Prepare Solutions Prep_Pipettes Pull Pipettes Prep_Solutions->Prep_Pipettes Prep_Cells Prepare Cells/Slices Prep_Pipettes->Prep_Cells Obtain_Seal Obtain Gigaseal Prep_Cells->Obtain_Seal Whole_Cell Go Whole-Cell Obtain_Seal->Whole_Cell Record_Baseline Record Baseline Whole_Cell->Record_Baseline Apply_AMPA Apply this compound Record_Baseline->Apply_AMPA Record_Response Record Response Apply_AMPA->Record_Response Analyze_Kinetics Analyze Kinetics (Rise Time, Decay Time) Record_Response->Analyze_Kinetics Analyze_Amplitude Analyze Amplitude Record_Response->Analyze_Amplitude Generate_Plots Generate Dose-Response Curves & Plots Analyze_Kinetics->Generate_Plots Analyze_Amplitude->Generate_Plots Interpret_Data Interpret Data Generate_Plots->Interpret_Data Conclusion Draw Conclusions Interpret_Data->Conclusion

Caption: Electrophysiology workflow.

References

Application Notes and Protocols for (S)-AMPA in the Study of Long-Term Depression

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Long-term depression (LTD) is a form of synaptic plasticity characterized by a persistent decrease in synaptic strength. It is a crucial process for learning, memory, and developmental refinement of neural circuits. A key mechanism underlying LTD is the trafficking of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, specifically their removal from the postsynaptic membrane through endocytosis.[1][2][3] (S)-AMPA, a selective agonist for AMPA receptors, serves as a valuable pharmacological tool to induce and study the molecular mechanisms of LTD.[1] These application notes provide detailed protocols and an overview of the signaling pathways involved in this compound-induced LTD.

Data Presentation

Table 1: Quantitative Effects of Chemical LTD Induction on AMPA Receptor Trafficking and Synaptic Transmission

ParameterExperimental ConditionResultReference
AMPA EPSC AmplitudeLow-Frequency Stimulation (LFS) with intracellular -SVKI or -(p)-SVKIDepression to 84.6 ± 9.1% of baseline[4]
Surface GluR1 LevelsLocal presynaptic inhibition by TNTCFP22% reduction in synaptic puncta vs. shaft ratio
AMPA Receptor InternalizationNMDA (50 µM) treatment for 3 min in cultured hippocampal neuronsInduces AMPA receptor endocytosis
AMPA Receptor Surface ExpressionNMDA (50 µM) treatment for 10 min in cultured hippocampal neuronsReduction in cell surface HA-GluA1
GluR2 Cluster DisruptionGlutamate (10 µM) and KCl (50 mM) for 4 min in cultured Purkinje cellsLong-lasting disruption of GluR2 clusters

Experimental Protocols

Protocol 1: Induction of Chemical Long-Term Depression (LTD) in Cultured Hippocampal Neurons

This protocol describes the induction of LTD in primary hippocampal neuronal cultures using an AMPA receptor agonist.

Materials:

  • Primary hippocampal neuronal cultures (e.g., from E18 rat embryos)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • This compound (or AMPA/glutamate)

  • NMDA

  • Artificial cerebrospinal fluid (aCSF)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 10% goat serum in PBS)

  • Primary and secondary antibodies for immunocytochemistry

Procedure:

  • Culture primary hippocampal neurons on coverslips until mature (e.g., DIV 14-21).

  • Prepare a stock solution of this compound in sterile water or a suitable solvent.

  • Replace the culture medium with pre-warmed aCSF and allow the neurons to acclimate for 10-15 minutes.

  • To induce chemical LTD, treat the neurons with an AMPA receptor agonist. For example, expose cultured hippocampal neurons to AMPA or glutamate to trigger AMPA receptor internalization. Alternatively, a chemical LTD model using NMDA application (e.g., 50 µM for 3-10 minutes) can be employed to induce AMPA receptor endocytosis.

  • Following the agonist treatment, wash the cells three times with pre-warmed aCSF to remove the agonist.

  • Incubate the neurons in aCSF for a desired period (e.g., 30-60 minutes) to allow for the expression of LTD.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Proceed with immunocytochemistry to analyze changes in AMPA receptor surface expression and localization.

Protocol 2: Antibody Feeding Assay for Monitoring AMPA Receptor Internalization

This protocol allows for the specific labeling and tracking of internalized AMPA receptors following agonist stimulation.

Materials:

  • Cultured neurons expressing epitope-tagged AMPA receptors (e.g., HA-GluA1)

  • Anti-epitope tag primary antibody (e.g., anti-HA)

  • This compound or NMDA

  • Acid strip solution (e.g., 0.5 M NaCl and 0.2 M acetic acid, pH 2.8)

  • Fixative

  • Permeabilization solution

  • Fluorescently labeled secondary antibodies

Procedure:

  • Incubate live cultured neurons expressing HA-tagged GluA1 with an anti-HA antibody (1:100) for 1 hour at 37°C to label the surface receptor population.

  • Wash the cells with culture medium to remove unbound antibody.

  • Induce LTD by treating the neurons with 50 µM NMDA for 3 minutes.

  • Wash the cells to remove the NMDA.

  • To remove any remaining surface-bound anti-HA antibody, briefly treat the neurons with a cold acid solution.

  • Allow the neurons to recover in conditioned medium for a defined period (e.g., 30 minutes) to allow for receptor recycling.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.25% Triton X-100.

  • Incubate with a fluorescently labeled secondary antibody to visualize the internalized population of AMPA receptors.

  • Acquire images using fluorescence microscopy and quantify the internalized fluorescence intensity.

Signaling Pathways and Visualizations

This compound-Induced LTD Signaling Pathway

The induction of LTD by this compound involves a cascade of intracellular signaling events that culminate in the endocytosis of AMPA receptors. A key initiating event is the influx of Ca²⁺ through NMDA receptors, which are activated following depolarization. This rise in intracellular calcium activates the phosphatase calcineurin. Calcineurin, in turn, dephosphorylates downstream targets, including the GluA1 subunit of the AMPA receptor at Serine 845, which is thought to target the receptor for removal from the synapse. Another critical pathway involves Protein Kinase C (PKC), which can phosphorylate the GluA2 subunit at Serine 880. This phosphorylation event disrupts the interaction of GluA2 with scaffolding proteins like GRIP, leading to the destabilization of the receptor at the postsynaptic density and subsequent internalization. The endocytosis itself is a clathrin-mediated process involving adaptor proteins such as AP-2.

LTD_Signaling_Pathway cluster_membrane Postsynaptic Membrane cluster_stimulus Stimulus cluster_intracellular Intracellular Signaling cluster_outcome Outcome AMPA_R AMPA Receptor (GluA1/GluA2) Scaffold Scaffolding Proteins (e.g., GRIP) AMPA_R->Scaffold dissociates from AP2 AP-2 Complex AMPA_R->AP2 recruits NMDA_R NMDA Receptor Ca Ca²⁺ Influx NMDA_R->Ca activates S_AMPA This compound S_AMPA->AMPA_R binds Glutamate Glutamate Glutamate->NMDA_R binds Calcineurin Calcineurin Ca->Calcineurin activates PKC PKC Ca->PKC activates Dephospho_GluA1 Dephosphorylation of GluA1 (S845) Calcineurin->Dephospho_GluA1 catalyzes Phospho_GluA2 Phosphorylation of GluA2 (S880) PKC->Phospho_GluA2 catalyzes Dephospho_GluA1->AMPA_R targets Phospho_GluA2->AMPA_R targets Endocytosis Clathrin-Mediated Endocytosis AP2->Endocytosis initiates LTD Long-Term Depression Endocytosis->LTD results in

Caption: Signaling cascade in this compound-induced LTD.

Experimental Workflow for Studying AMPA Receptor Internalization

The study of this compound-induced LTD often involves a series of experimental steps to culture neurons, induce LTD, and analyze the resulting changes in AMPA receptor trafficking. The workflow diagram below outlines these key stages.

LTD_Experimental_Workflow Culture Primary Neuronal Culture LTD_Induction Chemical LTD Induction (this compound / NMDA) Culture->LTD_Induction Antibody_Labeling Antibody Feeding Assay (for internalization) LTD_Induction->Antibody_Labeling Fixation Fixation & Permeabilization Antibody_Labeling->Fixation Immunostaining Immunocytochemistry Fixation->Immunostaining Imaging Fluorescence Microscopy Imaging Immunostaining->Imaging Analysis Quantitative Analysis of Receptor Trafficking Imaging->Analysis

Caption: Workflow for analyzing AMPA receptor trafficking in LTD.

Logical Relationship of Key Proteins in LTD

The process of LTD involves a complex interplay between receptors, kinases, phosphatases, and scaffolding proteins. The following diagram illustrates the logical relationships between these key molecular players.

LTD_Protein_Relationships NMDA_R NMDA Receptor Calcineurin Calcineurin NMDA_R->Calcineurin activates PKC PKC NMDA_R->PKC activates AMPA_R AMPA Receptor GRIP GRIP AMPA_R->GRIP dissociates from AP2 AP-2 AMPA_R->AP2 binds to Calcineurin->AMPA_R dephosphorylates PKC->AMPA_R phosphorylates Endocytosis Endocytosis AP2->Endocytosis mediates

References

Application Notes and Protocols for (S)-AMPA in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid, commonly known as (S)-AMPA, is a potent and selective agonist for the AMPA receptor (AMPAR), a key player in fast excitatory synaptic transmission in the central nervous system.[1] Given their crucial role in synaptic plasticity, learning, and memory, AMPA receptors are a significant target for drug discovery programs aimed at treating a range of neurological and psychiatric disorders.[2] High-throughput screening (HTS) assays are essential for identifying novel modulators of AMPA receptor activity. This document provides detailed application notes and protocols for the use of this compound as a reference agonist in two common HTS platforms: fluorescence-based Voltage-Sensitive Dye (VSD) and Calcium Flux assays.

Signaling Pathways of AMPA Receptors

AMPA receptors are ionotropic glutamate receptors that, upon binding to an agonist like this compound, undergo a conformational change to open a transmembrane ion channel.[3] This leads to the influx of cations, primarily Na⁺ and to a lesser extent Ca²⁺ (depending on the subunit composition), resulting in depolarization of the neuronal membrane. This canonical ionotropic signaling is the basis for the majority of fast excitatory neurotransmission.[3]

In addition to their ion channel function, AMPA receptors can also engage in metabotropic signaling. This involves the activation of intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, independent of ion flux through the receptor channel.[4] This metabotropic activity can influence synaptic vesicle recycling and other cellular processes.

Caption: AMPA Receptor Signaling Pathways.

High-Throughput Screening Workflow

The discovery of novel AMPA receptor modulators typically follows a multi-stage HTS workflow. This process begins with a primary screen of a large compound library using a robust and cost-effective assay, such as the Voltage-Sensitive Dye (VSD) assay. Hits from the primary screen are then confirmed and further characterized in a secondary, often more mechanistically informative assay, like a Calcium Flux assay. Finally, promising candidates undergo detailed electrophysiological characterization.

HTS_Workflow start Start: Compound Library primary_screen Primary HTS: Voltage-Sensitive Dye (VSD) Assay start->primary_screen hit_id Hit Identification (Potentiators & Inhibitors) primary_screen->hit_id secondary_screen Secondary Screen: Calcium Flux Assay hit_id->secondary_screen Confirmed Hits dose_response Dose-Response & Potency (EC50 / IC50 Determination) secondary_screen->dose_response electrophysiology Electrophysiology (Patch-Clamp) dose_response->electrophysiology sar Structure-Activity Relationship (SAR) Studies electrophysiology->sar

Caption: High-Throughput Screening Workflow.

Data Presentation: this compound and Modulator Activity

Quantitative data from HTS assays are crucial for comparing the potency and efficacy of test compounds. This compound serves as the reference agonist to which the activity of modulators is compared. The following table summarizes representative data for this compound and known AMPA receptor modulators in different assay formats.

CompoundAssay TypeCell LineParameterValue (µM)Reference
This compound ElectrophysiologyRat Cortical SliceEC₅₀3.5
(RS)-AMPA ElectrophysiologyXenopus Oocytes (GluA1)EC₅₀12
Kainic Acid Calcium FluxHEK293 (GluR4)EC₅₀100
VU0612951 (NAM) VSD / Calcium FluxHEK293 (GluA2-Stargazin)IC₅₀2.3 - 4.7
VU0627849 (PAM) VSD / Calcium FluxHEK293 (GluA2-Stargazin)EC₅₀4.6 - 9.1
LY293558 (Antagonist) Calcium FluxHEK293 (GluR4)IC₅₀600
GYKI52466 (Antagonist) Calcium FluxHEK293 (GluR4)IC₅₀100

NAM: Negative Allosteric Modulator; PAM: Positive Allosteric Modulator

Experimental Protocols

Protocol 1: Voltage-Sensitive Dye (VSD) Assay for Primary HTS

This assay measures changes in membrane potential upon AMPA receptor activation, providing a robust method for screening large compound libraries.

Materials:

  • HEK293 cells stably expressing the desired AMPA receptor subunit (e.g., GluA2).

  • Cell culture medium: DMEM with 10% FBS, penicillin/streptomycin, and selection antibiotic.

  • 384-well black-walled, clear-bottom plates.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Voltage-Sensitive Dye Kit (e.g., FLIPR Membrane Potential Assay Kit).

  • This compound (agonist control).

  • NBQX (antagonist control).

  • Test compounds.

  • Fluorescence Imaging Plate Reader (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed HEK293-AMPAR cells into 384-well plates at a density of 10,000-20,000 cells per well in 30 µL of culture medium. Incubate for 16-24 hours at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare the VSD solution according to the manufacturer's instructions in Assay Buffer.

    • Remove the culture medium from the cell plate and add 30 µL of the VSD solution to each well.

    • Incubate the plate for 1 hour at room temperature, protected from light.

  • Compound Addition:

    • Prepare a 2X concentration of test compounds, this compound (for EC₅₀ determination), and controls (e.g., 30 µM NBQX) in Assay Buffer.

    • Transfer the cell plate to the fluorescence imaging plate reader.

    • Add 30 µL of the 2X compound solutions to the respective wells and incubate for 5-10 minutes.

  • Agonist Application and Reading:

    • Prepare a 5X concentration of this compound in Assay Buffer. A sub-maximal concentration (e.g., EC₂₀) is used for screening modulators.

    • Measure baseline fluorescence for 10-30 seconds.

    • Add 15 µL of the 5X this compound solution to all wells.

    • Immediately begin measuring fluorescence intensity kinetically for 2-3 minutes.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is proportional to the change in membrane potential.

    • For modulators, calculate the percent potentiation or inhibition relative to the response of this compound alone.

    • Hits are typically identified as compounds that cause a change greater than 3 standard deviations from the control mean.

Protocol 2: Calcium Flux Assay for Secondary Screening

This assay is used to confirm hits from the primary screen and is particularly useful for AMPA receptor subtypes that are permeable to calcium (e.g., those lacking the edited GluA2 subunit).

Materials:

  • HEK293 cells expressing a Ca²⁺-permeable AMPA receptor subtype (e.g., GluA2(Q)).

  • Cell culture medium and 384-well plates as in Protocol 1.

  • Assay Buffer: HBSS with 20 mM HEPES, 1.8 mM CaCl₂, and 1 mM probenecid, pH 7.4.

  • Calcium-sensitive dye (e.g., Fluo-8 AM).

  • This compound (agonist).

  • Test compounds.

  • Fluorescence Imaging Plate Reader (e.g., FLIPR).

Procedure:

  • Cell Plating: Plate cells as described in Protocol 1.

  • Dye Loading:

    • Prepare the calcium dye loading solution in Assay Buffer according to the manufacturer's protocol.

    • Remove the culture medium and add 30 µL of the dye solution to each well.

    • Incubate for 1-2 hours at 37°C, 5% CO₂.

    • After incubation, wash the cells three times with 30 µL of Assay Buffer, leaving a final volume of 30 µL in each well.

  • Compound Addition:

    • Prepare a 2X concentration of test compounds in Assay Buffer.

    • Transfer the cell plate to the fluorescence plate reader.

    • Add 30 µL of the 2X compound solutions and incubate for 2 minutes.

  • Agonist Application and Reading:

    • Prepare a 5X concentration of this compound in Assay Buffer. For dose-response curves of modulators, a fixed concentration of this compound (e.g., EC₅₀) is typically used.

    • Measure baseline fluorescence for 30 seconds.

    • Add 15 µL of the 5X this compound solution.

    • Measure the fluorescence intensity kinetically for at least 3 minutes to capture the peak response.

  • Data Analysis:

    • Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) or the area under the curve.

    • Determine the EC₅₀ or IC₅₀ values for active compounds by fitting the dose-response data to a four-parameter logistic equation.

Conclusion

The VSD and Calcium Flux assays are powerful, scalable methods for the high-throughput screening of AMPA receptor modulators. This compound is an essential tool in these assays, serving as a reliable agonist to stimulate receptor activity and provide a benchmark against which the effects of novel compounds can be quantified. The detailed protocols and workflow provided here offer a robust framework for researchers in the field of drug discovery to identify and characterize new chemical entities targeting the AMPA receptor system.

References

Troubleshooting & Optimization

How to prevent (S)-AMPA degradation in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of (S)-AMPA (α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) during experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and integrity of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is the active S-enantiomer of AMPA and a potent, selective agonist for the AMPA subtype of ionotropic glutamate receptors. Its stability is critical because degradation can lead to a loss of potency and the introduction of impurities, resulting in inaccurate and irreproducible experimental outcomes. The core structure of this compound contains a 3-hydroxyisoxazole ring, which can be susceptible to degradation under certain conditions.

Q2: How should I store this compound to ensure its long-term stability?

Proper storage is the first line of defense against degradation. Recommendations vary for the solid form and solutions.

  • Solid Form: this compound powder is stable for up to 3 years when stored at -20°C.[1]

  • Stock Solutions: Once dissolved, the stability of this compound is dependent on the storage temperature. To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot stock solutions into single-use volumes.[1]

Q3: What are the primary factors that can cause this compound degradation in my experiments?

While specific kinetic data for this compound is not extensively published, the chemical nature of the isoxazole ring suggests several potential degradation pathways:

  • pH: The 3-hydroxyisoxazole moiety may be susceptible to ring-opening under strongly basic conditions.[2]

  • Photodegradation: Isoxazole rings can be light-sensitive, with the potential for the N-O bond to cleave upon exposure to UV light.[3]

  • Reductive Conditions: Strong reducing agents or catalytic hydrogenation can break the N-O bond in the isoxazole ring.[2]

  • Presence of Transition Metals: Certain transition metals may catalyze the cleavage of the N-O bond.

Q4: What is the recommended solvent for dissolving this compound?

This compound is soluble in water. For a 186.17 g/mol molecular weight, you can achieve a concentration of up to 50 mM (9.31 mg/mL) in water. Some suppliers note that gentle warming and sonication may be required to fully dissolve the compound at higher concentrations.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Inconsistent or weaker-than-expected results over time from the same stock solution. Degradation of this compound in the stock solution due to improper storage or repeated freeze-thaw cycles.Prepare fresh stock solutions. Ensure stock solutions are aliquoted into single-use volumes and stored at -80°C for long-term stability. Always use solutions promptly after thawing.
Variable results between experiments conducted on different days. Degradation of this compound in the working solution due to prolonged exposure to light or non-optimal pH.Prepare fresh working solutions from a frozen stock aliquot for each experiment. Protect working solutions from light by using amber tubes or covering them with foil. Ensure the pH of your experimental buffer is within a neutral range (pH 7.2-7.4).
Complete loss of agonist activity. Significant degradation of this compound due to exposure to incompatible reagents.Avoid using strong bases, reducing agents (like DTT in high concentrations for prolonged periods), or buffers containing certain transition metals. If these are necessary for your experiment, this compound should be added immediately before use.
Unexpected side effects or off-target activity. Presence of degradation products that may have their own biological activity.Confirm the purity of your this compound. If degradation is suspected, a new vial of the compound should be used. Prepare solutions fresh for each experiment to minimize the formation of degradants.

Data Presentation: Storage and Solution Stability

Form Storage Temperature Duration Source
Solid (Powder)-20°C3 yearsMedChemExpress
Stock Solution in Solvent-80°C6 monthsMedChemExpress
Stock Solution in Solvent-20°C1 monthMedChemExpress

Experimental Protocols

Protocol 1: Best Practices for Preparation of this compound Stock and Working Solutions

This protocol outlines the recommended procedure for preparing this compound solutions to maximize stability and ensure experimental consistency.

Materials:

  • This compound powder

  • Sterile, nuclease-free water or desired buffer (e.g., PBS, aCSF)

  • Sterile, single-use polypropylene microcentrifuge tubes (amber or covered in foil)

  • 0.22 µm sterile syringe filter

Procedure for Stock Solution (e.g., 50 mM in Water):

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the required amount of this compound in a sterile environment.

  • Add the appropriate volume of sterile water to achieve the target concentration (e.g., for a 50 mM stock with a MW of 186.17, dissolve 9.31 mg in 1 mL of water).

  • If necessary, gently warm and vortex or sonicate the solution to ensure complete dissolution.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Immediately aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile polypropylene tubes.

  • Store the aliquots at -80°C for up to 6 months.

Procedure for Working Solution:

  • Thaw a single aliquot of the stock solution at room temperature.

  • Dilute the stock solution to the final working concentration in your pre-warmed experimental buffer immediately before use.

  • Protect the working solution from light.

  • Do not store diluted working solutions for later use. Discard any unused portion.

Protocol 2: Workflow for Investigating this compound Stability (HPLC-MS)

For researchers needing to validate this compound stability under specific experimental conditions, a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) based stability-indicating assay is recommended.

Objective: To quantify the concentration of this compound over time under specific conditions (e.g., in a particular cell culture medium at 37°C).

Methodology:

  • Sample Preparation:

    • Prepare a solution of this compound at a known concentration in the buffer or medium of interest.

    • Divide the solution into multiple time-point samples in separate, sealed vials.

    • Store one set of samples at -80°C (T=0 control).

    • Incubate the other samples under the desired experimental conditions (e.g., 37°C, ambient light).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from the experimental condition and immediately freeze it at -80°C to halt any further degradation.

  • HPLC-MS Analysis:

    • Analyze all samples (including T=0) using a validated HPLC-MS method capable of separating this compound from potential degradants.

    • Chromatography: A reverse-phase C18 column is often suitable for polar compounds, though optimization will be necessary.

    • Mass Spectrometry: Use a mass spectrometer to detect and quantify the parent mass of this compound and to search for potential degradation products (e.g., products of hydrolytic ring-opening).

  • Data Analysis:

    • Calculate the percentage of remaining this compound at each time point relative to the T=0 control.

    • Plot the percentage of this compound remaining versus time to determine the degradation kinetics.

Visualizations

G cluster_prep Solution Preparation Workflow start Start: this compound Powder equilibrate Equilibrate to Room Temp start->equilibrate weigh Weigh Powder equilibrate->weigh dissolve Dissolve in Sterile Water/Buffer weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store Store Aliquots at -80°C aliquot->store

Caption: Workflow for preparing stable this compound stock solutions.

G cluster_pathway Hypothetical Degradation Pathways for this compound ampa This compound (Stable) degradation Degradation Products (Inactive/Unknown Activity) ampa->degradation Ring Opening / Cleavage light UV Light (Photolysis) light->ampa base Strong Base (Hydrolysis) base->ampa reductant Reducing Agent (N-O Cleavage) reductant->ampa

Caption: Potential degradation triggers for the this compound molecule.

References

Technical Support Center: Optimizing (S)-AMPA for Neuronal Activation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing (S)-AMPA concentration for neuronal activation experiments.

Troubleshooting Guides

Issue 1: No observable neuronal response to this compound application.

Possible Cause Troubleshooting Step
Incorrect this compound Concentration Verify the final concentration of your this compound solution. Prepare fresh dilutions from a validated stock solution. Start with a concentration range of 1-100 µM, as effective concentrations can vary between cell types.[1][2]
Receptor Desensitization Rapid and prolonged application of high concentrations of this compound can lead to receptor desensitization.[1] Apply this compound for shorter durations or use a lower concentration. Consider co-application with a positive allosteric modulator like cyclothiazide (CTZ) to reduce desensitization.[1][2]
Low Receptor Expression The neuronal culture may have low expression levels of AMPA receptors. Verify receptor expression using immunocytochemistry or Western blotting. Ensure cultures are mature enough, as AMPA receptor expression increases with neuronal maturation.
Poor Cell Health Compromised neuronal health can lead to a lack of response. Assess cell viability using methods like Trypan Blue exclusion or a live/dead cell assay. Ensure optimal culture conditions are maintained.
Incorrect Recording/Imaging Setup For electrophysiology, ensure a proper seal and that the recording configuration is correct. For calcium imaging, confirm that the calcium indicator is loaded correctly and that the imaging system is functioning optimally.

Issue 2: High variability in neuronal response between experiments.

Possible Cause Troubleshooting Step
Inconsistent this compound Application Standardize the method and duration of this compound application. Use a perfusion system for precise and repeatable delivery.
Variability in Cell Culture Differences in cell density, age of culture (days in vitro - DIV), and passage number can contribute to variability. Maintain consistent cell culture protocols. Neuronal maturation in vitro can alter AMPA receptor subunit expression, affecting response.
Temperature Fluctuations AMPA receptor kinetics are temperature-sensitive. Maintain a constant and physiological temperature during experiments.
pH shifts in external solution Changes in the pH of the extracellular solution can affect receptor function. Ensure all solutions are properly buffered and at the correct pH.

Issue 3: Observed neuronal death following this compound application.

Possible Cause Troubleshooting Step
Excitotoxicity High concentrations of this compound can lead to excessive calcium influx and excitotoxicity, especially in the absence of the GluA2 subunit. Reduce the this compound concentration and/or the duration of application.
Presence of NMDA Receptors Co-activation of NMDA receptors can contribute to excitotoxicity. Consider including an NMDA receptor antagonist (e.g., APV) in your experimental buffer if you wish to isolate the AMPA receptor response.
Compromised Cell Health Pre-existing stress in the neuronal culture can make them more susceptible to excitotoxicity. Ensure optimal cell health before beginning experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical effective concentration range for this compound in cultured neurons?

A1: The effective concentration of this compound can vary depending on the neuron type (e.g., cortical, hippocampal, spinal cord) and the specific experimental goals. However, a common starting range is between 1 µM and 100 µM. The EC50 (half-maximal effective concentration) for AMPA has been reported to be around 11-17 µM in cultured spinal cord and cortical neurons, respectively. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q2: How can I measure neuronal activation in response to this compound?

A2: Neuronal activation can be assessed using several methods:

  • Electrophysiology (Patch-Clamp): This technique directly measures the ionic currents flowing through AMPA receptors, providing high temporal and spatial resolution of neuronal activation.

  • Calcium Imaging: AMPA receptor activation leads to membrane depolarization, which can open voltage-gated calcium channels, causing an increase in intracellular calcium. This can be visualized using calcium-sensitive fluorescent dyes (e.g., Fura-2, Fluo-4). Note that some AMPA receptors lacking the GluA2 subunit are also permeable to calcium.

  • Immunocytochemistry for Immediate Early Genes: Activation of neurons can be indirectly measured by staining for the expression of immediate early genes like c-Fos or ARC, typically hours after stimulation.

Q3: Why is the subunit composition of the AMPA receptor important?

A3: AMPA receptors are tetramers composed of different combinations of four subunits: GluA1, GluA2, GluA3, and GluA4. The subunit composition dictates the biophysical and pharmacological properties of the receptor. For instance, the presence of the edited GluA2 subunit renders the receptor impermeable to calcium ions, whereas its absence allows for calcium influx. The subunit composition can also influence the receptor's desensitization kinetics and affinity for agonists.

Q4: What is AMPA receptor desensitization and how can I minimize it?

A4: Desensitization is a process where the receptor becomes unresponsive to the continued presence of the agonist (this compound). This is a rapid process that can impact the interpretation of experimental results. To minimize desensitization, you can:

  • Apply this compound for very short durations using a fast perfusion system.

  • Use a lower concentration of this compound.

  • Co-apply a positive allosteric modulator (PAM) such as cyclothiazide (CTZ), which is known to reduce AMPA receptor desensitization.

Data Presentation

Table 1: Reported EC50 Values for AMPA in Different Neuronal Preparations

Neuronal PreparationEC50 (µM)Reference
Cultured Rat Spinal Cord Neurons11
Cultured Rat Cortical Neurons17
Rat Primary Hippocampal Neurons45

Table 2: Key Parameters for this compound Experiments

ParameterRecommended Range/ValueNotes
This compound Concentration 1 - 100 µMPerform a dose-response curve to determine the optimal concentration.
Application Time Milliseconds to minutesShorter applications minimize desensitization and excitotoxicity.
Temperature 32-37 °CMaintain physiological temperature for optimal receptor kinetics.
pH of External Solution 7.2 - 7.4Ensure proper buffering to maintain physiological pH.

Experimental Protocols

Protocol 1: Determining the Dose-Response Curve of this compound using Whole-Cell Patch-Clamp Electrophysiology

  • Cell Preparation: Prepare primary neuronal cultures (e.g., hippocampal or cortical neurons) on glass coverslips. Use cultures at a consistent age (e.g., DIV 14-21).

  • Recording Setup: Place a coverslip in a recording chamber on an inverted microscope. Perfuse with an external solution (e.g., artificial cerebrospinal fluid - aCSF) containing antagonists for NMDA receptors (e.g., 50 µM APV) and GABA-A receptors (e.g., 10 µM bicuculline) to isolate AMPA receptor currents.

  • Patch-Clamp Recording: Obtain a whole-cell patch-clamp recording from a neuron. Clamp the neuron at a holding potential of -60 mV to -70 mV.

  • This compound Application: Using a fast-perfusion system, apply increasing concentrations of this compound (e.g., 0.1, 1, 3, 10, 30, 100 µM) for a short duration (e.g., 100-500 ms) to evoke an inward current. Allow for a sufficient washout period between applications to allow for receptor recovery.

  • Data Analysis: Measure the peak amplitude of the inward current for each this compound concentration. Normalize the responses to the maximal response and plot the normalized response against the logarithm of the this compound concentration. Fit the data with a Hill equation to determine the EC50.

Mandatory Visualizations

AMPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space S_AMPA This compound AMPAR AMPA Receptor (GluA1/2/3/4) S_AMPA->AMPAR Binds to Na_Influx Na+ Influx AMPAR->Na_Influx Opens Channel Ca_Influx Ca2+ Influx (GluA2-lacking) AMPAR->Ca_Influx Opens Channel Depolarization Membrane Depolarization Na_Influx->Depolarization Ca_Signal Increased Intracellular Ca2+ Ca_Influx->Ca_Signal VGCC Voltage-Gated Ca2+ Channels Depolarization->VGCC Activates Neuronal_Activation Neuronal Activation (e.g., Action Potential) Depolarization->Neuronal_Activation VGCC->Ca_Signal Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Prepare Neuronal Culture (e.g., DIV 14-21) Solutions Prepare this compound dilutions and recording solutions Setup Set up recording/imaging system (e.g., Patch-clamp) Culture->Setup Solutions->Setup Apply Apply this compound (Dose-response) Setup->Apply Record Record neuronal response (e.g., current, fluorescence) Apply->Record Measure Measure response amplitude Record->Measure Plot Plot dose-response curve Measure->Plot Calculate Calculate EC50 Plot->Calculate Troubleshooting_Tree Start No/Low Neuronal Response? Check_Conc Verify this compound Concentration & Freshness Start->Check_Conc Is concentration correct? Check_Health Assess Cell Viability Start->Check_Health Are cells healthy? Check_Desens Consider Receptor Desensitization Start->Check_Desens Is application prolonged? Check_Setup Verify Recording/ Imaging Setup Start->Check_Setup Is setup functional? Solution_Conc Use fresh dilutions, perform dose-response Check_Conc->Solution_Conc No Solution_Health Optimize culture conditions Check_Health->Solution_Health No Solution_Desens Shorter application, use CTZ Check_Desens->Solution_Desens Yes Solution_Setup Recalibrate and test equipment Check_Setup->Solution_Setup No

References

Technical Support Center: Minimizing (S)-AMPA-Induced Excitotoxicity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers studying (S)-AMPA-induced excitotoxicity. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate common challenges in your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound-induced excitotoxicity?

A1: this compound-induced excitotoxicity is a pathological process primarily initiated by the overstimulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a subtype of ionotropic glutamate receptors. This overactivation leads to excessive influx of ions, particularly Ca2+, through calcium-permeable AMPA receptors (CP-AMPARs), which are often deficient in the GluA2 subunit.[1][2][3] The subsequent intracellular Ca2+ overload triggers a cascade of detrimental events, including mitochondrial dysfunction, generation of reactive oxygen species (ROS), activation of proteases like calpains and caspases, and ultimately leads to neuronal damage and death.[4][5]

Q2: Which in vitro models are most suitable for studying this compound-induced excitotoxicity?

A2: The choice of in vitro model depends on the specific research question. Commonly used models include:

  • Primary Neuronal Cultures: Cultures of cortical, hippocampal, or cerebellar granule neurons are widely used and allow for detailed mechanistic studies. Spinal motor neurons are particularly vulnerable to AMPA-mediated excitotoxicity and are a relevant model for diseases like ALS.

  • Oligodendrocyte Cultures: These are used to study the role of excitotoxicity in white matter injury and demyelinating diseases. Oligodendrocytes express AMPA receptors and are susceptible to excitotoxic damage.

  • Organotypic Hippocampal Slice Cultures: This model preserves the complex cellular architecture and synaptic connections of the hippocampus, offering a more physiologically relevant context.

  • Human iPSC-derived Neurons: These provide a translationally relevant model for studying neurotoxicity in a human genetic background.

Q3: How can I confirm that the cell death I'm observing is indeed due to AMPA receptor-mediated excitotoxicity?

A3: To confirm the specificity of this compound-induced excitotoxicity, you should include the following controls in your experiments:

  • Use of Selective Antagonists: Co-treatment with a selective AMPA receptor antagonist, such as NBQX or GYKI 52466, should significantly attenuate or block the observed cell death.

  • Calcium Dependence: The toxicity should be dependent on the presence of extracellular calcium. Running experiments in calcium-free medium should prevent cell death.

  • Lack of Effect of NMDA Antagonists: The use of a selective NMDA receptor antagonist, like MK-801, should not prevent the toxicity, confirming the pathway is AMPA receptor-mediated.

Troubleshooting Guide

Problem 1: High background cell death in my control cultures.

  • Possible Cause: The culture medium may contain high levels of glutamate or other excitatory amino acids.

  • Troubleshooting Step: Use a culture medium with low or no glutamate and aspartate. Ensure all reagents are of high purity.

Problem 2: My neuroprotective compound is not showing any effect against this compound-induced toxicity.

  • Possible Cause 1: The compound may not be targeting the primary mechanisms of AMPA-induced excitotoxicity.

  • Troubleshooting Step 1: Verify the mechanism of action of your compound. Effective strategies often involve blocking the AMPA receptor directly, inhibiting downstream calcium-dependent signaling pathways, or supporting mitochondrial function.

  • Possible Cause 2: The concentration or timing of compound administration may be suboptimal.

  • Troubleshooting Step 2: Perform a dose-response and time-course experiment. Some compounds may be more effective when administered prior to the AMPA insult, while others may have therapeutic effects when applied post-insult.

Problem 3: I am seeing variability in the extent of excitotoxicity between experiments.

  • Possible Cause 1: The age and density of the cell cultures can influence their susceptibility to excitotoxicity.

  • Troubleshooting Step 1: Standardize the plating density and the age of the cultures (days in vitro) used for experiments. For instance, glutamate-induced cell death in iPSC-derived neurons is more measurable at DIV 14.

  • Possible Cause 2: The desensitization state of the AMPA receptors can affect the toxic response.

  • Troubleshooting Step 2: To achieve a more consistent and potent excitotoxic response, consider co-application of this compound with an agent that reduces AMPA receptor desensitization, such as cyclothiazide (CTZ). However, be aware that this can increase the severity of the insult.

Quantitative Data Summary

Table 1: Concentrations of Agonists and Antagonists for Inducing and Preventing this compound Excitotoxicity

CompoundCell TypeConcentrationEffectReference
This compoundRat Oligodendrocytes10 µM (with 100 µM CTZ)Induces excitotoxicity
This compoundMouse Hippocampal Slices8 µMInduces significant cell death
This compoundHuman iPSC-derived Neurons4.4 µM (IC50 at DIV 14)Induces cell death
Kainic AcidRat Cortical Neurons500 µMInduces excitotoxicity
NBQXRat Spinal Cord Slices10 µMProtective against glutamate challenge
GYKI 52466Rat Spinal Cord Slices30 µMProtective against glutamate challenge
BaclofenRat Oligodendrocytes50 µMReduces cell death and caspase-3 activation
MuscimolRat Oligodendrocytes10 µMReduces cell death and caspase-3 activation

Table 2: Efficacy of Neuroprotective Agents

AgentCell TypeProtective MechanismKey FindingsReference
Baclofen (GABA-B Agonist)Rat OligodendrocytesReverts GluR2 internalization, reduces intracellular Ca2+ increase, ROS generation, and calpain activation.Significantly reduces AMPA-induced cell death.
Muscimol (GABA-A Agonist)Rat OligodendrocytesReverts GluR2 internalization, reduces intracellular Ca2+ increase, ROS generation, and calpain activation.Significantly reduces AMPA-induced cell death.
Pyruvate & β-hydroxybutyrateRat Spinal Motor NeuronsSupport mitochondrial energy metabolism.Notably protect against chronic AMPA-induced excitotoxicity.
Joro Spider ToxinRat Spinal Cord SlicesSelective blocker of Ca2+-permeable AMPA receptors.Protective against glutamate-induced injury.

Experimental Protocols

Protocol 1: Induction of this compound Excitotoxicity in Primary Oligodendrocyte Cultures

This protocol is adapted from studies on neuroprotection by GABA receptor agonists.

  • Cell Culture: Culture primary rat oligodendrocytes on poly-D-lysine-coated coverslips in a differentiation medium for 2-3 days.

  • Pre-treatment (Optional): If testing a neuroprotective agent, pre-incubate the cells with the compound for a specified duration (e.g., 30 minutes) before inducing excitotoxicity.

  • Induction of Excitotoxicity:

    • Add cyclothiazide (CTZ) to the culture medium at a final concentration of 100 µM and incubate for 10 minutes.

    • Add this compound to the culture medium at a final concentration of 10 µM and incubate for 30 minutes.

  • Wash and Post-incubation:

    • Remove the medium containing AMPA and CTZ and wash the cells with fresh culture medium.

    • Add fresh medium (containing the neuroprotective agent if applicable) and incubate for 24 hours.

  • Assessment of Cell Viability:

    • Use a cell viability assay such as Calcein-AM staining or LDH release assay to quantify cell death.

Protocol 2: Assessment of Mitochondrial Membrane Potential

This protocol is a general method to assess mitochondrial health following an excitotoxic insult.

  • Induce Excitotoxicity: Follow the desired protocol to induce this compound excitotoxicity.

  • Dye Loading: At the desired time point post-insult, incubate the cells with a mitochondrial membrane potential-sensitive dye, such as Tetramethylrhodamine, Ethyl Ester (TMRE), according to the manufacturer's instructions.

  • Imaging: Use fluorescence microscopy to image the cells. A decrease in TMRE fluorescence intensity indicates mitochondrial depolarization.

  • Quantification: Measure the fluorescence intensity in regions of interest (e.g., cell bodies) and normalize to control cells.

Visualizations

AMPA_Excitotoxicity_Pathway AMPA This compound AMPAR Ca2+-Permeable AMPA Receptor AMPA->AMPAR Binds to Ca_influx Excessive Ca2+ Influx AMPAR->Ca_influx Opens Mito Mitochondrial Ca2+ Overload Ca_influx->Mito Calpain Calpain Activation Ca_influx->Calpain ROS ROS Generation Mito->ROS Caspase Caspase Activation Mito->Caspase Death Cell Death ROS->Death Calpain->Death Caspase->Death

Caption: Signaling pathway of this compound-induced excitotoxicity.

Experimental_Workflow start Start: Prepare In Vitro Model pretreatment Pre-treatment (e.g., Neuroprotective Agent) start->pretreatment insult Induce Excitotoxicity (this compound +/- CTZ) pretreatment->insult post_incubation Post-Incubation Period insult->post_incubation assessment Assess Endpoints post_incubation->assessment viability Cell Viability (e.g., Calcein-AM, LDH) assessment->viability mechanistic Mechanistic Assays (e.g., Ca2+ imaging, ROS, Caspases) assessment->mechanistic analysis Data Analysis and Interpretation viability->analysis mechanistic->analysis

Caption: General experimental workflow for studying this compound excitotoxicity.

References

(S)-AMPA Stability: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of (S)-AMPA at different temperatures, offering troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound in solid form should be stored at -20°C for long-term use, where it can be stable for up to three years. For solutions, it is recommended to prepare them fresh for immediate use. If storage of a solution is necessary, it should be kept at -20°C for up to one month or at -80°C for up to six months. While some suppliers may ship the solid compound at room temperature, prolonged storage at this temperature is not recommended.

Q2: How stable is this compound at room temperature compared to -20°C?

Q3: Can I use an this compound solution that has been left at room temperature?

A3: The usability of an this compound solution left at room temperature depends on the duration of exposure and the sensitivity of your experiment. For short periods (e.g., a few hours during an experiment), the degradation may be minimal. However, for longer durations, there is a risk of degradation which could affect the potency and introduce impurities, potentially leading to inconsistent or inaccurate experimental results. It is best practice to prepare fresh solutions daily. If you suspect degradation, you can assess the purity using analytical methods like HPLC.

Q4: What are the potential degradation products of this compound?

A4: The precise degradation pathways of this compound under typical laboratory storage conditions are not extensively documented in readily available literature. However, potential degradation mechanisms for similar molecules include hydrolysis and oxidation. It is important to note that aminomethylphosphonic acid (AMPA) is also known as a major degradation product of the herbicide glyphosate[1]. While the context is different, this highlights the chemical nature of the AMPA molecule.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound.

Problem Possible Cause Suggested Solution
Inconsistent or weaker than expected experimental results (e.g., reduced receptor activation). Degradation of this compound due to improper storage.1. Prepare a fresh stock solution of this compound from solid powder stored at -20°C. 2. Aliquot the stock solution and store at -20°C or -80°C for future use to minimize freeze-thaw cycles. 3. If possible, verify the concentration and purity of the this compound solution using a suitable analytical method like HPLC (see Experimental Protocols section).
Precipitate observed in the this compound solution after thawing. The solubility limit may have been exceeded, or the compound may have precipitated out of solution during freezing.1. Gently warm the solution to room temperature and vortex to see if the precipitate redissolves. 2. Ensure the solvent used and the concentration of the stock solution are appropriate. This compound is soluble in water. 3. If the precipitate does not redissolve, it is recommended to discard the solution and prepare a fresh one.
Concern about the stability of solid this compound shipped at room temperature. While short-term shipping at ambient temperature is common, the stability could be a concern for highly sensitive applications.1. Upon receipt, immediately store the solid this compound at -20°C. 2. For critical experiments, consider performing a quality control check, such as HPLC, to confirm the purity of the compound before use.

Data Presentation

The following table summarizes the recommended storage conditions for this compound based on information from various suppliers.

Form Storage Temperature Recommended Duration
Solid (Powder) Room TemperatureShort-term (e.g., during shipping)
-20°CUp to 3 years
Solution Room TemperatureNot recommended for storage
-20°CUp to 1 month
-80°CUp to 6 months

Experimental Protocols

Protocol for Assessing this compound Stability by HPLC-UV

This protocol provides a general method to assess the purity and potential degradation of this compound. This method is based on established procedures for analyzing AMPA and related compounds[2][3][4].

Objective: To determine the percentage of intact this compound in a sample and detect the presence of degradation products.

Materials:

  • This compound sample (solid or solution)

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Phosphate buffer (e.g., 0.05 M KH₂PO₄, pH adjusted to 3.0 with phosphoric acid)

  • Mobile Phase B: Acetonitrile

  • Milli-Q water or equivalent high-purity water

  • Syringe filters (0.22 µm)

Procedure:

  • Standard Preparation:

    • Accurately weigh a small amount of a reference standard of this compound and dissolve it in Milli-Q water to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Prepare a series of working standards by diluting the stock solution with Milli-Q water to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).

  • Sample Preparation:

    • Solid Sample: Accurately weigh the this compound sample and dissolve it in Milli-Q water to a known concentration within the range of the calibration curve.

    • Solution Sample: Dilute the this compound solution with Milli-Q water to a concentration within the range of the calibration curve.

    • Filter all standard and sample solutions through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase: Isocratic elution with 85% Mobile Phase A and 15% Mobile Phase B.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 210 nm

    • Column Temperature: 25°C

  • Analysis:

    • Inject the prepared standards to generate a calibration curve by plotting the peak area against the concentration.

    • Inject the prepared sample solution.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the concentration of this compound in the sample using the calibration curve.

    • Assess the purity by calculating the area of the this compound peak as a percentage of the total peak area in the chromatogram. The presence of additional peaks may indicate degradation products or impurities.

Mandatory Visualization

G Troubleshooting Workflow for this compound Stability start Inconsistent Experimental Results (Suspected this compound Degradation) check_storage Review Storage Conditions of Solid and Solution start->check_storage improper_storage Improper Storage Identified (e.g., Room Temp, Multiple Freeze-Thaws) check_storage->improper_storage Evaluate prepare_fresh Prepare Fresh this compound Solution from Properly Stored Solid improper_storage->prepare_fresh Yes proper_storage Storage Conditions Appear Correct improper_storage->proper_storage No repeat_exp Repeat Experiment prepare_fresh->repeat_exp investigate_other Investigate Other Experimental Variables repeat_exp->investigate_other Issue Persists perform_qc Optional: Perform Quality Control (e.g., HPLC Analysis) proper_storage->perform_qc qc_pass Purity Confirmed? perform_qc->qc_pass qc_pass->repeat_exp Yes qc_fail Degradation/Impurity Detected qc_pass->qc_fail No discard Discard Suspect Stock and Prepare Fresh qc_fail->discard discard->prepare_fresh

Caption: Troubleshooting workflow for suspected this compound degradation.

References

(S)-AMPA Solution Troubleshooting Guide: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with (S)-AMPA solutions in experimental settings. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is not eliciting the expected biological response. What are the common causes?

A1: Several factors could contribute to the lack of response. These can be broadly categorized into issues with the this compound solution itself, problems with the experimental setup, or cellular factors. A systematic troubleshooting approach, starting with the solution, is recommended.

Q2: How should I prepare my this compound stock solution?

A2: this compound is soluble in water. For a stock solution, dissolve the powder in high-purity water to a concentration of up to 100 mM.[1] It is recommended to filter-sterilize the solution using a 0.22 µm filter before use, especially for cell culture experiments.[2]

Q3: What are the optimal storage conditions for this compound powder and solutions?

A3: Proper storage is critical for maintaining the stability and activity of this compound. Refer to the table below for recommended storage conditions. Importantly, for solutions, it is best to prepare them fresh on the day of the experiment.[1][3] If storage is necessary, aliquot the solution to avoid repeated freeze-thaw cycles.[2]

Q4: How can I verify the activity of my this compound solution?

A4: The most direct way to verify the activity is to perform a dose-response experiment in a well-characterized system, such as whole-cell patch-clamp electrophysiology on cultured neurons. A typical effective concentration range for this compound is 1-100 µM. You should observe a depolarizing current that can be blocked by a specific AMPA receptor antagonist like NBQX.

Troubleshooting Guide: Why is my this compound solution not working?

This guide will walk you through a step-by-step process to identify the potential source of the problem with your this compound experiment.

Step 1: Verify the Integrity of your this compound Solution

The first step is to rule out any issues with the this compound solution itself.

Potential Problem & Solution:

  • Degradation: this compound in aqueous solution can degrade over time, especially if not stored properly.

    • Solution: Prepare a fresh solution from the powder. If using a previously prepared stock, ensure it has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.

  • Incorrect Concentration: Errors in calculation or weighing can lead to a solution that is too dilute.

    • Solution: Recalculate the required mass for your desired concentration, considering the molecular weight of this compound (186.17 g/mol ). Use a calibrated balance for accurate weighing.

  • Precipitation: If the solution was frozen, this compound might have precipitated out of solution.

    • Solution: Before use, ensure the solution is completely thawed and vortexed to redissolve any precipitate. Visually inspect for any particulate matter.

Step 2: Evaluate Your Experimental System

If you are confident in your this compound solution, the next step is to examine your experimental setup.

Potential Problem & Solution:

  • Cell Health: The cells you are using may not be healthy or may not express a sufficient number of functional AMPA receptors.

    • Solution: Verify cell viability using a method like Trypan Blue exclusion. Ensure that your cell line or primary culture is known to express AMPA receptors.

  • Presence of Antagonists: Your experimental buffer or media might contain components that antagonize AMPA receptors.

    • Solution: Review the composition of all solutions being used. Some culture media contain high concentrations of amino acids that could compete with this compound binding.

  • Electrophysiology Setup Issues: For electrophysiology experiments, problems with the recording setup can mimic a lack of drug effect.

    • Solution: Check the health of your patched cell (stable resting membrane potential, low access resistance). Ensure your perfusion system is delivering the this compound solution effectively to the cell.

Step 3: Consider the broader biological context

Understanding the underlying biology of AMPA receptors can help in troubleshooting.

Potential Problem & Solution:

  • Receptor Desensitization: AMPA receptors can rapidly desensitize in the continued presence of an agonist.

    • Solution: Apply this compound for brief periods. Co-application of a positive allosteric modulator that reduces desensitization, such as cyclothiazide, can enhance the response.

  • AMPA Receptor Trafficking: The number of AMPA receptors on the cell surface is dynamically regulated. Experimental conditions might have led to the internalization of receptors.

    • Solution: Be aware of treatments your cells have undergone that might alter receptor trafficking. For example, some signaling pathways can lead to the removal of AMPA receptors from the synapse.

Data Presentation

Table 1: this compound Solution Preparation and Storage

ParameterRecommendationSource
Solvent Water
Maximum Stock Concentration 100 mM
Typical Working Concentration 1 - 100 µM
Powder Storage Room Temperature or -20°C (long-term)
Solution Storage Prepare fresh. If necessary, store at -20°C (up to 1 month) or -80°C (up to 6 months). Aliquot to avoid freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution
  • Weighing: Accurately weigh out 18.62 mg of this compound powder (MW: 186.17 g/mol ).

  • Dissolving: Add 1 mL of high-purity water to the powder.

  • Mixing: Vortex the solution until the this compound is completely dissolved.

  • Filtering (Optional but Recommended): Filter the solution through a 0.22 µm syringe filter into a sterile microcentrifuge tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Whole-Cell Voltage-Clamp Recording to Test this compound Activity

This protocol is adapted from a general procedure for recording AMPA receptor-mediated currents.

  • Cell Preparation: Prepare cultured neurons or acute brain slices expressing AMPA receptors.

  • Recording Setup: Establish a whole-cell patch-clamp configuration on a target neuron.

  • Holding Potential: Voltage-clamp the neuron at a holding potential of -60 mV.

  • Perfusion: Continuously perfuse the cell with an artificial cerebrospinal fluid (aCSF) containing a GABA-A receptor antagonist (e.g., 20 µM gabazine) to isolate glutamatergic currents.

  • This compound Application: Apply 10 µM this compound to the recording chamber via the perfusion system.

  • Data Acquisition: Record the induced inward current. A robust inward current indicates functional this compound and AMPA receptors.

  • Antagonist Control: To confirm the specificity of the response, repeat the experiment in the presence of an AMPA receptor antagonist (e.g., 20 µM NBQX). The this compound-induced current should be blocked.

Mandatory Visualization

Troubleshooting_Workflow cluster_solution Solution Integrity Checks cluster_exp_system Experimental System Checks cluster_bio_context Biological Context Considerations start Start: this compound solution not working solution_check Step 1: Verify Solution Integrity start->solution_check degradation Degradation? -> Prepare fresh solution solution_check->degradation Check first exp_system_check Step 2: Evaluate Experimental System cell_health Poor Cell Health? -> Check viability exp_system_check->cell_health bio_context Step 3: Consider Biological Context desensitization Receptor Desensitization? -> Use brief application/modulator bio_context->desensitization end_success Problem Resolved end_fail Consult Further degradation->end_success concentration Incorrect Concentration? -> Recalculate and re-weigh degradation->concentration If fresh... concentration->end_success precipitation Precipitation? -> Thaw completely and vortex concentration->precipitation If correct... precipitation->exp_system_check If dissolved... precipitation->end_success cell_health->end_success antagonists Antagonists Present? -> Review solution components cell_health->antagonists antagonists->end_success setup_issues Ephys Setup Issues? -> Check rig and perfusion antagonists->setup_issues setup_issues->bio_context setup_issues->end_success desensitization->end_success trafficking Receptor Internalization? -> Review cell treatments desensitization->trafficking trafficking->end_success trafficking->end_fail

Caption: Troubleshooting workflow for a non-functional this compound solution.

AMPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space s_ampa This compound ampa_r AMPA Receptor s_ampa->ampa_r Binds to na_influx Na+ Influx ampa_r->na_influx Opens channel ca_influx Ca2+ Influx (if GluA2-lacking) ampa_r->ca_influx Opens channel depolarization Membrane Depolarization na_influx->depolarization downstream Downstream Signaling (e.g., CaMKII activation) ca_influx->downstream depolarization->downstream

Caption: Simplified AMPA receptor signaling pathway upon this compound binding.

References

Technical Support Center: Optimizing (S)-AMPA Recordings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in (S)-AMPA recordings.

Troubleshooting Guides

Issue: High Baseline Noise Obscuring this compound-Evoked Currents

High baseline noise is a common challenge in patch-clamp electrophysiology that can mask the relatively small currents elicited by this compound. A systematic approach to identifying and eliminating noise sources is crucial for obtaining high-quality recordings.[1][2]

Q1: What are the primary sources of electrical noise in my patch-clamp rig and how can I minimize them?

A1: Electrical noise is a frequent contributor to a poor signal-to-noise ratio. The most common sources include 50/60 Hz hum from power lines, high-frequency noise from electronic equipment, and ground loops.[3][4]

Systematic Approach to Noise Reduction:

  • Simplify the Setup: Begin by turning off and unplugging all non-essential equipment in the vicinity of the electrophysiology rig. This includes computers, monitors, centrifuges, and even mobile phones.[1] Systematically reintroduce each piece of equipment to identify the source of the noise.

  • Proper Grounding: This is the most critical step in eliminating electrical noise.

    • Single-Point Grounding: Ensure all equipment is connected to a single, common ground point to avoid ground loops. A "star" grounding configuration is ideal.

    • Ground Bus: Use a ground bus (a metal bar) inside the Faraday cage to connect the cage, microscope, and perfusion system. Run a single heavy-gauge wire from this bus to the main ground.

    • Amplifier Ground: You can also try connecting the ground bus to the "Signal Ground" on your amplifier, but do not create a second grounding point from the amplifier.

  • Shielding with a Faraday Cage: A properly sealed and grounded Faraday cage is essential for blocking external electrical fields. Consider adding metallic fabric curtains to the front of the cage for additional shielding.

  • Identify Noise Frequency: Use a digital oscilloscope to identify the frequency of the noise. 50/60 Hz noise points to power line interference, while higher frequencies may originate from other electronic devices.

Q2: My baseline is still noisy after addressing electrical issues. What other factors should I consider?

A2: If electrical noise has been minimized, other factors such as mechanical vibration, thermal noise, and issues with the recording solutions or electrodes can contribute to a noisy baseline.

  • Mechanical Vibration: Secure all cables to the anti-vibration table to prevent them from acting as antennas. Ensure the anti-vibration table is floating correctly.

  • Thermal Noise: Maintain a stable room temperature and ensure electronic components are well-ventilated to avoid overheating, which can increase thermal noise.

  • Solutions and Electrodes:

    • Use freshly prepared and filtered (0.22 µm filter) solutions for both internal and external recordings.

    • Ensure your grounding wire and electrodes are clean and free of oxidation.

    • The type of glass used for pipettes can affect noise levels; borosilicate glass is a common low-noise option.

Issue: Low this compound Signal Amplitude

Even with a clean baseline, the this compound-evoked currents may be too small to analyze reliably. The following strategies can help to increase the signal amplitude.

Q1: How can I pharmacologically enhance this compound receptor currents?

A1: Positive allosteric modulators (PAMs) of AMPA receptors, also known as ampakines, can be used to increase the amplitude and duration of this compound-evoked currents. These compounds typically work by slowing the deactivation and/or desensitization of the receptor.

  • Cyclothiazide (CTZ): A commonly used benzothiadiazine that inhibits AMPA receptor desensitization, thereby increasing steady-state currents.

  • Ampakines (e.g., CX546): These compounds can potentiate AMPA receptor function and have been shown to enhance cognitive function in preclinical studies.

It is important to note that the effect of PAMs can be dependent on the specific AMPA receptor subunits and any associated auxiliary proteins, such as TARPs.

Q2: What is the role of TARPs in modulating this compound currents, and how can I leverage this?

A2: Transmembrane AMPA receptor regulatory proteins (TARPs) are auxiliary subunits that significantly modulate AMPA receptor trafficking, gating, and pharmacology. Co-expression of TARPs with AMPA receptors in heterologous systems can enhance agonist-evoked currents. Understanding the endogenous TARP expression in your experimental system can provide insights into the baseline receptor function.

Q3: Are there any experimental parameters I can adjust to increase the signal?

A3: Optimizing your recording parameters is crucial for maximizing the recorded signal.

  • Holding Potential: AMPA receptor-mediated currents are typically recorded at a hyperpolarized holding potential (e.g., -70 mV) to maximize the driving force for sodium influx and to avoid voltage-dependent block of NMDA receptors by magnesium.

  • Seal Resistance: A high-resistance "gigaseal" (≥ 1 GΩ) is essential for low-noise recordings and to ensure that the small this compound currents are not lost.

  • Access Resistance: Low access resistance (< 25 MΩ) is important for good voltage control and to ensure that the recorded current accurately reflects the channel activity. If access resistance is high, gentle suction can be applied to further rupture the membrane patch.

Frequently Asked Questions (FAQs)

Q1: What is an acceptable signal-to-noise ratio for this compound recordings?

A1: While there is no universal value, a good starting point is an SNR of at least 3:1 for reliable detection and analysis of evoked currents. For more detailed kinetic analysis, a higher SNR is desirable. The necessary SNR will ultimately depend on the specific experimental question.

Q2: How do I isolate AMPA receptor-mediated currents from other synaptic currents?

A2: Pharmacological isolation is key. To record AMPA receptor-mediated currents, you should include antagonists for other relevant receptors in your external solution. This typically includes:

  • An NMDA receptor antagonist (e.g., APV)

  • A GABA-A receptor antagonist (e.g., picrotoxin or bicuculline)

Q3: My signal seems to "run down" over the course of a whole-cell recording. What could be the cause and how can I prevent it?

A3: "Run-down" of AMPA receptor currents can be due to several factors, including:

  • Washout of essential intracellular components: The whole-cell configuration allows for the dialysis of the cell's contents with the pipette solution. Including ATP and GTP in your internal solution can help maintain receptor function.

  • Changes in receptor phosphorylation state: The activity of kinases and phosphatases can modulate AMPA receptor function.

  • Cell health: A deteriorating cell will lead to unstable recordings. Monitor the cell's resting membrane potential and input resistance throughout the experiment.

Q4: Can the choice of internal and external solutions impact my signal-to-noise ratio?

A4: Absolutely. The composition of your recording solutions is critical.

  • Filtering: Always filter your solutions to remove any particulate matter that could clog the pipette tip or interfere with seal formation.

  • Ionic composition: Ensure the ionic concentrations are appropriate for the currents you want to measure and that the osmolarity is correctly balanced.

  • Freshness: Use freshly prepared solutions for each experiment.

Data Summary

Table 1: Key Parameters for Low-Noise Whole-Cell Recordings

ParameterRecommended ValueRationale
Seal Resistance≥ 1 GΩMinimizes leak currents and associated noise.
Access Resistance< 25 MΩEnsures good voltage clamp and fidelity of the recorded signal.
Pipette Resistance3-7 MΩA balance between ease of sealing and low series resistance.

Table 2: Pharmacological Agents to Enhance this compound Signal

CompoundMechanism of ActionTypical ConcentrationReference
Cyclothiazide (CTZ)Inhibits AMPA receptor desensitization100 µM
Ampakines (e.g., CX546)Positive allosteric modulatorVaries by compound

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of this compound-Evoked Currents

This protocol outlines the general steps for recording this compound-evoked currents from cultured neurons or brain slices.

  • Preparation:

    • Prepare fresh external and internal recording solutions and filter them (0.22 µm).

    • Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.

    • Transfer the cell culture dish or brain slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated external solution.

  • Achieving a Whole-Cell Configuration:

    • Fill a patch pipette with internal solution and mount it on the headstage.

    • Apply positive pressure and lower the pipette into the bath.

    • Approach a target neuron and form a gigaohm seal by releasing the positive pressure and applying gentle suction.

    • Rupture the membrane patch with a brief pulse of suction to obtain the whole-cell configuration.

  • Recording:

    • Allow the cell to stabilize for 5-10 minutes.

    • Set the holding potential to -70 mV.

    • Apply this compound via a perfusion system or puffer pipette.

    • Record the evoked currents using an appropriate data acquisition system.

    • To enhance the signal, co-apply a PAM like cyclothiazide with the this compound.

Protocol 2: Systematic Noise Troubleshooting

This protocol provides a step-by-step guide to identifying and eliminating noise sources.

  • Establish a Baseline: With the pipette in the bath, measure the baseline noise level.

  • Simplify the Environment: Turn off all non-essential electronics in the room.

  • Check Grounding: Verify that all equipment is connected to a single common ground.

  • Isolate the Rig: Ensure the Faraday cage is closed and properly grounded.

  • Reintroduce Equipment: Turn on each piece of equipment one by one to identify any that contribute to the noise.

  • Inspect Consumables: If noise persists, check the quality of your solutions, grounding wire, and electrodes.

Visualizations

Noise_Troubleshooting_Workflow Noise Troubleshooting Workflow start High Baseline Noise Detected check_electrical Check Electrical Noise Sources start->check_electrical simplify Simplify Setup (Turn off non-essential equipment) check_electrical->simplify grounding Verify Single-Point Grounding simplify->grounding shielding Ensure Faraday Cage is Sealed & Grounded grounding->shielding noise_reduced Noise Reduced? shielding->noise_reduced check_mechanical Check Mechanical & Other Sources vibration Secure Cables & Check Air Table check_mechanical->vibration solutions Prepare Fresh, Filtered Solutions vibration->solutions electrodes Clean Grounding Wire & Use Low-Noise Pipettes solutions->electrodes re_evaluate Re-evaluate Setup electrodes->re_evaluate noise_reduced->check_mechanical No record Proceed with Recording noise_reduced->record Yes re_evaluate->check_electrical

Caption: A workflow diagram for systematically troubleshooting high baseline noise.

AMPA_Signaling_Pathway AMPA Receptor Signaling & Modulation cluster_membrane Postsynaptic Membrane AMPA_R AMPA Receptor Na_influx Na+ Influx (Signal) AMPA_R->Na_influx Channel Opening Glutamate This compound / Glutamate Glutamate->AMPA_R Binds to agonist site PAMs Positive Allosteric Modulators (e.g., Ampakines, CTZ) PAMs->AMPA_R Binds to allosteric site TARP TARP (Auxiliary Subunit) TARP->AMPA_R Associates with receptor Depolarization Depolarization Na_influx->Depolarization

Caption: Simplified signaling pathway of AMPA receptor activation and modulation.

Experimental_Workflow Whole-Cell Recording Experimental Workflow prep 1. Preparation (Solutions, Pipettes, Sample) seal 2. Approach Neuron & Form Gigaseal prep->seal whole_cell 3. Rupture Membrane for Whole-Cell Access seal->whole_cell stabilize 4. Stabilize Recording (5-10 min) whole_cell->stabilize record_baseline 5. Record Baseline Activity stabilize->record_baseline apply_ampa 6. Apply this compound +/- Modulator record_baseline->apply_ampa record_evoked 7. Record Evoked Currents apply_ampa->record_evoked analysis 8. Data Analysis record_evoked->analysis

Caption: A typical experimental workflow for whole-cell recordings of this compound currents.

References

Technical Support Center: (S)-AMPA Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing contamination issues related to (S)-AMPA stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of contamination in this compound stock solutions?

Contamination in this compound stock solutions can arise from several sources:

  • Synthesis-Related Impurities: The manufacturing process of this compound can result in impurities such as enantiomeric impurities ((R)-AMPA), starting materials, and reaction byproducts.

  • Degradation Products: this compound in aqueous solutions can degrade over time, especially with improper storage. Degradation can be accelerated by factors like pH, temperature, and light exposure.

  • Microbial Contamination: Bacteria, fungi, and yeast can be introduced through non-sterile handling, contaminated water or reagents, or improper storage of solutions. These microorganisms can alter the pH of the solution and produce metabolites that may interfere with experiments.

  • Leachates from Laboratory Plastics: Plastic consumables, such as microcentrifuge tubes and pipette tips, can leach chemical additives into the stock solution. These leachates can include plasticizers, antioxidants, and slip agents, which may have biological activity.

  • Cross-Contamination: In a laboratory setting, there is always a risk of cross-contamination from other chemicals or reagents being used.

Q2: How should this compound stock solutions be prepared and stored to minimize contamination and degradation?

To ensure the integrity of your this compound stock solutions, follow these guidelines:

  • Preparation:

    • Use high-purity, sterile water or a buffer of your choice.

    • Prepare solutions under sterile conditions, for example, in a laminar flow hood.

    • If dissolving in water, the solution can be sterilized by passing it through a 0.22 µm filter.[1]

  • Storage:

    • For short-term storage (up to one month), aliquots of the stock solution should be stored at -20°C.[1]

    • For long-term storage (up to six months), it is recommended to store aliquots at -80°C.[1]

    • Whenever possible, it is best to prepare fresh solutions on the day of the experiment.

    • Avoid repeated freeze-thaw cycles as this can accelerate degradation.

Q3: My experimental results using this compound are inconsistent. What could be the cause?

Inconsistent results in experiments involving this compound can be a frustrating issue. Several factors related to your stock solution could be contributing to this problem:

  • Solution Degradation: If the stock solution has been stored for an extended period, at an improper temperature, or has undergone multiple freeze-thaw cycles, the this compound may have degraded, leading to a lower effective concentration.

  • Contamination: As detailed in Q1, various contaminants can interfere with your assay. Microbial contamination can alter the solution's properties, while chemical contaminants from synthesis or leaching may directly interact with the AMPA receptors or other components of your experimental system.

  • Inaccurate Concentration: Errors in the initial weighing of the this compound powder or in the dilution steps can lead to a stock solution with an incorrect concentration.

To troubleshoot, it is recommended to first prepare a fresh stock solution of this compound, paying close attention to sterile technique and accurate measurements. If the problem persists, a systematic evaluation of other experimental parameters is warranted.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered with this compound stock solutions.

Issue 1: Unexpected or No Cellular Response to this compound Application

Possible Causes:

  • Degraded this compound: The active concentration of the agonist is lower than expected.

  • Incorrect Solution Preparation: Errors in weighing or dilution.

  • Presence of Antagonistic Contaminants: Impurities that block the AMPA receptor.

Troubleshooting Steps:

  • Prepare a Fresh Stock Solution: This is the simplest and most crucial first step. Use a new vial of this compound powder if available.

  • Verify Weighing and Dilution Calculations: Double-check all calculations and ensure that the balance used for weighing is properly calibrated.

  • Perform a Quality Control Check: If available, use an analytical technique like HPLC to verify the concentration and purity of your stock solution.

  • Consider a Bioassay: Test the new stock solution on a well-characterized system where the expected response is known and robust.

Issue 2: High Background Noise or Spontaneous Activity in Electrophysiology Recordings

Possible Causes:

  • Microbial Contamination: Bacteria or fungi in the stock solution can release substances that alter neuronal activity.

  • Leached Plastic Additives: Some leached compounds from plastic containers can have neuroactive properties.

Troubleshooting Steps:

  • Visually Inspect the Stock Solution: Look for any signs of turbidity or particulate matter, which could indicate microbial growth.

  • Filter the Stock Solution: Use a 0.22 µm sterile filter to remove any potential microbial contaminants.

  • Switch to Glass Containers: If you suspect leaching from plastic tubes, try preparing and storing your stock solution in sterile glass vials.

  • Prepare Fresh External and Internal Solutions: Contamination may not be in your this compound stock but in other solutions used in the experiment.

Issue 3: Gradual Decrease in the Efficacy of the this compound Solution Over Time

Possible Causes:

  • Degradation of this compound: The compound is not stable under the current storage conditions.

  • Adsorption to Container Walls: The effective concentration in solution may decrease if the compound adsorbs to the surface of the storage vial.

Troubleshooting Steps:

  • Aliquot Stock Solutions: Prepare single-use aliquots to avoid repeated freeze-thaw cycles of the main stock.

  • Optimize Storage Conditions: Ensure the solution is stored at the recommended temperature (-20°C or -80°C) and protected from light.

  • Consider a Different Solvent: While this compound is soluble in water, for certain applications, using a buffered solution might improve stability.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Stock Solutions

Storage ConditionDurationRecommendation
Room TemperatureNot RecommendedPrepare fresh for immediate use.
4°CVery Short-TermUse within the same day.
-20°CUp to 1 monthSuitable for short-term storage of aliquots.[1]
-80°CUp to 6 monthsRecommended for long-term storage.[1]

Table 2: Potential Contaminants and their Sources

Contaminant TypePotential SourcePossible Effects on Experiments
Synthesis-Related
(R)-AMPA (enantiomer)Incomplete enantiomeric separation during synthesis.Lower potency of the solution as (R)-AMPA is less active.
Unreacted starting materialsIncomplete reaction or purification.May have off-target effects or compete with this compound for binding.
Degradation Products
Hydrolysis/Oxidation productsImproper storage (pH, temperature, light).Reduced this compound concentration, potential for inactive or antagonistic byproducts.
Microbial
Bacteria, Fungi, YeastNon-sterile handling, contaminated reagents.Altered pH, release of endotoxins or metabolites that can affect cell health and signaling.
Leachates
Plasticizers (e.g., phthalates)Storage in plastic containers.Can have direct biological effects, including neurotoxicity.
Slip agents (e.g., erucamide)Pipette tips, microcentrifuge tubes.Can interfere with signaling pathways.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in Water

Materials:

  • This compound powder

  • High-purity, sterile water (e.g., Milli-Q or equivalent)

  • Sterile microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder. For example, to make 1 mL of a 100 mM solution (MW: 186.17 g/mol ), weigh 18.617 mg.

  • Transfer the powder to a sterile microcentrifuge tube or glass vial.

  • Add the appropriate volume of sterile water to achieve the final desired concentration.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming may be required for higher concentrations.

  • (Optional but recommended) Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile container.

  • Aliquot the stock solution into smaller, single-use volumes in sterile tubes.

  • Label the aliquots clearly with the compound name, concentration, and date of preparation.

  • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Quality Control of this compound Stock Solution using HPLC-MS

This protocol provides a general outline. Specific parameters will need to be optimized for the available instrumentation.

Objective: To determine the purity and confirm the identity of this compound in a prepared stock solution.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS)

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • This compound reference standard

Procedure:

  • Sample Preparation: Dilute a small aliquot of your this compound stock solution to a suitable concentration for analysis (e.g., 1 µg/mL) with the mobile phase.

  • HPLC Method:

    • Set a suitable flow rate (e.g., 0.5 mL/min).

    • Use a gradient elution method, for example:

      • 0-5 min: 5% B

      • 5-15 min: Ramp to 95% B

      • 15-20 min: Hold at 95% B

      • 20-21 min: Return to 5% B

      • 21-30 min: Re-equilibrate at 5% B

    • Set the column temperature (e.g., 30°C).

    • Set the injection volume (e.g., 10 µL).

  • MS Method:

    • Use electrospray ionization (ESI) in positive ion mode.

    • Monitor for the expected mass-to-charge ratio (m/z) of this compound ([M+H]⁺ ≈ 187.06).

    • Perform fragmentation analysis (MS/MS) to confirm the identity by comparing the fragmentation pattern to a reference standard.

  • Data Analysis:

    • Analyze the chromatogram for the presence of a major peak at the expected retention time for this compound.

    • Calculate the purity of the sample by integrating the peak area of this compound and any impurity peaks.

    • Confirm the identity of the main peak by its mass spectrum and fragmentation pattern.

Visualizations

AMPA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate_S_AMPA Glutamate / this compound AMPAR AMPA Receptor Glutamate_S_AMPA->AMPAR Binds to Contaminant Contaminant (e.g., Antagonist) Contaminant->AMPAR Blocks Binding Ion_Channel_Opening Ion Channel Opening AMPAR->Ion_Channel_Opening Activates Na_Ca_Influx Na+ / Ca2+ Influx Ion_Channel_Opening->Na_Ca_Influx Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization Downstream_Signaling Downstream Signaling (e.g., CaMKII, PKC) Depolarization->Downstream_Signaling

Caption: AMPA Receptor Signaling and Potential Contaminant Interference.

Troubleshooting_Workflow Start Inconsistent Experimental Results with this compound Prep_Fresh_Solution Prepare Fresh this compound Stock Solution Start->Prep_Fresh_Solution Check_Purity Check Purity/Concentration (e.g., HPLC-MS) Prep_Fresh_Solution->Check_Purity Purity_OK Purity and Concentration OK? Check_Purity->Purity_OK Investigate_Other Investigate Other Experimental Variables Purity_OK->Investigate_Other Yes Source_New_Reagent Source New Batch of this compound Purity_OK->Source_New_Reagent No Re_evaluate_Prep Re-evaluate Solution Preparation Protocol Source_New_Reagent->Re_evaluate_Prep

Caption: Troubleshooting Workflow for this compound Stock Solution Issues.

References

Adjusting pH for optimal (S)-AMPA activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-AMPA.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound activity?

A1: While a definitive optimal pH for this compound activity has not been explicitly defined in the literature, experimental evidence strongly suggests that physiological pH (7.3-7.4) is ideal for robust AMPA receptor activation. Most in vitro and cellular-based assays, including electrophysiology and cell culture experiments, are performed in buffered solutions maintained at this pH.[1][2][3][4]

Acidic conditions have been shown to be inhibitory. Low pH (down to 5.5) reduces AMPA receptor-mediated currents by causing a conformational change in the N-terminal domain (NTD) of the receptor, particularly the GluA2 subunit.[5] This structural rearrangement leads to a reduction in peak current amplitude and an accelerated rate of desensitization. Conversely, at a more alkaline pH of 8.0, the AMPA receptor's NTD tier adopts a more compact and upright arrangement, which is associated with normal receptor function.

Q2: How does pH affect the stability of this compound in solution?

A2: this compound is a stable molecule in aqueous solutions at or near neutral pH. For long-term storage of stock solutions, it is recommended to dissolve this compound in water and store at -20°C. The preparation of working solutions in physiological buffers (pH 7.3-7.4) for immediate use in experiments is standard practice.

Q3: Can this compound activate metabotropic signaling pathways?

A3: Yes, in addition to its well-known ionotropic activity (opening of the ion channel), this compound can also activate metabotropic signaling pathways. This signaling is independent of ion flux through the receptor channel and can involve the coupling of the AMPA receptor to G-proteins, leading to the activation of protein kinase cascades, such as the mitogen-activated protein kinase (MAPK) pathway.

Q4: What are the known signaling pathways activated by this compound?

A4: this compound binding to the AMPA receptor can initiate two primary types of signaling pathways:

  • Ionotropic Signaling: This is the canonical and rapid signaling mechanism. Upon this compound binding, the receptor's integral ion channel opens, leading to an influx of sodium (Na+) ions and, in the case of calcium-permeable AMPA receptors (typically those lacking the edited GluA2 subunit), calcium (Ca2+) ions. This influx of positive ions causes depolarization of the postsynaptic membrane, propagating the excitatory signal.

  • Metabotropic Signaling: This pathway is independent of the ion channel's activity. The AMPA receptor can act as a metabotropic receptor, coupling to intracellular G-proteins. This can trigger downstream signaling cascades, including the activation of Protein Kinase A (PKA) and the MAPK/ERK pathway. This metabotropic function has been implicated in processes like AMPA receptor endocytosis.

Signaling Pathways of this compound

S_AMPA_Signaling cluster_0 Ionotropic Pathway cluster_1 Metabotropic Pathway S_AMPA This compound AMPAR AMPA Receptor S_AMPA->AMPAR Binds to Ion_Channel_Opening Ion Channel Opening AMPAR->Ion_Channel_Opening Activates Na_Influx Na+ Influx Ion_Channel_Opening->Na_Influx Ca_Influx Ca2+ Influx (in CP-AMPARs) Ion_Channel_Opening->Ca_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Ca_Influx->Depolarization S_AMPA_meta This compound AMPAR_meta AMPA Receptor S_AMPA_meta->AMPAR_meta Binds to G_Protein G-Protein Activation AMPAR_meta->G_Protein Activates PKA PKA Activation G_Protein->PKA MAPK MAPK/ERK Pathway G_Protein->MAPK Endocytosis AMPAR Endocytosis PKA->Endocytosis

This compound signaling pathways.

Troubleshooting Guides

Issue 1: Reduced or no this compound-induced currents in electrophysiology recordings.

Possible Cause Troubleshooting Step Rationale
Incorrect pH of external solution Verify the pH of your external/perfusion solution. It should be between 7.3 and 7.4.Low pH (acidic conditions) can significantly reduce AMPA receptor activity by altering the receptor's conformation, leading to decreased peak currents and faster desensitization.
Degradation of this compound stock solution Prepare a fresh stock solution of this compound in water. Aliquot and store at -20°C to avoid multiple freeze-thaw cycles.Although generally stable, improper storage or repeated freeze-thaw cycles can lead to degradation of the compound.
Low concentration of this compound Increase the concentration of this compound in your perfusion solution.The EC50 of this compound is approximately 3.5 µM, but the effective concentration can vary depending on the experimental setup and cell type.
Receptor desensitization Co-apply this compound with a positive allosteric modulator that reduces desensitization, such as cyclothiazide (CTZ).Rapid desensitization of AMPA receptors can mask the peak current, especially at high agonist concentrations. CTZ can help to obtain a more stable current.

Issue 2: Unexpectedly high neurotoxicity observed in cell culture experiments.

Possible Cause Troubleshooting Step Rationale
Acidic shift in culture medium pH Ensure the cell culture medium is adequately buffered and maintained at a physiological pH (7.3-7.4). Use a CO2 incubator to maintain the bicarbonate buffering system.Paradoxically, while acidic pH reduces AMPA receptor currents, it has been shown to potentiate AMPA-kainate receptor-mediated neurotoxicity. This may be due to impaired intracellular calcium homeostasis following receptor activation in acidic conditions.
Presence of calcium-permeable AMPA receptors (CP-AMPARs) Characterize the subunit composition of the AMPA receptors in your cell model. High expression of GluA1 or GluA3/4 subunits without GluA2 can lead to the formation of CP-AMPARs.Excessive calcium influx through CP-AMPARs is a major contributor to excitotoxicity.
High concentration or prolonged exposure to this compound Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound exposure for your specific cell type.Prolonged activation of AMPA receptors can lead to excitotoxic cell death.

Issue 3: Variability in experimental results between different batches of cells or experiments.

Possible Cause Troubleshooting Step Rationale
Inconsistent pH of buffers and media Standardize the preparation of all solutions and regularly calibrate your pH meter. Ensure consistent CO2 levels in your incubator.Even small variations in pH can affect AMPA receptor function and lead to inconsistent results.
Changes in AMPA receptor subunit expression Monitor the expression levels of different AMPA receptor subunits (GluA1-4) in your cell cultures over time and between passages.The subunit composition of AMPA receptors can change with cell passage number or culture conditions, altering their functional properties, including pH sensitivity and calcium permeability.
Cell density and health Standardize cell seeding density and monitor cell health and confluence at the time of the experiment.The physiological state of the cells can influence their response to this compound.

Experimental Workflow for pH Adjustment

pH_Adjustment_Workflow Start Start: Prepare Basal Medium/Buffer Add_Supplements Add Supplements (e.g., Serum, Antibiotics) Start->Add_Supplements Initial_pH_Check Initial pH Measurement Add_Supplements->Initial_pH_Check Adjust_pH Adjust pH to 7.3-7.4 (use sterile HCl or NaOH) Initial_pH_Check->Adjust_pH pH not in range Final_pH_Check Final pH Verification Initial_pH_Check->Final_pH_Check pH in range Adjust_pH->Final_pH_Check Final_pH_Check->Adjust_pH pH incorrect Sterile_Filter Sterile Filter (0.22 µm) Final_pH_Check->Sterile_Filter pH correct Store Store at 4°C or Use Immediately Sterile_Filter->Store Incubator_Equilibration Equilibrate in CO2 Incubator (if bicarbonate buffered) Store->Incubator_Equilibration Experiment Perform Experiment Incubator_Equilibration->Experiment

Workflow for preparing pH-adjusted media.

Experimental Protocols

Protocol 1: Preparation of pH-Adjusted External Solution for Electrophysiology

Objective: To prepare an external recording solution with a precise physiological pH for patch-clamp experiments investigating this compound-induced currents.

Materials:

  • Reagent grade salts (NaCl, KCl, CaCl2, MgCl2, Glucose)

  • HEPES buffer

  • Deionized water

  • Calibrated pH meter

  • Sterile 1 M NaOH and 1 M HCl for pH adjustment

  • 0.22 µm sterile filter

Methodology:

  • Prepare a stock solution of the desired external solution without the buffer. For example, a common formulation is (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, and 10 Glucose.

  • Add 10 mM HEPES to the solution.

  • Stir the solution until all components are fully dissolved.

  • Measure the pH of the solution using a calibrated pH meter.

  • Carefully adjust the pH to 7.3-7.4 by adding small volumes of 1 M NaOH or 1 M HCl while continuously monitoring the pH.

  • Once the target pH is reached and stable, bring the solution to the final volume with deionized water.

  • Sterile filter the solution using a 0.22 µm filter.

  • The solution is now ready for use in electrophysiological recordings.

Protocol 2: this compound Treatment in Cell Culture with Controlled pH

Objective: To treat cultured cells with this compound while maintaining a stable physiological pH in the culture medium.

Materials:

  • Cultured cells (e.g., primary neurons or a relevant cell line)

  • Cell culture medium (e.g., DMEM or Neurobasal) supplemented with serum and antibiotics as required

  • HEPES buffer (optional, for additional buffering capacity)

  • This compound stock solution

  • CO2 incubator

  • Calibrated pH meter

Methodology:

  • Prepare the complete cell culture medium. If using a bicarbonate-based buffer system (standard in most media), ensure the medium is equilibrated in a CO2 incubator (typically 5% CO2) to achieve the target pH of 7.3-7.4. For experiments outside of a CO2 incubator, consider supplementing the medium with a non-volatile buffer like HEPES (10-25 mM).

  • Verify the pH of the equilibrated medium.

  • Prepare the desired working concentration of this compound by diluting the stock solution in the pH-adjusted and equilibrated medium.

  • Remove the old medium from the cultured cells and replace it with the this compound-containing medium.

  • Return the cells to the CO2 incubator for the duration of the treatment.

  • For experiments involving time points, ensure that any medium changes are done with pre-equilibrated, pH-adjusted medium.

Quantitative Data Summary

ParameterValueReference
This compound EC50~3.5 µM
Optimal Experimental pH7.3 - 7.4
Inhibitory pH Range< 7.0 (e.g., 5.5-6.4)
pH for Compact Receptor Structure8.0
This compound Solubility in WaterUp to 50 mM

References

Validation & Comparative

A Comparative Analysis of (S)-AMPA and (R)-AMPA Enantiomer Activity at the AMPA Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological activity of the (S) and (R) enantiomers of the synthetic glutamate analog, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA). The stereochemistry of AMPA is a critical determinant of its interaction with the ionotropic glutamate receptor to which it lends its name, the AMPA receptor. This document summarizes key experimental data on the binding affinity and functional potency of these enantiomers and provides detailed methodologies for the experiments cited.

Quantitative Comparison of (S)-AMPA and (R)-AMPA Activity

The differential activity of the this compound and (R)-AMPA enantiomers at the AMPA receptor is a clear demonstration of the stereospecificity of this receptor. The available data consistently indicate that the biological activity resides almost exclusively in the (S)-enantiomer.

ParameterThis compound(R)-AMPARacemic (R,S)-AMPANotes
Binding Affinity (Ki) Not explicitly found in a direct comparative study with (R)-AMPA.Reported as an antagonist for the related compound ATPA with a Ki of 253 µM[1]. Generally considered inactive for AMPA.Not applicable.The Ki value for (R)-ATPA suggests that the (R)-enantiomer of AMPA-like ligands can bind to the receptor, albeit with much lower affinity and with antagonistic effects.
Potency (EC50) 3 µM[2], 3.5 µM[3]Inactive[3].11 µM[4]The EC50 value for the racemic mixture is higher than that of the pure (S)-enantiomer, which is expected as the inactive (R)-enantiomer constitutes 50% of the mixture.
Activity Potent AgonistInactive EnantiomerAgonistThis compound is the eutomer, the enantiomer possessing the desired pharmacological activity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of AMPA enantiomers.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki or IC50) of a compound for a receptor.

Objective: To measure the displacement of a radiolabeled ligand from the AMPA receptor by this compound and (R)-AMPA.

Materials:

  • Tissue Preparation: Rat cortical membranes are typically used as a source of AMPA receptors.

  • Radioligand: --INVALID-LINK---AMPA is a commonly used radioligand.

  • Test Compounds: this compound and (R)-AMPA solutions of varying concentrations.

  • Buffer: Tris-HCl buffer.

  • Scintillation fluid and counter.

Protocol:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellets multiple times to remove endogenous glutamate.

  • Incubation: Incubate the prepared membranes with a fixed concentration of --INVALID-LINK---AMPA and varying concentrations of the test compounds (this compound or (R)-AMPA).

  • Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through the AMPA receptor channel upon agonist binding, providing a measure of the compound's potency (EC50) and efficacy.

Objective: To record the currents evoked by the application of this compound and (R)-AMPA to neurons expressing AMPA receptors.

Materials:

  • Cell Preparation: Cultured neurons (e.g., rat cortical or spinal cord neurons) or brain slices (e.g., hippocampal slices) are used.

  • External Solution: Artificial cerebrospinal fluid (aCSF) containing necessary ions.

  • Internal Solution: A solution mimicking the intracellular ionic composition, loaded into the patch pipette.

  • Test Compounds: Solutions of this compound and (R)-AMPA.

  • Patch-clamp rig: Microscope, micromanipulator, amplifier, and data acquisition system.

Protocol:

  • Cell Identification: Identify a healthy neuron under the microscope.

  • Giga-seal Formation: Approach the neuron with a glass micropipette filled with the internal solution and apply gentle suction to form a high-resistance seal (giga-seal) with the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, allowing electrical access to the cell's interior.

  • Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -60 mV) to measure the current flowing through the ion channels.

  • Drug Application: Perfuse the cell with solutions containing different concentrations of this compound or (R)-AMPA.

  • Data Recording and Analysis: Record the resulting currents. Plot the current amplitude against the agonist concentration to generate a dose-response curve and determine the EC50 value.

Visualizations

Experimental Workflow for Enantiomer Activity Comparison

experimental_workflow Experimental Workflow for this compound vs (R)-AMPA Activity Comparison cluster_binding Binding Affinity Determination cluster_potency Functional Potency Determination cluster_compounds Test Compounds b_prep Membrane Preparation (e.g., Rat Cortex) b_assay Radioligand Binding Assay (³H-AMPA) b_prep->b_assay b_data Data Analysis (IC50/Ki Determination) b_assay->b_data comparison Comparative Analysis b_data->comparison p_prep Cell Preparation (e.g., Cultured Neurons) p_assay Whole-Cell Patch-Clamp (Voltage Clamp) p_prep->p_assay p_data Data Analysis (EC50 Determination) p_assay->p_data p_data->comparison s_ampa This compound s_ampa->b_assay s_ampa->p_assay r_ampa (R)-AMPA r_ampa->b_assay r_ampa->p_assay

Caption: Workflow for comparing this compound and (R)-AMPA activity.

AMPA Receptor Signaling Pathway

AMPA_Signaling AMPA Receptor Signaling Pathway cluster_membrane Postsynaptic Membrane cluster_downstream Downstream Signaling Cascades cluster_trafficking AMPA Receptor Trafficking AMPA_R AMPA Receptor Na_influx Na+ Influx AMPA_R->Na_influx Channel Opening MAPK MAPK Pathway AMPA_R->MAPK Metabotropic-like NMDA_R NMDA Receptor Ca_influx Ca2+ Influx NMDA_R->Ca_influx Activation Glutamate Glutamate / this compound Glutamate->AMPA_R Binding Depolarization Depolarization Na_influx->Depolarization Depolarization->NMDA_R Mg2+ Block Removal CaMKII CaMKII Ca_influx->CaMKII PKC PKC Ca_influx->PKC LTD LTD: Decreased Synaptic AMPA-R Ca_influx->LTD LTP LTP: Increased Synaptic AMPA-R CaMKII->LTP PKC->LTP PKA PKA

Caption: Simplified AMPA receptor signaling cascade.

Conclusion

The stereochemistry of AMPA is paramount to its function as a selective agonist at AMPA receptors. The (S)-enantiomer is responsible for the potent agonist activity, leading to the opening of the ion channel and subsequent neuronal depolarization. In contrast, the (R)-enantiomer is largely inactive as an agonist. This pronounced stereoselectivity underscores the precise structural requirements for ligand binding and activation of the AMPA receptor. For researchers in neuroscience and drug development, the use of the pure, active (S)-enantiomer is crucial for obtaining accurate and reproducible results in studies of glutamatergic neurotransmission and for the development of novel therapeutics targeting the AMPA receptor.

References

A Comparative Guide to NBQX and Other AMPA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between ligands and receptors is paramount. This guide provides a comparative analysis of NBQX (2,3-dioxo-6-nitro-7-sulfamoyl-benzo[f]quinoxaline), a potent antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, against other common alternatives. The data presented herein is derived from electrophysiological studies investigating the antagonism of (S)-AMPA induced currents.

Mechanism of Action: Competitive Antagonism

This compound is a synthetic agonist that selectively activates AMPA receptors, which are ionotropic glutamate receptors responsible for the majority of fast excitatory neurotransmission in the central nervous system. Upon binding of an agonist like this compound or the endogenous ligand glutamate, the AMPA receptor's integral ion channel opens, allowing an influx of sodium (Na+) and, in some subunit compositions, calcium (Ca2+) ions. This influx leads to depolarization of the postsynaptic membrane, propagating the nerve impulse.

NBQX functions as a competitive antagonist.[1] It binds to the same site on the AMPA receptor as glutamate and this compound but does not activate the channel. By occupying the binding site, NBQX prevents the agonist from binding and subsequently inhibits the ion flux that would normally occur. This competitive inhibition is a key characteristic that differentiates NBQX from other classes of antagonists.

cluster_0 Postsynaptic Membrane cluster_2 Postsynaptic Response AMPAR AMPA Receptor Ion Channel (Closed) Depolarization Membrane Depolarization AMPAR:c->Depolarization Na+ Influx NoDepolarization No Response AMPAR:c->NoDepolarization No Influx AMPA This compound AMPA->AMPAR Binds NBQX NBQX NBQX->AMPAR Binds & Blocks

Competitive antagonism at the AMPA receptor.

Comparative Analysis of AMPA Receptor Antagonists

The efficacy of an antagonist is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced response. The table below compares the IC50 values of NBQX with other prominent AMPA receptor antagonists, highlighting differences in their potency and mechanism of action.

AntagonistMechanism of ActionIC50 (vs. AMPA)Experimental SystemReference
NBQX Competitive0.15 µMNot specified[2][3]
~0.4 µMCultured mouse cortical neurons[4]
CNQX Competitive0.3 µMNot specified[5]
0.4 µMNot specified
GYKI 52466 Non-competitive10-20 µMNot specified
11 µMCultured rat hippocampal neurons
~7.5 µMCultured mouse cortical neurons
Perampanel Non-competitive93 nMCultured rat cortical neurons (Ca2+ influx)
0.56 µMCultured rat hippocampal neurons (currents)
2.6 - 7.0 µMRat/human receptors in Xenopus oocytes

Note: IC50 values can vary significantly based on the specific experimental conditions, including agonist concentration, cell type, and recording technique.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

The following protocol outlines a standard procedure for measuring this compound-induced currents and their inhibition by NBQX in cultured neurons using the whole-cell voltage-clamp technique.

1. Preparation of Solutions:

  • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 1 EGTA, 2 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.2 with CsOH.

  • Agonist/Antagonist Solutions: Prepare stock solutions of this compound and NBQX in ultrapure water or DMSO, as appropriate. Dilute to final working concentrations in the external solution on the day of the experiment.

2. Cell Culture:

  • Plate primary hippocampal or cortical neurons on poly-L-lysine coated glass coverslips and culture for 10-14 days in vitro before recording.

3. Electrophysiological Recording:

  • Transfer a coverslip to the recording chamber on the stage of an inverted microscope and perfuse continuously with the external solution (1-2 mL/min).

  • Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

  • Under visual guidance, approach a neuron with the recording pipette and apply gentle positive pressure.

  • Once in contact with the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal".

  • Rupture the membrane patch with a brief pulse of suction to achieve the whole-cell configuration.

  • Clamp the neuron's membrane potential at -70 mV to record inward currents.

4. Data Acquisition:

  • Establish a stable baseline recording in the external solution.

  • Apply this compound (e.g., 10 µM) via the perfusion system for a set duration (e.g., 2-5 seconds) to evoke a baseline inward current.

  • Wash out the this compound with the external solution until the current returns to baseline.

  • Pre-incubate the neuron with a specific concentration of NBQX (e.g., 1 µM) for 1-2 minutes.

  • While still in the presence of NBQX, co-apply this compound (10 µM).

  • Record the inhibited current amplitude.

  • Repeat with a range of NBQX concentrations to generate a dose-response curve and calculate the IC50 value.

prep 1. Prepare Solutions (External, Internal, Drugs) setup 3. Setup Patch-Clamp Rig (Microscope, Amplifier) prep->setup culture 2. Plate & Culture Neurons culture->setup pull 4. Pull Pipettes setup->pull patch 5. Obtain Whole-Cell Patch (Gigaseal & Rupture) pull->patch baseline 6. Record Baseline Current patch->baseline apply_ampa 7. Apply this compound (Evoke Control Current) baseline->apply_ampa apply_nbqx 8. Apply NBQX (Pre-incubation) apply_ampa->apply_nbqx co_apply 9. Co-apply NBQX + this compound (Record Inhibited Current) apply_nbqx->co_apply analyze 10. Analyze Data (Calculate % Inhibition, IC50) co_apply->analyze

Workflow for electrophysiological analysis.

Conclusion

NBQX is a highly potent and selective competitive antagonist of AMPA receptors. Its low nanomolar to sub-micromolar IC50 values demonstrate its strong inhibitory effect on this compound induced currents. In comparison to non-competitive antagonists like GYKI 52466 and perampanel, NBQX's mechanism of action is dependent on the concentration of the agonist present. This guide provides a foundational comparison and a detailed experimental framework, enabling researchers to effectively utilize and evaluate NBQX in their studies of glutamatergic neurotransmission.

References

Validating (S)-AMPA Selectivity for AMPA Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid, commonly known as (S)-AMPA, is a potent and selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory neurotransmission in the central nervous system. This guide provides an objective comparison of this compound's performance against other glutamate receptor agonists, supported by experimental data and detailed protocols to aid in the validation of its selectivity.

Performance Comparison of Glutamate Receptor Agonists

The selectivity of this compound for the AMPA receptor over other ionotropic glutamate receptors, namely N-methyl-D-aspartate (NMDA) and kainate receptors, is crucial for its use as a specific pharmacological tool. The following tables summarize the binding affinity and functional potency of this compound and other relevant agonists.

LigandReceptor SubtypeIC50 (nM)Notes
This compound AMPA 19 Value represents the concentration required to displace 50% of [3H]-AMPA binding in rat cortex membranes.[1]
QuisqualateAMPA9.7A potent inhibitor of [3H]-AMPA binding, showing higher affinity than this compound in this assay.[1]
L-GlutamateAMPA272-373The endogenous agonist, showing lower affinity than this compound and quisqualate in this binding assay.[1]
KainateAMPA6,200Demonstrates significantly lower affinity for the AMPA receptor compared to this compound.[1]
NMDAAMPA>100,000Showed almost no activity in displacing [3H]-AMPA binding, indicating high selectivity of the binding site for AMPA agonists.[1]
LigandReceptor SubtypeEC50 (µM)Notes
This compound AMPA 11 Equilibrium EC50 value for activation of AMPA/kainate receptors in mouse embryonic hippocampal neurons.
(S)-5-FluorowillardiineAMPA1.5A willardiine derivative showing higher potency than this compound.
(S)-WillardiineAMPA45The parent compound for many AMPA receptor agonists, showing lower potency than this compound.
L-GlutamateAMPA296EC50 for steady-state currents in outside-out patches with desensitization reduced by cyclothiazide.
QuisqualateAMPA16.3EC50 determined under similar conditions to L-Glutamate.

Experimental Protocols

To validate the selectivity of this compound, two primary experimental approaches are recommended: radioligand binding assays to determine binding affinity and electrophysiological recordings to assess functional activity.

Radioligand Binding Assay: Competition Binding with [3H]-(S)-AMPA

This protocol determines the binding affinity of test compounds for the AMPA receptor by measuring their ability to displace the radiolabeled agonist [3H]-(S)-AMPA.

Materials:

  • Rat brain synaptic membranes

  • [3H]-(S)-AMPA (specific activity ~50-60 Ci/mmol)

  • This compound (unlabeled)

  • Test compounds (e.g., NMDA, Kainate)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • GF/B glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare synaptic membranes from rat brain tissue according to standard protocols. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • 50 µL of binding buffer (for total binding) or 50 µL of a high concentration of unlabeled this compound (e.g., 1 mM) for non-specific binding.

    • 50 µL of various concentrations of the test compound.

    • 50 µL of [3H]-(S)-AMPA (final concentration ~5 nM).

    • 100 µL of the membrane preparation (containing 50-100 µg of protein).

  • Incubation: Incubate the plate at 4°C for 1 hour.

  • Filtration: Rapidly filter the contents of each well through GF/B filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol measures the functional activation of AMPA, NMDA, and kainate receptors by this compound in cultured neurons or brain slices.

Materials:

  • Cultured hippocampal neurons or acute brain slices

  • Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, and 10 glucose, bubbled with 95% O2/5% CO2.

  • Internal solution for patch pipette containing (in mM): 140 K-gluconate, 10 HEPES, 5 MgCl2, 2 ATP-Na2, 0.3 GTP-Na, pH adjusted to 7.3 with KOH.

  • This compound, NMDA, Kainate

  • Specific receptor antagonists: CNQX (for AMPA/kainate receptors), AP5 (for NMDA receptors).

  • Patch-clamp amplifier and data acquisition system.

Procedure:

  • Preparation: Place the cultured neurons or brain slice in the recording chamber and continuously perfuse with aCSF.

  • Patching: Obtain a whole-cell patch-clamp recording from a neuron.

  • Drug Application: Apply agonists via a rapid perfusion system.

  • AMPA Receptor Activation:

    • Hold the neuron at a membrane potential of -70 mV to minimize NMDA receptor activation.

    • Apply a brief pulse of this compound (e.g., 10 µM for 100 ms) and record the inward current.

    • Confirm the current is mediated by AMPA receptors by applying the AMPA receptor antagonist CNQX (10 µM) and observing the blockade of the this compound-evoked current.

  • NMDA Receptor Activation:

    • Hold the neuron at a membrane potential of +40 mV to relieve the magnesium block of NMDA receptors.

    • Apply a brief pulse of NMDA (e.g., 100 µM) to confirm the presence of functional NMDA receptors.

    • Apply a high concentration of this compound (e.g., 1 mM) to test for any cross-activation of NMDA receptors. A lack of significant current indicates selectivity.

  • Kainate Receptor Activation:

    • Hold the neuron at -70 mV.

    • Apply a brief pulse of kainate (e.g., 10 µM) to confirm the presence of functional kainate receptors.

    • Apply a high concentration of this compound (e.g., 1 mM) to test for any activation of kainate receptors. A minimal or absent current response compared to the kainate application indicates selectivity.

  • Data Analysis: Measure the peak amplitude of the currents evoked by each agonist. Compare the amplitude of the current evoked by this compound at AMPA receptors to any currents evoked at NMDA and kainate receptors.

Signaling Pathways and Experimental Workflows

AMPA Receptor Signaling Pathway

Activation of AMPA receptors by agonists like this compound leads to the influx of sodium ions, causing depolarization of the postsynaptic membrane. This initial depolarization is a critical step in excitatory neurotransmission and can trigger the activation of NMDA receptors. Beyond its ionotropic function, the AMPA receptor is also involved in intracellular signaling cascades that are crucial for synaptic plasticity.

AMPA_Signaling cluster_membrane Postsynaptic Membrane cluster_extracellular Synaptic Cleft cluster_intracellular Intracellular Signaling AMPA_R AMPA Receptor G_Protein G-Protein AMPA_R->G_Protein activates Depolarization Depolarization AMPA_R->Depolarization Na+ influx NMDA_R NMDA Receptor Ca_Influx Ca²+ Influx NMDA_R->Ca_Influx opens PKA PKA G_Protein->PKA activates S_AMPA This compound S_AMPA->AMPA_R binds Depolarization->NMDA_R removes Mg²+ block CaMKII CaMKII Ca_Influx->CaMKII activates PKC PKC Ca_Influx->PKC activates MAPK MAPK Pathway CaMKII->MAPK activates Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) CaMKII->Synaptic_Plasticity PKC->Synaptic_Plasticity PKA->Synaptic_Plasticity CREB CREB MAPK->CREB activates Gene_Expression Gene Expression CREB->Gene_Expression regulates Gene_Expression->Synaptic_Plasticity leads to

Caption: AMPA Receptor Signaling Cascade.

Experimental Workflow for Validating this compound Selectivity

The following diagram illustrates a logical workflow for a comprehensive validation of this compound's selectivity.

Validation_Workflow cluster_binding Binding Affinity Assessment cluster_functional Functional Activity Assessment cluster_analysis Data Analysis and Conclusion Binding_Assay Radioligand Binding Assay ([3H]-(S)-AMPA) Ki_Values Determine Ki values Binding_Assay->Ki_Values Test_Ligands Test Ligands: This compound, NMDA, Kainate Test_Ligands->Binding_Assay Compare_Affinities Compare Ki values Ki_Values->Compare_Affinities Patch_Clamp Whole-Cell Patch-Clamp Receptor_Currents Measure AMPA, NMDA, and Kainate Receptor Currents Patch_Clamp->Receptor_Currents EC50_Values Determine EC50 values Receptor_Currents->EC50_Values Compare_Potencies Compare EC50 values EC50_Values->Compare_Potencies Conclusion Conclude on Selectivity Compare_Affinities->Conclusion Compare_Potencies->Conclusion

Caption: Workflow for this compound Selectivity Validation.

References

A Comparative Analysis of (S)-AMPA and Quisqualate on AMPA Receptor Desensitization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of two potent agonists, (S)-AMPA and quisqualate, on the desensitization of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. The information presented herein is supported by experimental data from peer-reviewed studies and is intended to assist researchers in selecting the appropriate agonist for their specific experimental needs.

Introduction to AMPA Receptor Agonists and Desensitization

AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. Upon binding to an agonist, such as the endogenous neurotransmitter glutamate, the receptor's ion channel opens, leading to cation influx and neuronal depolarization. However, prolonged or repeated exposure to an agonist induces a conformational change in the receptor, leading to a non-conducting, desensitized state. This process of desensitization is a critical physiological mechanism for regulating synaptic strength and preventing excitotoxicity.

This compound is the active enantiomer of AMPA and a highly selective agonist for AMPA receptors. Quisqualate, a naturally occurring amino acid, is also a potent agonist of AMPA receptors, and was in fact used to initially identify this receptor class, which was once termed the "quisqualate receptor". While both compounds effectively activate AMPA receptors, their effects on receptor desensitization kinetics can differ significantly. Understanding these differences is crucial for designing experiments that aim to probe the dynamics of AMPA receptor function.

Quantitative Comparison of Agonist Effects on AMPA Receptor Desensitization

The following table summarizes the key quantitative parameters describing the effects of this compound and quisqualate on the desensitization of homomeric GluA2 AMPA receptors. It is important to note that the data for AMPA presented in the primary comparative study cited likely refers to the racemic mixture (R,S)-AMPA.

ParameterThis compoundQuisqualateReference
Potency (EC50) ~66.2 µM (for (R,S)-AMPA)~16.3 µM[1]
Extent of Desensitization (I_ss/I_peak) ~1.4% (for (R,S)-AMPA)~0.9%[1]
Desensitization Time Constant (τ_des) Similar to quisqualateFast and slow components reported; a single study reports a monoexponential decay with τ ≈ 80 ms.[2] Another study reports a fast component of 4.4 ms.[3] A direct comparative study notes the time course of desensitization did not correlate with agonist potency.[1]
Recovery from Desensitization (τ_rec) Fast component: ~20 ms, Slow component: ~100 ms (for (R,S)-AMPA)Fast component: ~40 ms, Slow component: ~250 ms

Key Observations:

  • Potency: Quisqualate is a more potent agonist than (R,S)-AMPA, with a lower EC50 value.

  • Extent of Desensitization: Both agonists induce profound desensitization of GluA2 receptors, with the steady-state current being less than 2% of the peak current.

  • Rate of Desensitization: The rate of entry into the desensitized state appears to be similar for both agonists.

  • Recovery from Desensitization: A significant difference is observed in the recovery from desensitization. Quisqualate induces a slower recovery compared to (R,S)-AMPA, with larger time constants for both the fast and slow components of recovery.

Experimental Protocols

The data presented above was primarily obtained using the whole-cell patch-clamp electrophysiology technique on HEK293 cells expressing recombinant homomeric GluA2 AMPA receptors.

Whole-Cell Patch-Clamp Recording of AMPA Receptor Currents

Objective: To measure and compare the desensitization kinetics of AMPA receptors upon application of this compound and quisqualate.

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently expressing the desired AMPA receptor subunit (e.g., GluA2).

  • External Solution (ACSF): Containing (in mM): 140 NaCl, 2.4 KCl, 4 CaCl₂, 4 MgCl₂, 10 HEPES, 10 glucose, pH adjusted to 7.3 with NaOH.

  • Internal Solution: Containing (in mM): 150 CsF, 10 NaCl, 10 EGTA, 20 HEPES, pH adjusted to 7.3 with CsOH.

  • Agonists: this compound and Quisqualate stock solutions prepared in the external solution.

  • Equipment: Patch-clamp amplifier, micromanipulator, perfusion system with rapid solution exchange capabilities, microscope, and data acquisition software.

Procedure:

  • Cell Preparation: Plate HEK293 cells expressing the AMPA receptor of interest onto glass coverslips.

  • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording Setup: Place a coverslip with adherent cells in the recording chamber on the microscope stage and continuously perfuse with the external solution.

  • Gigaohm Seal Formation: Approach a target cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.

  • Agonist Application and Data Acquisition:

    • Desensitization Protocol: Rapidly apply a saturating concentration of the agonist (this compound or quisqualate) for a prolonged duration (e.g., 100-500 ms) to induce desensitization. Record the resulting inward current.

    • Recovery from Desensitization Protocol: Apply a pair of brief agonist pulses (e.g., 1 ms) separated by varying time intervals. The ratio of the peak amplitude of the second response to the first response is plotted against the inter-pulse interval to determine the time course of recovery from desensitization.

  • Data Analysis:

    • Extent of Desensitization: Calculate the ratio of the steady-state current (I_ss) at the end of the long agonist application to the peak current (I_peak).

    • Desensitization Rate: Fit the decay phase of the current during the long agonist application with one or two exponential functions to determine the desensitization time constant(s) (τ_des).

    • Recovery from Desensitization: Fit the plot of the recovery of the peak current with one or two exponential functions to determine the recovery time constant(s) (τ_rec).

Signaling Pathways and Experimental Workflows

AMPA Receptor Desensitization Signaling Pathway

The desensitization of AMPA receptors is an intrinsic property of the receptor complex and does not directly involve a downstream signaling cascade in the classical sense. It is a conformational change in the receptor protein itself. The process can be summarized as follows:

AMPA_Desensitization_Pathway cluster_receptor AMPA Receptor States Closed Closed/Resting State Open Open/Active State Closed->Open Channel Opening (Activation) Open->Closed Agonist Unbinding (Deactivation) Desensitized Desensitized State Open->Desensitized Conformational Change (Desensitization) Desensitized->Closed Agonist Unbinding & Conformational Reset (Recovery) Agonist Agonist (this compound or Quisqualate) Agonist->Closed Binding

Caption: Simplified state diagram of AMPA receptor activation and desensitization.

Experimental Workflow for Comparing Agonist-Induced Desensitization

The following diagram illustrates the logical flow of an experiment designed to compare the effects of this compound and quisqualate on AMPA receptor desensitization.

Experimental_Workflow start Start prep Prepare HEK293 cells expressing a specific AMPA receptor subunit start->prep patch Establish whole-cell patch-clamp configuration prep->patch agonist_sampa Apply this compound patch->agonist_sampa agonist_quis Apply Quisqualate patch->agonist_quis record_sampa Record current response to this compound (desensitization and recovery protocols) agonist_sampa->record_sampa record_quis Record current response to Quisqualate (desensitization and recovery protocols) agonist_quis->record_quis analyze_sampa Analyze this compound data: - Extent of desensitization (Iss/Ipeak) - Desensitization rate (τ_des) - Recovery rate (τ_rec) record_sampa->analyze_sampa analyze_quis Analyze Quisqualate data: - Extent of desensitization (Iss/Ipeak) - Desensitization rate (τ_des) - Recovery rate (τ_rec) record_quis->analyze_quis compare Compare kinetic parameters between this compound and Quisqualate analyze_sampa->compare analyze_quis->compare end End compare->end

Caption: Workflow for comparing the effects of this compound and quisqualate on AMPA receptor desensitization.

Logical Relationship of Agonist Properties and Desensitization

The differing effects of this compound and quisqualate on desensitization can be attributed to their distinct interactions with the agonist-binding pocket of the AMPA receptor, which in turn influences the stability of the desensitized state.

Logical_Relationship cluster_agonists Agonist Properties cluster_receptor_interaction Receptor Interaction cluster_desensitization_kinetics Desensitization Kinetics sampa This compound quis Quisqualate binding_affinity Higher binding affinity for Quisqualate quis->binding_affinity desensitized_stability Greater stabilization of the desensitized state binding_affinity->desensitized_stability slower_recovery Slower recovery from desensitization desensitized_stability->slower_recovery

Caption: Postulated relationship between agonist properties and AMPA receptor desensitization kinetics.

Conclusion

Both this compound and quisqualate are valuable tools for studying AMPA receptor function. However, their distinct effects on receptor desensitization must be considered when designing and interpreting experiments. Quisqualate's higher potency and ability to induce a more prolonged desensitized state (due to slower recovery) make it a suitable choice for studies investigating the stable, desensitized conformation of the receptor. Conversely, this compound, with its faster recovery kinetics, may be more appropriate for experiments aiming to mimic more transient physiological activation and deactivation cycles. The choice of agonist should ultimately be guided by the specific research question and the desired kinetic profile of AMPA receptor activation and desensitization.

References

Comparing commercial sources of (S)-AMPA for purity

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Comparison of Commercial (S)-AMPA Sources for Purity

For researchers and professionals in drug development, the purity of neuroactive compounds like this compound is paramount for reliable and reproducible experimental outcomes. This compound, the active enantiomer of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid, is a potent agonist for the AMPA receptor, a key player in synaptic plasticity and neurotransmission. This guide provides an objective comparison of commercially available this compound from leading suppliers, focusing on their stated purity and the analytical methodologies crucial for its verification.

Commercial Supplier Purity Overview

Several reputable suppliers offer this compound for research purposes. The table below summarizes the publicly available purity specifications from some of the major vendors. It is important to note that these are general specifications, and for lot-specific data, researchers should always consult the Certificate of Analysis (CoA) provided with the product.

SupplierProduct NameCatalog NumberStated PurityAnalytical Method
Tocris Bioscience This compound0254≥99%[1]HPLC[1]
Abcam This compound, agonistab120005>98%[2]Not Specified
MedChemExpress This compoundHY-100815A99.0%Not Specified
Sigma-Aldrich This compoundA0326≥97%Not Specified
Hello Bio This compoundHB0052>99%Not Specified

Key Analytical Techniques for Purity Assessment

To ensure the quality of this compound, a multi-faceted analytical approach is necessary. The following sections detail the experimental protocols for the most critical analytical methods used to determine chemical and chiral purity.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the chemical purity of this compound, separating it from any synthesis byproducts or degradation products.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (0.1% trifluoroacetic acid in acetonitrile).

  • Gradient Program: A linear gradient from 5% to 95% Solvent B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm.

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

  • Data Analysis: The purity is calculated based on the area percentage of the main this compound peak relative to the total area of all observed peaks.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis start Weigh this compound dissolve Dissolve in Mobile Phase start->dissolve inject Inject Sample dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection (220 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate

HPLC Workflow for Chemical Purity
Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Given that this compound is a chiral molecule, verifying its enantiomeric purity is critical to ensure that the observed biological activity is not confounded by the presence of the (R)-enantiomer.

Experimental Protocol:

  • Instrumentation: An HPLC system with a UV or a circular dichroism (CD) detector.

  • Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., cellulose or amylose) or a crown ether.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an acidic or basic additive to improve peak shape. A common mobile phase is hexane:isopropanol:trifluoroacetic acid (80:20:0.1).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV absorbance at 220 nm or CD detection.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase.

  • Data Analysis: The enantiomeric excess (e.e.) is calculated from the peak areas of the (S)- and (R)-enantiomers using the formula: e.e. (%) = [(this compound area - (R)-AMPA area) / (this compound area + (R)-AMPA area))] x 100.

Chiral_HPLC_Workflow cluster_sample_prep Sample Preparation cluster_chiral_hplc Chiral HPLC Analysis cluster_data_analysis Data Analysis start Weigh this compound dissolve Dissolve in Mobile Phase start->dissolve inject Inject Sample dissolve->inject separate Separation on Chiral Column inject->separate detect UV/CD Detection separate->detect integrate Integrate Enantiomer Peaks detect->integrate calculate Calculate Enantiomeric Excess (%) integrate->calculate

Chiral HPLC for Enantiomeric Purity
Absolute Purity by Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a primary analytical method that can determine the absolute purity of a substance without the need for a specific reference standard of the analyte.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh a specific amount of the this compound sample and the internal standard. Dissolve both in a deuterated solvent (e.g., D₂O or DMSO-d₆).

  • NMR Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.

  • Data Processing: Process the spectrum with a zero-filling and a suitable window function. Carefully phase and baseline correct the spectrum.

  • Data Analysis: Integrate a well-resolved signal from this compound and a signal from the internal standard. The purity of the this compound is calculated using the following equation:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • subscripts "sample" and "IS" refer to this compound and the internal standard, respectively.

qNMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_data_analysis Data Analysis weigh_sample Accurately Weigh this compound dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Absolute Purity (%) integrate->calculate

qNMR Workflow for Absolute Purity
Impurity Profiling by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the identification and quantification of potential impurities in the this compound sample, even at trace levels.

Experimental Protocol:

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole, time-of-flight, or Orbitrap mass analyzer).

  • Column and Mobile Phase: Similar to the HPLC method for chemical purity.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically suitable for this compound.

    • Scan Mode: Full scan mode to detect all ions within a specified mass range.

    • MS/MS: For structural elucidation of unknown impurities, tandem mass spectrometry (MS/MS) can be performed to fragment the parent ions and analyze the resulting fragment ions.

  • Data Analysis: The mass-to-charge ratio (m/z) of the detected peaks is used to identify potential impurities by comparing them to known synthesis-related compounds or degradation products. The peak area can be used for relative quantification.

Conclusion and Recommendations

The purity of this compound can vary between suppliers and even between different batches from the same supplier. While the stated purities from major commercial sources are generally high, researchers should be aware that these are often determined by a single method, typically HPLC. For experiments that are highly sensitive to the presence of the (R)-enantiomer or other impurities, it is strongly recommended to perform in-house quality control using the analytical methods described in this guide.

When selecting a commercial source of this compound, consider the following:

  • Request a Lot-Specific Certificate of Analysis: This document should provide detailed information on the purity and the methods used for its determination.

  • Inquire about Enantiomeric Purity Data: If not explicitly stated on the CoA, ask the supplier for data on the enantiomeric excess.

  • Consider the Intended Application: For sensitive applications such as in vivo studies or high-throughput screening, investing in a source with the highest stated purity and comprehensive analytical data is advisable.

By carefully considering the purity data and employing rigorous analytical methods for verification, researchers can ensure the quality and reliability of their experimental results with this compound.

References

(S)-AMPA: A Selective Agonist for AMPA Receptors with No Direct Activation of NMDA Receptors

Author: BenchChem Technical Support Team. Date: November 2025

(S)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid , commonly known as (S)-AMPA , is a potent and highly selective agonist for the AMPA receptor, a key player in fast excitatory synaptic transmission in the central nervous system. Extensive research has firmly established that this compound does not directly activate N-methyl-D-aspartate (NMDA) receptors. The selectivity of this compound for AMPA receptors is a cornerstone of pharmacological studies aimed at dissecting the distinct roles of these two critical ionotropic glutamate receptors.

While both AMPA and NMDA receptors are activated by the endogenous neurotransmitter glutamate, they possess unique pharmacological and biophysical properties. NMDA receptors are distinct in their requirement for a co-agonist, typically glycine or D-serine, for activation, and they are subject to a voltage-dependent block by magnesium ions.[1][2] The activation of AMPA receptors by glutamate or a selective agonist like this compound leads to sodium influx and depolarization of the postsynaptic membrane. This depolarization is a prerequisite for the subsequent activation of NMDA receptors by relieving the magnesium block, thereby allowing calcium influx upon glutamate and co-agonist binding.[2][3] This functional interplay, however, does not imply a direct activation of NMDA receptors by this compound.

Comparative Agonist Activity

The following table summarizes the differential activation of AMPA and NMDA receptors by various ligands, highlighting the selectivity of this compound.

LigandTarget ReceptorPrimary Effect
This compound AMPA ReceptorAgonist
Glutamate AMPA & NMDA ReceptorsEndogenous Agonist
NMDA NMDA ReceptorSelective Agonist
Glycine / D-Serine NMDA ReceptorCo-agonist
Aspartate NMDA ReceptorAgonist

Experimental Evidence for Selectivity

The selectivity of this compound is a fundamental principle underlying numerous experimental protocols in neuroscience. In electrophysiological studies, researchers routinely use specific antagonists to isolate the currents mediated by AMPA and NMDA receptors.

Experimental Protocol: Isolation of AMPA vs. NMDA Receptor-Mediated Currents

A standard experimental approach to differentiate AMPA and NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) involves the use of selective antagonists. This methodology implicitly confirms the selectivity of agonists like this compound.

  • Objective: To isolate and record AMPA receptor-mediated and NMDA receptor-mediated currents from a neuron.

  • Preparation: Whole-cell patch-clamp recordings from cultured neurons or brain slices.

  • Procedure:

    • Baseline Recording: Evoke synaptic transmission and record the total EPSC, which comprises both AMPA and NMDA receptor components.

    • Isolation of NMDA Receptor Current: Apply a selective AMPA receptor antagonist, such as CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) or NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline). The remaining current is mediated by NMDA receptors.[4]

    • Isolation of AMPA Receptor Current: In a separate experiment or after washout of the AMPA receptor antagonist, apply a selective NMDA receptor antagonist, such as APV (D-2-amino-5-phosphonovalerate). The remaining fast-inactivating current is mediated by AMPA receptors.

  • Observation: The application of this compound in the presence of an NMDA receptor antagonist (like APV) will still elicit a robust inward current, demonstrating its action on AMPA receptors. Conversely, in a system expressing only NMDA receptors, this compound would not be expected to evoke a current.

This established experimental paradigm relies on the fact that agonists and antagonists for AMPA and NMDA receptors are highly selective and do not exhibit significant cross-reactivity at typical experimental concentrations.

Signaling Pathways and Receptor Activation Logic

The distinct mechanisms of AMPA and NMDA receptor activation are crucial for their roles in synaptic transmission and plasticity.

Receptor Activation Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane Glutamate_Vesicle Glutamate Glutamate Glutamate (Endogenous Agonist) Glutamate_Vesicle->Glutamate Release AMPA_R AMPA Receptor Na_influx Na⁺ Influx AMPA_R->Na_influx Opens Channel NMDA_R NMDA Receptor Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Opens Channel (if unblocked) S_AMPA This compound (Exogenous Agonist) S_AMPA->AMPA_R Binds & Activates Glutamate->AMPA_R Binds & Activates Glutamate->NMDA_R Binds Glycine Glycine/D-Serine (Co-agonist) Glycine->NMDA_R Binds Mg2 Mg²⁺ Mg2->NMDA_R Blocks Channel Depolarization Depolarization Depolarization->Mg2 Relieves Block Na_influx->Depolarization

Caption: Agonist binding and the functional relationship between AMPA and NMDA receptors.

The diagram illustrates that this compound, like the endogenous agonist glutamate, directly binds to and activates AMPA receptors, leading to sodium influx and membrane depolarization. This depolarization is a critical step that removes the magnesium block from NMDA receptors, enabling their subsequent activation by glutamate and a co-agonist, which results in calcium influx.

Conclusion

Based on the extensive body of scientific literature, this compound is a selective agonist for AMPA receptors and does not directly activate NMDA receptors. Its utility as a precise pharmacological tool has been instrumental in elucidating the distinct contributions of these two glutamate receptor subtypes to synaptic function and plasticity. Researchers can confidently use this compound to selectively probe AMPA receptor-mediated processes without the confounding direct activation of NMDA receptors.

References

A Comparative Guide to the In-Vitro and In-Vivo Effects of (S)-AMPA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in-vitro and in-vivo effects of (S)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid ((S)-AMPA), a potent and selective agonist for the AMPA receptor. The following sections detail its activity in controlled laboratory settings versus its functional consequences within a living organism, supported by experimental data and detailed methodologies.

In-Vitro Effects of this compound

The in-vitro characterization of this compound provides fundamental insights into its direct interaction with the AMPA receptor and its immediate cellular consequences. Key parameters such as binding affinity, potency in eliciting ion channel opening, and activation of intracellular signaling cascades are determined using isolated cells or membrane preparations.

Quantitative In-Vitro Data for this compound
ParameterValueExperimental SystemReference
EC50 11 µMWhole-cell patch-clamp on cultured rat spinal cord neurons[1][2]
17 µMWhole-cell patch-clamp on cultured rat cortical neurons[1][2]
IC50 ~20 nMInhibition of [3H]AMPA binding to rat brain synaptic membranes[3]
Ki 20 nMDisplacement of [3H]AMPA from rat brain AMPA receptors
Key In-Vitro Experimental Protocols

Objective: To determine the binding affinity (Ki) of this compound for the AMPA receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Synaptic membranes are prepared from rat brain tissue by homogenization and differential centrifugation.

  • Binding Reaction: Membranes are incubated with a fixed concentration of a radiolabeled AMPA receptor ligand, such as [3H]AMPA, and varying concentrations of unlabeled this compound.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Objective: To measure the potency (EC50) of this compound in activating AMPA receptor ion channels.

Methodology:

  • Cell Culture: Primary neurons (e.g., from rat hippocampus or cortex) are cultured on coverslips.

  • Recording Setup: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a single neuron. The membrane patch is then ruptured to allow electrical access to the entire cell (whole-cell configuration).

  • Drug Application: The neuron is voltage-clamped at a holding potential (e.g., -70 mV), and different concentrations of this compound are applied to the cell via a perfusion system.

  • Data Acquisition: The resulting inward currents, carried primarily by Na+ ions flowing through the opened AMPA receptor channels, are recorded.

  • Data Analysis: A dose-response curve is generated by plotting the peak current amplitude against the concentration of this compound. The EC50 value is the concentration that elicits a half-maximal response.

In-Vivo Effects of this compound

In-vivo studies are crucial for understanding the physiological and behavioral consequences of this compound-mediated AMPA receptor activation within the complex environment of a living organism. These experiments can reveal effects on neurotransmitter systems, neuronal circuits, and behavior.

Quantitative In-Vivo Data for this compound
EffectMeasurementDose/ConcentrationBrain RegionSpeciesReference
Increased Dopamine Release ~150% increase from baseline1.0 mM (perfused)StriatumRat
Induction of Locomotor Activity Dose-dependent increaseNot specified for this compound, but demonstrated with AMPA agonistsVentral Tegmental Area (VTA)Rat
Key In-Vivo Experimental Protocols

Objective: To measure the effect of this compound on the extracellular concentration of neurotransmitters, such as dopamine, in a specific brain region of a freely moving animal.

Methodology:

  • Probe Implantation: A microdialysis probe, which has a semi-permeable membrane at its tip, is stereotaxically implanted into the target brain region (e.g., the striatum).

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow flow rate.

  • Sample Collection: Neurotransmitters in the extracellular fluid diffuse across the probe's membrane into the aCSF. The resulting dialysate is collected at regular intervals.

  • This compound Administration: this compound is administered either systemically or, more directly, through the microdialysis probe (reverse dialysis) at various concentrations.

  • Analysis: The concentration of the neurotransmitter of interest in the dialysate samples is quantified using techniques like high-performance liquid chromatography (HPLC) with electrochemical detection.

Objective: To assess the behavioral effects, such as changes in locomotor activity, following direct administration of this compound into a specific brain region.

Methodology:

  • Cannula Implantation: A guide cannula is stereotaxically implanted to target a specific brain region (e.g., the Ventral Tegmental Area).

  • Recovery: The animal is allowed to recover from the surgery.

  • This compound Infusion: A microinjection cannula is inserted into the guide cannula, and a specific dose of this compound is infused directly into the brain.

  • Open Field Test: Immediately following the infusion, the animal is placed in an open field arena. Its locomotor activity (e.g., distance traveled, time spent in the center) is recorded and analyzed using a video tracking system for a set duration (e.g., 10-30 minutes).

  • Dose-Response Analysis: Different groups of animals receive different doses of this compound to construct a dose-response curve for the observed behavioral effects.

Signaling Pathways and Experimental Workflows

This compound Receptor Signaling Cascade

Activation of the AMPA receptor by this compound initiates a cascade of intracellular signaling events that can lead to changes in synaptic plasticity and gene expression. Two prominent pathways involved are the Ras-ERK and the PI3K-Akt-mTOR pathways.

AMPA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AMPA_R AMPA Receptor Ras Ras AMPA_R->Ras Activates PI3K PI3K AMPA_R->PI3K Activates S_AMPA This compound S_AMPA->AMPA_R Binds to Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene_Expression Gene Expression mTOR->Gene_Expression CREB->Gene_Expression

Caption: this compound binding to the AMPA receptor activates downstream Ras-ERK and PI3K-Akt-mTOR signaling pathways.

Experimental Workflow for In-Vitro and In-Vivo Comparison

The following diagram illustrates a logical workflow for comparing the in-vitro and in-vivo effects of this compound.

experimental_workflow cluster_invitro In-Vitro Analysis cluster_invivo In-Vivo Analysis Binding Radioligand Binding Assay Ki Determine Ki Binding->Ki Electro Patch-Clamp Electrophysiology EC50_vitro Determine EC50 (potency) Electro->EC50_vitro Comparison Comparative Analysis Ki->Comparison EC50_vitro->Comparison Microdialysis In-Vivo Microdialysis Dopamine Measure Dopamine Release Microdialysis->Dopamine Behavior Behavioral Assay (e.g., Open Field) Locomotion Assess Locomotor Activity Behavior->Locomotion Dopamine->Comparison Locomotion->Comparison

Caption: Workflow for comparing the in-vitro binding and potency of this compound with its in-vivo neurochemical and behavioral effects.

Conclusion

The data presented in this guide highlight the multifaceted nature of this compound's effects, from its direct molecular interactions at the receptor level to its broader physiological and behavioral consequences. In-vitro studies provide precise measurements of its binding affinity and potency, demonstrating its high affinity for the AMPA receptor. In-vivo experiments, while subject to the complexities of a whole-organism system, reveal the functional outcomes of this receptor activation, such as the modulation of critical neurotransmitter systems like dopamine and subsequent behavioral changes. A comprehensive understanding of both the in-vitro and in-vivo profiles of this compound is essential for its application in neuroscience research and for the development of novel therapeutic strategies targeting the glutamatergic system.

References

Safety Operating Guide

Safe Disposal of (S)-AMPA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Proper management and disposal of (S)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid, commonly known as (S)-AMPA, are critical for ensuring laboratory safety and environmental protection. As a potent and selective agonist for the AMPA receptor, this neuroexcitatory compound requires careful handling throughout its lifecycle, from acquisition to disposal. This guide provides detailed, step-by-step procedures for the safe disposal of this compound in research settings.

Immediate Safety and Handling Precautions

Before beginning any procedure that involves this compound, it is essential to be familiar with its hazard profile. According to safety data sheets, this compound may be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation. Adherence to standard laboratory safety protocols is mandatory.

Personal Protective Equipment (PPE):

  • Gloves: Always handle this compound with appropriate chemical-resistant gloves. Gloves must be inspected before use and disposed of after use according to good laboratory practices.[1]

  • Eye Protection: Use safety glasses or goggles tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1]

  • Body Protection: The type of body protection should be selected based on the concentration and amount of the substance being handled at the specific workplace.[1]

Storage: Store this compound in a cool, dry, and well-ventilated place.[1] The container should be kept tightly closed to prevent contamination and accidental exposure.

Quantitative Safety and Disposal Data

The following table summarizes key information from safety data sheets (SDS) regarding the handling and disposal of this compound.

ParameterSpecificationSource
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Primary Disposal Route Transfer to a licensed disposal company or an approved waste disposal plant.
Spill Containment Sweep up solid material, place in a suitable, closed container for disposal. Avoid dust formation.
Prohibited Disposal Do not let product enter drains.
PPE Requirements Protective gloves, eye protection, and appropriate body protection are required.

Step-by-Step Disposal Procedures

The proper disposal of this compound and associated waste must be conducted in compliance with local, state, and federal regulations.

Step 1: Waste Segregation and Collection
  • Solid this compound Waste:

    • Collect unused or expired pure this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.

    • For spills, carefully sweep the solid material to avoid creating dust. Place the collected powder into a designated, sealed hazardous waste container.

  • Liquid this compound Waste:

    • Aqueous solutions of this compound should be collected in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Contaminated Labware and PPE:

    • Disposable items such as gloves, pipette tips, and weighing papers that have come into contact with this compound must be considered contaminated waste.

    • Collect these materials in a designated, sealed hazardous waste bag or container separate from regular trash.

Step 2: Labeling and Storage of Waste
  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the specific hazard characteristics (e.g., "Toxic," "Irritant").

  • Storage: Store the sealed waste containers in a designated, secure secondary containment area away from incompatible materials. This area should be clearly marked as a hazardous waste accumulation site.

Step 3: Arranging for Final Disposal
  • Licensed Disposal Vendor: The final disposal of this compound waste must be handled by a licensed and approved hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.

  • Documentation: Ensure all required waste disposal forms and documentation are completed accurately as per your institution's and the vendor's requirements.

Experimental Workflow & Biological Context

This compound is a key tool in neuroscience research to study the function of AMPA receptors, which are fundamental to fast excitatory synaptic transmission in the central nervous system. A critical area of this research is understanding the trafficking and recycling of these receptors, a process that modulates synaptic strength and is implicated in learning and memory. Agonist binding, for which this compound is used experimentally, can trigger the internalization of AMPA receptors. These internalized receptors are then sorted through endosomal pathways to either be degraded or recycled back to the cell surface.

This compound-Induced AMPA Receptor Recycling Pathway

The diagram below illustrates the workflow of AMPA receptor trafficking, a process frequently studied using this compound. This pathway is a key mechanism for synaptic plasticity.

AMPA_Receptor_Recycling AMPA Receptor Trafficking Workflow cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Surface_Receptor Surface AMPA Receptor Endocytosis Endocytosis (Clathrin-mediated) Surface_Receptor->Endocytosis Agonist Binding (this compound) Early_Endosome Early Endosome Endocytosis->Early_Endosome Recycling_Endosome Recycling Endosome Early_Endosome->Recycling_Endosome Sorting Lysosome Lysosome (Degradation) Early_Endosome->Lysosome Sorting for Degradation Exocytosis Exocytosis Recycling_Endosome->Exocytosis Exocytosis->Surface_Receptor Re-insertion

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for (S)-Ampa

Author: BenchChem Technical Support Team. Date: November 2025

(S)-Ampa , a potent agonist for AMPA receptors, is a valuable tool in neuroscience research. Ensuring the safety of laboratory personnel through proper handling and the use of appropriate personal protective equipment (PPE) is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals in maintaining a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its powdered form, adherence to the following PPE guidelines is critical to prevent inhalation, skin, and eye contact.[1]

PPE CategorySpecificationPurpose
Respiratory NIOSH-approved N95 (US) or EN 143 P1 (EU) dust maskTo protect against inhalation of fine dust particles.[1][2]
Eye Protection Safety glasses with side shields or gogglesTo prevent eye contact with the powder.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile)To avoid direct skin contact.[2]
Body Protection Laboratory coatTo protect street clothing and skin from accidental contamination.

Experimental Workflow: Safe Handling and Disposal of this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound, from preparation to disposal.

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill & Emergency prep_ppe 1. Don Appropriate PPE (Gloves, Lab Coat, Goggles, Dust Mask) prep_weigh 2. Weigh this compound in a Ventilated Area (e.g., Fume Hood or Vented Balance Enclosure) prep_ppe->prep_weigh prep_dissolve 3. Dissolve in Appropriate Solvent prep_weigh->prep_dissolve handle_exp 4. Perform Experimental Procedures prep_dissolve->handle_exp Proceed to Experiment cleanup_decon 5. Decontaminate Work Surfaces handle_exp->cleanup_decon Experiment Complete cleanup_waste 6. Dispose of Contaminated Materials (e.g., pipette tips, tubes) in Designated Waste cleanup_decon->cleanup_waste cleanup_ppe 7. Remove and Dispose of Gloves cleanup_waste->cleanup_ppe cleanup_wash 8. Wash Hands Thoroughly cleanup_ppe->cleanup_wash spill_evac A. Evacuate and Secure Area spill_ppe B. Don Appropriate PPE spill_evac->spill_ppe spill_contain C. Cover Spill with Absorbent Material spill_ppe->spill_contain spill_collect D. Sweep Up and Place in a Sealed Container for Disposal spill_contain->spill_collect

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Ampa
Reactant of Route 2
(S)-Ampa

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。